4-iodo-1,5-dimethyl-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-4-5(6)3-7-8(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAYSWMALOLASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304473 | |
| Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6647-96-7 | |
| Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6647-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-iodo-1,5-dimethyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-iodo-1,5-dimethyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. It details the compound's chemical properties, provides a detailed experimental protocol for its synthesis, and explores its applications as a versatile intermediate in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a substituted pyrazole ring featuring an iodine atom at the 4-position. This iodo-group is particularly valuable for synthetic chemists as it serves as a reactive handle for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6647-96-7 | [1][2][3] |
| Molecular Formula | C₅H₇IN₂ | [3] |
| Molecular Weight | 222.03 g/mol | [3][4] |
| IUPAC Name | 4-iodo-1,5-dimethylpyrazole | [3] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO) | [5] |
Experimental Protocols: Synthesis
The synthesis of this compound is typically achieved through the direct iodination of the corresponding 1,5-dimethyl-1H-pyrazole precursor. The following protocol is a representative method based on established iodination procedures for pyrazole rings.[6][7]
Synthesis of 1,5-dimethyl-1H-pyrazole (Precursor)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylhydrazine (1.0 equivalent) and a suitable solvent such as ethanol.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add 2,4-pentanedione (acetylacetone) (1.0 equivalent) to the solution dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude 1,5-dimethyl-1H-pyrazole, which can be purified further by distillation if necessary.
Iodination of 1,5-dimethyl-1H-pyrazole
-
Reaction Setup: In a flask protected from light, dissolve 1,5-dimethyl-1H-pyrazole (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Discovery
The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, demonstrating a wide range of biological activities.[8] this compound serves as a crucial intermediate for the synthesis of novel drug candidates. The carbon-iodine bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds.
Key Applications Include:
-
Kinase Inhibitors: The pyrazole scaffold is a core component of many kinase inhibitors used in oncology.[9][10] The iodo-group allows for the strategic attachment of various aryl and heteroaryl groups via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to target the ATP-binding site of kinases.
-
Anti-inflammatory Agents: Pyrazole derivatives are found in several non-steroidal anti-inflammatory drugs (NSAIDs).[5] This building block enables the synthesis of novel analogues to explore improved efficacy and selectivity profiles.
-
Compound Library Synthesis: Its reactivity makes it an ideal starting material for generating large libraries of diverse pyrazole-based compounds for high-throughput screening, accelerating the discovery of new bioactive molecules.
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram outlines the general two-step synthesis of this compound.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. aobchem.com [aobchem.com]
- 3. This compound | C5H7IN2 | CID 12383785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-二甲基-4-碘吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
4-Iodo-1,5-dimethyl-1H-pyrazole: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, synthesis, and potential applications of a key heterocyclic building block.
This technical guide provides a comprehensive overview of the chemical properties of 4-iodo-1,5-dimethyl-1H-pyrazole, a substituted pyrazole with significant potential in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages computed data, information on structurally similar compounds, and established principles of pyrazole chemistry to offer a thorough resource for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a halogenated heterocyclic compound. The pyrazole core is a well-established pharmacophore found in numerous approved pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3] The presence of an iodine atom at the 4-position provides a versatile handle for a variety of chemical transformations, particularly transition metal-catalyzed cross-coupling reactions.
Physicochemical Data
Quantitative data for this compound is summarized in the table below. It is important to note that most of the available data is computed, with experimental values for closely related compounds provided for comparison.
| Property | Value | Data Type | Source |
| Molecular Formula | C₅H₇IN₂ | - | PubChem[4] |
| Molecular Weight | 222.03 g/mol | Computed | PubChem[4] |
| CAS Number | 6647-96-7 | - | PubChem[4] |
| IUPAC Name | 4-iodo-1,5-dimethylpyrazole | - | PubChem[4] |
| SMILES | CC1=C(C=NN1C)I | - | PubChem[4] |
| InChI Key | QXAYSWMALOLASK-UHFFFAOYSA-N | - | PubChem[4] |
| XLogP3 | 1.3 | Computed | PubChem[4] |
| Melting Point | Not available | - | - |
| Related Compound Data | 108-110 °C (for 4-iodopyrazole) | Experimental | MDPI[5] |
| Boiling Point | Not available | - | - |
| Solubility | Predicted to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | Estimated | BenchChem[1] |
Spectral Data
-
¹H NMR: The spectrum would likely show singlets for the two methyl groups (at N-1 and C-5) and a singlet for the proton at the C-3 position of the pyrazole ring.
-
¹³C NMR: The spectrum would show distinct signals for the two methyl carbons, the two quaternary carbons (C-4 and C-5), and the methine carbon (C-3). The carbon bearing the iodine atom (C-4) would be significantly shifted downfield.
-
Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Reactivity
The synthesis of this compound can be approached through the iodination of the corresponding 1,5-dimethyl-1H-pyrazole precursor. Several methods for the iodination of pyrazoles have been reported, offering flexibility in reagent choice and reaction conditions.
Proposed Experimental Protocol: Synthesis of this compound
This proposed protocol is based on general methods for the iodination of pyrazoles.
Materials:
-
1,5-dimethyl-1H-pyrazole
-
Iodine (I₂)
-
An oxidizing agent (e.g., hydrogen peroxide, nitric acid, or ceric ammonium nitrate)
-
Suitable solvent (e.g., acetic acid, water, or dichloromethane)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Procedure:
-
Dissolve 1,5-dimethyl-1H-pyrazole in a suitable solvent in a reaction vessel.
-
Add iodine to the solution with stirring.
-
Slowly add the oxidizing agent to the reaction mixture. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, quench the excess iodine by adding a saturated solution of sodium thiosulfate.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.
Safety Precautions: Iodine and oxidizing agents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Chemical Reactivity
The key reactive site in this compound is the carbon-iodine bond. The iodine atom can be readily displaced in various cross-coupling reactions, making this compound a valuable intermediate for the synthesis of more complex molecules.
Key Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new carbon-carbon bond.
-
Sonogashira Coupling: Reaction with terminal alkynes in the presence of palladium and copper catalysts to introduce alkynyl moieties.[1]
-
Heck Coupling: Palladium-catalyzed reaction with alkenes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds.
-
Ullmann Condensation: Copper-catalyzed formation of carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.
Applications in Drug Discovery and Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize the 4-position through the iodo substituent makes this compound a highly attractive building block for the synthesis of novel drug candidates.
Role as a Synthetic Intermediate
The versatility of the C-I bond in cross-coupling reactions allows for the introduction of a wide array of substituents at the 4-position of the pyrazole ring. This enables the rapid generation of compound libraries for high-throughput screening and the targeted synthesis of complex molecules with desired pharmacological properties.
Potential Therapeutic Areas
Given the broad biological activities of pyrazole derivatives, compounds synthesized from this compound could be explored for various therapeutic applications, including:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrazole core. The ability to introduce diverse aryl and heteroaryl groups via cross-coupling is crucial for targeting the kinase active site.[1]
-
Anti-inflammatory Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: Numerous pyrazole-containing compounds have demonstrated potent anticancer activity.
-
Antiviral and Antibacterial Agents: The pyrazole nucleus is present in various compounds with antimicrobial properties.
Visualizing Synthetic and Logical Pathways
The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and application of this compound.
Conclusion
This compound represents a valuable and versatile building block for synthetic and medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures. While a comprehensive experimental characterization of this specific compound is not yet publicly available, this guide provides a solid foundation for researchers to explore its potential in their drug discovery and development programs. Further experimental investigation into its physical and chemical properties is warranted to fully unlock its capabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. This compound | C5H7IN2 | CID 12383785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Synthesis of 4-iodo-1,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic approaches for 4-iodo-1,5-dimethyl-1H-pyrazole. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information for the synthesis and characterization of this compound.
Molecular Structure and Identifiers
This compound is a substituted pyrazole ring with an iodine atom at the 4-position and methyl groups at the 1 and 5-positions. The presence of the iodine atom provides a key functional handle for further chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
| Identifier | Value |
| Molecular Formula | C5H7IN2 |
| Molecular Weight | 222.03 g/mol [1] |
| Canonical SMILES | CC1=C(C=NN1C)I[2] |
| InChI Key | QXAYSWMALOLASK-UHFFFAOYSA-N[2] |
| CAS Number | 6647-96-7[2] |
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Topological Polar Surface Area | 17.82 Ų[1] |
| LogP | 1.33312[1] |
| Hydrogen Bond Acceptors | 2[1] |
| Hydrogen Bond Donors | 0[1] |
| Rotatable Bonds | 0[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the direct iodination of the corresponding 1,5-dimethyl-1H-pyrazole precursor. Several effective methods for the iodination of pyrazoles have been reported and can be adapted for this specific synthesis. The choice of iodinating agent and reaction conditions is crucial for achieving high yield and regioselectivity.
Experimental Protocols for the Synthesis of 4-Iodopyrazoles
The following are detailed experimental protocols for the synthesis of 4-iodopyrazoles, which can be adapted for the preparation of this compound from 1,5-dimethyl-1H-pyrazole.
Protocol 1: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)
This method utilizes a potent iodinating species generated in situ.
-
Materials:
-
1,5-dimethyl-1H-pyrazole (1.0 mmol)
-
Iodine (I₂) (1.1 mmol)
-
Ceric Ammonium Nitrate (CAN) (1.2 mmol)
-
Acetonitrile (MeCN) (10 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous Na₂S₂O₃
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
To a solution of 1,5-dimethyl-1H-pyrazole (1.0 mmol) and iodine (1.1 mmol) in acetonitrile (5 mL), add a solution of ceric ammonium nitrate (1.2 mmol) in acetonitrile (5 mL).
-
Heat the resulting mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
This protocol is particularly effective for pyrazoles that may be less reactive.
-
Materials:
-
1,5-dimethyl-1H-pyrazole (1.0 mmol)
-
N-Iodosuccinimide (NIS) (1.5 mmol)
-
Trifluoroacetic acid (TFA) (1 mL)
-
Glacial acetic acid (1 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous Na₂S₂O₃
-
Saturated aqueous NaHCO₃
-
-
Procedure:
-
To a solution of 1,5-dimethyl-1H-pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (1.5 mmol) in trifluoroacetic acid (1 mL).
-
Heat the resulting mixture overnight at 80 °C.
-
Cool the solution to room temperature and dilute with dichloromethane (60 mL).
-
Wash the solution with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and then with saturated aqueous NaHCO₃ (3 x 5 mL).
-
Dry the organic layer, filter, and concentrate to yield the crude product.
-
Purify by column chromatography.
-
Protocol 3: Iodination using Iodine and Hydrogen Peroxide
This method presents a greener alternative for the iodination reaction.
-
Materials:
-
1,5-dimethyl-1H-pyrazole (1.0 mmol)
-
Iodine (I₂) (0.5 mmol)
-
30% Hydrogen Peroxide (H₂O₂) (0.6 mmol)
-
Water (5 mL)
-
Ethyl acetate
-
-
Procedure:
-
To a suspension of 1,5-dimethyl-1H-pyrazole (1.0 mmol) in water (5 mL), add iodine (0.5 mmol).
-
Add 30% hydrogen peroxide (0.6 mmol) dropwise to the mixture at room temperature.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic layer, filter, and concentrate to obtain the product.
-
Spectroscopic Data of Related Compounds
¹H and ¹³C NMR Data
Predicted ¹H and ¹³C NMR chemical shifts for the related compound 1-ethyl-4-iodo-5-methyl-1H-pyrazole suggest the following:
-
¹H NMR: The lone proton on the pyrazole ring at the C3 position is expected to appear as a singlet. The methyl group at the C5 position will also be a singlet, with its chemical shift influenced by the adjacent iodine and N-alkyl group. The N-methyl group will appear as a singlet.
-
¹³C NMR: The carbon atom attached to the iodine (C4) is expected to show a significant downfield shift.
Experimental ¹H NMR data for the parent compound, 4-iodo-1H-pyrazole, shows a singlet for the H3 and H5 protons at approximately 7.6 ppm in CD₂Cl₂.[3]
Infrared (IR) Spectroscopy
The IR spectrum of 4-iodo-1H-pyrazole shows a characteristic sharp N-H stretching band around 3110 cm⁻¹.[3] For this compound, which lacks an N-H bond, this band will be absent. The spectrum will be dominated by C-H, C=C, and C-N stretching and bending vibrations.
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 222. The fragmentation pattern of pyrazoles typically involves the loss of H, HCN, and N₂. For substituted pyrazoles, fragmentation will also involve the substituents.
Molecular Structure Visualization
The following diagram represents the 2D molecular structure of this compound, generated using the DOT language.
Caption: 2D structure of this compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
Caption: Synthesis and characterization workflow.
This guide provides foundational information for researchers working with this compound. While direct experimental data is limited, the provided synthetic protocols and comparative spectral information for related compounds offer a strong starting point for its synthesis and characterization.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis of 4-iodo-1,5-dimethyl-1H-pyrazole
This technical guide offers a detailed overview of the synthesis of this compound, a valuable chemical intermediate. The document outlines the primary synthetic methodologies, presents quantitative data for various iodination techniques, and provides detailed experimental protocols. Additionally, it includes visualizations of the reaction mechanism and a general experimental workflow to facilitate a comprehensive understanding of the process.
The introduction of an iodine atom at the C4 position of the pyrazole ring creates a versatile handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1][2] This makes 4-iodopyrazole derivatives, including the title compound, crucial building blocks in the synthesis of complex molecules for pharmaceutical and agrochemical research.[1]
The synthesis of this compound is typically achieved via the direct electrophilic iodination of the 1,5-dimethyl-1H-pyrazole precursor. The electronic properties of the pyrazole ring render the C4 position the most nucleophilic, leading to a highly regioselective substitution reaction.[1] Various iodinating systems have been developed to achieve this transformation, offering researchers flexibility based on available reagents, substrate reactivity, and desired reaction conditions.
Data Presentation: Comparison of Iodination Methods
The following table summarizes various methods reported for the electrophilic iodination of pyrazole derivatives. While data specific to 1,5-dimethyl-1H-pyrazole is limited, the conditions presented for analogous substrates are highly relevant and adaptable.
| Method/Reagents | Substrate | Solvent(s) | Temperature | Yield |
| Iodine (I₂) / Iodic Acid (HIO₃) | 1-Ethyl-5-methyl-1H-pyrazole | Acetic Acid / CCl₄ | Room Temp. | High (not specified) |
| N-Iodosuccinimide (NIS) | 1-Ethyl-5-methyl-1H-pyrazole | Acetonitrile | 60-70 °C | High (not specified) |
| Iodine (I₂) / Ceric Ammonium Nitrate (CAN) | 1-Ethyl-5-methyl-1H-pyrazole | Acetonitrile | Reflux | High (not specified) |
| Iodine (I₂) / Hydrogen Peroxide (H₂O₂) | Pyrazole | Water | Room Temp. | High (not specified) |
| N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (TFA) | 1-Aryl-3-CF₃-pyrazoles | Acetic Acid / TFA | 80 °C | 81% (for 4a)[3] |
| Iodine Monochloride (ICl) / Li₂CO₃ | 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles | Dichloromethane | Room Temp. | Up to 95%[4] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below. These protocols are adapted from established procedures for structurally similar pyrazoles and can be applied to the synthesis of this compound.[1][2][5]
Method A: Iodination using Iodine and Iodic Acid[1]
This method employs a classic oxidative iodination system.
Materials:
-
1,5-dimethyl-1H-pyrazole (1.0 eq)
-
Molecular Iodine (I₂)
-
Iodic Acid (HIO₃)
-
Acetic Acid
-
Carbon Tetrachloride
-
Sodium Thiosulfate solution (aqueous)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in a solvent mixture of acetic acid and carbon tetrachloride.
-
To the stirred solution, add molecular iodine (I₂) and iodic acid (HIO₃).
-
Stir the reaction mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers sequentially with an aqueous solution of sodium thiosulfate (to quench excess iodine) and then with brine.[1][2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[2][5]
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Method B: Iodination using N-Iodosuccinimide (NIS)[6]
NIS is a mild and effective source of electrophilic iodine.
Materials:
-
1,5-dimethyl-1H-pyrazole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile
-
Sodium Thiosulfate solution (aqueous)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
Procedure:
-
Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC.[6]
-
After cooling to room temperature, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product via column chromatography on silica gel or by recrystallization.[6]
Method C: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)[1]
This method utilizes CAN as an oxidant to generate the electrophilic iodine species.
Materials:
-
1,5-dimethyl-1H-pyrazole (1.0 eq)
-
Iodine (I₂) (1.3 eq)
-
Ceric Ammonium Nitrate (CAN) (1.1 eq)
-
Acetonitrile
-
Ethyl Acetate
-
Saturated Sodium Thiosulfate solution (aqueous)
Procedure:
-
To a solution of 1,5-dimethyl-1H-pyrazole (1.0 eq) in acetonitrile, add iodine (1.3 eq).[1]
-
Add ceric ammonium nitrate (CAN) (1.1 eq) to the mixture.[1]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.[1]
-
Redissolve the resulting residue in ethyl acetate.
-
Wash the solution with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Dry the organic layer, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the underlying chemical mechanism and a typical laboratory workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electrophilic Iodination of 1,5-Dimethyl-1H-pyrazole
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic introduction of a halogen, such as iodine, onto the pyrazole ring significantly enhances its synthetic versatility. Specifically, 4-iodo-1,5-dimethyl-1H-pyrazole is a key intermediate, providing a reactive handle for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions like Suzuki, Sonogashira, and Heck.[1][2][3] This allows for the construction of complex molecular architectures essential for drug discovery and materials science.
This technical guide offers a comprehensive overview of the electrophilic iodination of 1,5-dimethyl-1H-pyrazole. It details various synthetic protocols, presents comparative data on their efficiency, and illustrates the underlying chemical principles and workflows.
Reaction Mechanism and Regioselectivity
The electrophilic iodination of 1,5-dimethyl-1H-pyrazole follows a classic electrophilic aromatic substitution pathway. The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to attack by electrophiles. The N1-methyl and C5-methyl groups are electron-donating, which further activates the ring. The C4 position is the most electron-rich and sterically accessible site, leading to a high degree of regioselectivity for iodination at this position.[2]
The reaction is initiated by the generation of an electrophilic iodine species (I⁺), which is then attacked by the nucleophilic C4 carbon of the pyrazole ring. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of the C4 hydrogen re-establishes aromaticity and yields the final this compound product.
Caption: General mechanism of electrophilic iodination on the pyrazole ring.
Comparative Performance of Iodination Methods
A variety of reagents and conditions have been developed for the iodination of pyrazoles. The choice of method depends on factors such as substrate reactivity, desired yield, cost, and green chemistry considerations. The following table summarizes the performance of several common iodination methods applicable to 1,5-dimethyl-1H-pyrazole, based on data reported for analogous pyrazole derivatives.
| Method | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |
| Iodine Monochloride | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | The base is crucial to neutralize HCl formed during the reaction.[1][4] |
| Molecular Iodine / Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | A green and practical method that uses water as the solvent and generates water as the only by-product.[1][5] |
| Molecular Iodine / CAN | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Overnight | Good to Excellent | C4 | CAN acts as a mild oxidant to generate the electrophilic iodine species. Effective for various pyrazole derivatives.[1][3][6][7] |
| N-Iodosuccinimide (NIS) / Acid | NIS, H₂SO₄ or TFA | Acetic Acid / Various | Room Temp. - 80°C | < 16 h - Overnight | Good | C4 | Efficient for the iodination of both activated and deactivated pyrazole systems.[1][3][6] |
| Iodine / Iodic Acid | I₂, HIO₃ | Acetic Acid / CCl₄ | Room Temp. | N/A | Efficient | C4 | An effective system that avoids toxic waste.[2][8] |
Experimental Protocols
Detailed methodologies for key iodination experiments are provided below. These protocols are based on established procedures for pyrazole derivatives and can be adapted for 1,5-dimethyl-1H-pyrazole.
Method 1: Iodination using Molecular Iodine and Hydrogen Peroxide [1][5]
This environmentally friendly protocol utilizes water as the solvent.
-
Materials:
-
1,5-dimethyl-1H-pyrazole (1.0 equivalent)
-
Iodine (I₂) (0.5 equivalents)
-
30% Hydrogen Peroxide (H₂O₂) (0.6 equivalents)
-
Water
-
Ethyl Acetate or other suitable organic solvent
-
-
Procedure:
-
Suspend 1,5-dimethyl-1H-pyrazole (1.0 eq.) in water.
-
Add iodine (0.5 eq.) to the suspension.
-
Add hydrogen peroxide (0.6 eq.) dropwise to the stirred mixture.
-
Continue stirring at room temperature. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Upon completion, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Method 2: Iodination using Molecular Iodine and Ceric Ammonium Nitrate (CAN) [1][3][6]
This method is particularly effective and demonstrates high regioselectivity.
-
Materials:
-
1,5-dimethyl-1H-pyrazole (1.0 equivalent)
-
Iodine (I₂) (1.3 equivalents)
-
Ceric Ammonium Nitrate (CAN) (1.1 equivalents)
-
Acetonitrile (MeCN)
-
-
Procedure:
-
Dissolve 1,5-dimethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).
-
Add ceric ammonium nitrate (1.1 eq.) and elemental iodine (1.3 eq.) to the solution.
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Method 3: Iodination using N-Iodosuccinimide (NIS) and Acid [3][6]
An effective alternative, especially for substrates that may be sensitive to oxidative conditions.
-
Materials:
-
1,5-dimethyl-1H-pyrazole (1.0 equivalent)
-
N-Iodosuccinimide (NIS) (1.5 equivalents)
-
Glacial Acetic Acid
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous Na₂S₂O₃ and NaHCO₃
-
-
Procedure:
-
To a solution of 1,5-dimethyl-1H-pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of NIS (1.5 eq.) in TFA (1 mL).
-
Heat the resulting mixture overnight at 80 °C.
-
Cool the solution to room temperature and dilute with dichloromethane (60 mL).
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ and then with saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvents under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
-
Visualizations of Workflow and Reagent Relationships
Caption: Generalized workflow for the electrophilic iodination of pyrazoles.[1]
Caption: Relationship between common reagents and the generation of I⁺.
Conclusion
The electrophilic iodination of 1,5-dimethyl-1H-pyrazole is a highly efficient and regioselective transformation, yielding the versatile 4-iodo derivative. Several robust methods, employing reagents such as I₂/CAN, I₂/H₂O₂, and NIS/acid, are available to researchers. The choice of a specific protocol can be tailored based on the desired scale, available resources, and environmental considerations. The resulting this compound serves as an invaluable building block, enabling the synthesis of diverse and complex molecules for evaluation in pharmaceutical and agrochemical development programs.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 8. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data Analysis of 4-iodo-1,5-dimethyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-iodo-1,5-dimethyl-1H-pyrazole. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis based on predicted data derived from structurally analogous compounds. This guide is intended to assist researchers in the structural elucidation, purity assessment, and further development of pyrazole-based compounds.
Compound Overview
This compound is a halogenated heterocyclic compound with the molecular formula C₅H₇IN₂ and a molecular weight of 222.03 g/mol .[1] The introduction of an iodine atom onto the pyrazole scaffold provides a valuable synthetic handle for further functionalization through various cross-coupling reactions, making it a potentially important intermediate in medicinal chemistry and materials science.
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of spectral data from structurally related compounds, including 1,5-dimethylpyrazole, 4-iodopyrazole, and 1-methyl-4-iodo-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 7.5 | Singlet | H-3 |
| ~ 3.7 | Singlet | N-CH₃ |
| ~ 2.3 | Singlet | C-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | C-5 |
| ~ 140 | C-3 |
| ~ 60 | C-4 |
| ~ 35 | N-CH₃ |
| ~ 12 | C-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| 1550-1450 | Strong | C=C and C=N stretching (pyrazole ring) |
| 1450-1350 | Medium | C-H bending (aliphatic) |
| ~ 600 | Medium-Weak | C-I stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 222 | High | [M]⁺ (Molecular ion) |
| 95 | High | [M-I]⁺ |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectral data.
Synthesis of this compound
A plausible synthetic route to this compound involves the direct iodination of 1,5-dimethylpyrazole. The following protocol is adapted from general methods for the iodination of pyrazoles.[2][3]
Materials:
-
1,5-dimethylpyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1,5-dimethylpyrazole (1.0 mmol) in acetonitrile (10 mL), add N-iodosuccinimide (1.1 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectral Data Acquisition
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Use standard acquisition parameters with tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film on a salt plate.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Parameters: Scan over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Instrumentation: Obtain the mass spectrum using an electron ionization (EI) mass spectrometer.
-
Parameters: Use a standard ionization energy of 70 eV.
Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.
Caption: Workflow for the synthesis and spectral analysis of this compound.
References
An In-depth Technical Guide to the ¹H NMR Characterization of 4-iodo-1,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H NMR characterization of 4-iodo-1,5-dimethyl-1H-pyrazole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the expected ¹H NMR spectral data, a detailed experimental protocol for its synthesis and purification, and a general procedure for NMR sample preparation and analysis.
Core Data Presentation
The structural assignment of this compound (CAS No. 6647-96-7) is corroborated by ¹H NMR spectroscopy. The molecule features three distinct proton environments: the pyrazole ring proton (H3), the N-methyl protons (N-CH₃), and the C5-methyl protons (C5-CH₃).
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H3 | ~7.5 | Singlet | 1H | N/A |
| N-CH₃ | ~3.7 | Singlet | 3H | N/A |
| C5-CH₃ | ~2.3 | Singlet | 3H | N/A |
| Note: The chemical shift values are predicted based on the analysis of structurally similar pyrazole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent and other experimental conditions. |
The absence of coupling for all signals is expected due to the lack of adjacent protons for the H3 proton and the methyl groups. The integration values correspond to the number of protons in each unique chemical environment.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 4-iodopyrazoles is through the electrophilic iodination of the corresponding pyrazole precursor. The following protocol is adapted from established procedures for the iodination of pyrazoles.[1][2]
Materials:
-
1,5-dimethyl-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in acetonitrile.
-
To this solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
¹H NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality and reproducible NMR data.[2]
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Typical acquisition parameters include a 90° pulse, a sufficient relaxation delay, and an appropriate number of scans to achieve a good signal-to-noise ratio.
Data Processing:
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative ratios of the protons.
-
Identify the multiplicity and measure any coupling constants.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for 1H NMR analysis.
References
An In-depth Technical Guide to the 13C NMR Analysis of 4-iodo-1,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-iodo-1,5-dimethyl-1H-pyrazole. Due to the limited availability of public experimental data for this specific compound, this guide presents estimated chemical shifts derived from structurally related analogs, alongside a detailed, representative experimental protocol for acquiring 13C NMR spectra of pyrazole derivatives.
Data Presentation: Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These estimations are based on data from analogous compounds, including 4-iodo-1-methyl-1H-pyrazole and various methylated pyrazole derivatives. The numbering of the carbon atoms corresponds to the structure provided in the diagram below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C3 | ~140 - 150 | The chemical shift is influenced by the adjacent nitrogen atom and the methyl group at position 5. |
| C4 | ~75 - 85 | The iodine substituent has a significant shielding effect, causing a characteristic upfield shift for the carbon to which it is attached. |
| C5 | ~145 - 155 | This carbon is deshielded due to its position between two nitrogen atoms and the attached methyl group. |
| N-CH3 | ~35 - 45 | The chemical shift for the N-methyl group is typical for N-alkylated pyrazoles. |
| C5-CH3 | ~10 - 20 | The chemical shift for the C-methyl group is in the expected aliphatic range. |
Comparative 13C NMR Data of Related Pyrazole Derivatives
To provide context for the predicted chemical shifts, the following table presents experimental 13C NMR data for structurally similar pyrazole derivatives.
| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | Other Carbons (ppm) | Solvent |
| 3-Methylpyrazole | ~148 | ~105 | ~134 | CH3: ~13 | CDCl3 |
| 1-benzyl-3,5-dimethyl-1H-pyrazole[1] | 147.2 | 105.7 | 138.9 | N-CH2: 52.5, C-CH3: 13.5, 11.3 | CDCl3 |
| 3,5-dimethyl-1-phenyl-1H-pyrazole[1] | 148.1 | 106.4 | 139.4 | C-CH3: 12.9, 11.8 | CDCl3 |
Experimental Protocols
This section outlines a detailed methodology for acquiring high-quality 13C NMR spectra of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.
-
Mass of Sample: Accurately weigh approximately 10-25 mg of the compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl3) is a common choice for pyrazole derivatives. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d6) or acetone-d6.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the filling height is appropriate for the NMR spectrometer being used (typically around 4-5 cm).
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
2. NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Probe Tuning: Tune and match the NMR probe to the 13C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (AQ): Set to approximately 1-2 seconds.
-
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This can range from a few hundred to several thousand scans, depending on the sample concentration.
-
Spectral Width (SW): Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-200 ppm).
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
3. Data Processing
-
Fourier Transformation: Apply an exponential line broadening factor (e.g., 0.3-1.0 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption Lorentzian lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Peak Picking: Identify and list the chemical shifts of all observed peaks.
Mandatory Visualization
Caption: Structure of this compound and its predicted 13C NMR signals.
References
The Pivotal Role of Iodinated Pyrazoles in Modern Drug Discovery: A Technical Guide to Reactivity and Electronic Properties
For Immediate Release
[City, State] – December 28, 2025 – In the landscape of medicinal chemistry, pyrazoles stand out as a "privileged scaffold" due to their versatile biological activities.[1] The strategic introduction of iodine to the pyrazole ring significantly amplifies their synthetic utility, paving the way for the development of novel therapeutics. This technical guide offers an in-depth exploration of the reactivity and electronic properties of iodinated pyrazoles, tailored for researchers, scientists, and drug development professionals.
Iodinated pyrazoles serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, particularly as kinase inhibitors targeting critical signaling pathways in diseases like cancer.[2][3] The carbon-iodine bond provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[2] Understanding the nuances of their synthesis, reactivity, and electronic characteristics is paramount for the rational design of next-generation drugs.
Synthesis of Iodinated Pyrazoles: Regioselective Strategies
The regioselective synthesis of iodinated pyrazoles is a cornerstone of their application. The two primary isomers, 4-iodopyrazoles and 5-iodopyrazoles, are accessed through distinct synthetic routes.
Synthesis of 4-Iodopyrazoles: Direct electrophilic iodination at the C4 position is a common and effective strategy. Various iodinating agents and conditions have been developed to achieve high regioselectivity and yields.
Synthesis of 5-Iodopyrazoles: The C5 position is less susceptible to direct electrophilic attack. Therefore, the synthesis of 5-iodopyrazoles typically involves deprotonation at the C5 position using a strong base, followed by quenching with an iodine source.[2]
Table 1: Comparative Yields for the Synthesis of Iodinated Pyrazoles
| Pyrazole Type | Starting Material | Reagents | Solvent | Time | Yield (%) | Reference |
| 4-Iodo | 1-Aryl-3-CF₃-pyrazole | I₂ / CAN | Acetonitrile | Overnight | High Yields | [4] |
| 4-Iodo | Phenyl hydrazine / Acetylacetone | I₂ / LiClO₄ / β-cyclodextrin | Water | 12 h | High Yields | [2] |
| 5-Iodo | 1-Aryl-3-CF₃-pyrazole | n-BuLi, I₂ | THF | 4 h | 65-89 | [2] |
Reactivity of Iodinated Pyrazoles: Gateway to Molecular Diversity
The C-I bond in iodinated pyrazoles is a versatile functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2] These reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, allowing for the extensive diversification of the pyrazole scaffold.
Table 2: Reaction Yields for Cross-Coupling Reactions of Iodinated Pyrazoles
| Reaction | Iodinated Pyrazole | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Iodo-1-phenyl-3-CF₃-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | 56 | [5] |
| Suzuki-Miyaura | 5-Iodo-1-phenyl-3-CF₃-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | 62 | [5] |
| Sonogashira | 4-Iodo-1-phenyl-3-CF₃-pyrazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | >90 | [5] |
| Sonogashira | 5-Iodo-1-phenyl-3-CF₃-pyrazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | >90 | [5] |
Electronic and Structural Properties: A Spectroscopic and Crystallographic Perspective
The introduction of an iodine atom significantly influences the electronic and structural properties of the pyrazole ring. These changes can be probed using various spectroscopic and crystallographic techniques.
Spectroscopic Properties
NMR and IR spectroscopy are powerful tools for characterizing iodinated pyrazoles. The chemical shifts in ¹H and ¹³C NMR spectra, as well as the vibrational frequencies in IR spectra, provide valuable information about the electronic environment of the pyrazole core.[6][7]
Table 3: Selected ¹H NMR Chemical Shifts (ppm) for 4-Halogenated Pyrazoles
| Compound | N-H Proton | 3,5-Protons | Reference |
| 4-Fluoropyrazole | 11.137 | 7.469 | [8] |
| 4-Chloropyrazole | 11.365 | 7.599 | [8] |
| 4-Bromopyrazole | 11.439 | 7.625 | [8] |
| 4-Iodopyrazole | 11.517 | 7.662 | [8] |
Crystallographic Data
Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of iodinated pyrazoles, including bond lengths, bond angles, and intermolecular interactions.[1][6] This data is crucial for understanding structure-activity relationships.
Table 4: Key Crystallographic Data for 4-Iodo-1H-pyrazole
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Cmme |
| a (Å) | 6.9383(6) |
| b (Å) | 5.5231(5) |
| c (Å) | 13.077(2) |
| N(H)···N distance (Å) | 2.87(3) |
| Reference | [8] |
Table 5: Selected Bond Lengths and Angles for a 5-Iodo-1-arylpyrazole Derivative
| Bond/Angle | Length (Å) / Angle (°) |
| C-I | 2.062 |
| C-N (pyrazole ring) | 1.33-1.38 |
| N-N (pyrazole ring) | 1.35 |
| C-N-N (pyrazole ring) | 108-112 |
| Reference | [1] |
Biological Relevance: Targeting Key Signaling Pathways
Iodinated pyrazoles are particularly prominent in the development of kinase inhibitors.[3] By functionalizing the pyrazole core, medicinal chemists can fine-tune the potency and selectivity of these inhibitors against various kinases involved in disease progression. Two critical pathways often targeted are the JAK/STAT and PI3K/Akt signaling pathways.[2][9][10]
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful synthesis and functionalization of iodinated pyrazoles.
General Procedure for the Synthesis of 4-Iodopyrazoles via CAN-mediated Iodination[4]
-
Dissolve the starting 1-aryl-3-CF₃-1H-pyrazole in acetonitrile.
-
Add elemental iodine (I₂) to the solution.
-
Slowly add a solution of ceric ammonium nitrate (CAN) in acetonitrile.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for the Synthesis of 5-Iodopyrazoles[2]
-
Dissolve the 1-aryl-3-trifluoromethylpyrazole in dry tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi) dropwise with vigorous stirring and stir for 10 minutes.
-
Add a solution of iodine in dry THF.
-
Allow the reaction to warm to room temperature over 4 hours.
-
Dilute with dichloromethane.
-
Wash with saturated aqueous Na₂S₂O₃ and then with water.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the 5-iodopyrazole.
General Procedure for Suzuki-Miyaura Cross-Coupling[2]
-
In a Schlenk tube under an argon atmosphere, combine the iodopyrazole derivative, the aryl boronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture at 90 °C for 6 hours.
-
After cooling, dilute with water and extract with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify by chromatography.
Conclusion
Iodinated pyrazoles are indispensable tools in the arsenal of medicinal chemists. Their versatile reactivity, coupled with the profound influence of iodine on their electronic properties, provides a robust platform for the design and synthesis of novel drug candidates. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to unlock the full potential of this remarkable chemical scaffold in the ongoing quest for innovative therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
Navigating the Synthesis and Handling of 4-iodo-1,5-dimethyl-1H-pyrazole: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the safety, handling, and properties of chemical reagents is paramount. This in-depth technical guide provides a comprehensive overview of 4-iodo-1,5-dimethyl-1H-pyrazole, a valuable building block in synthetic and medicinal chemistry.
Physicochemical Properties
Key physical and chemical data for this compound and its close analogs are summarized below, offering a comparative perspective.
| Property | This compound | 4-iodo-1-methyl-1H-pyrazole | 4-iodo-1H-pyrazole |
| CAS Number | 6647-96-7[1][2] | 39806-90-1[3] | 3469-69-0[4][5] |
| Molecular Formula | C₅H₇IN₂[1][6] | C₄H₅IN₂ | C₃H₃IN₂[4][5] |
| Molecular Weight | 222.03 g/mol [1][6] | 208.00 g/mol | 193.97 g/mol [5] |
| Appearance | Not specified | Solid | Off-white or grayish brown crystalline powder[7] |
| Melting Point | Not specified | 59-64 °C | 108-110 °C[5][7] |
| Purity | ≥98% or 95%[2][6] | Not specified | ≥ 99% (GC)[7] |
GHS Hazard Profile (Anticipated)
Based on the hazard classifications of analogous iodinated pyrazoles, this compound is anticipated to possess the following hazards. Users should consult the specific SDS for any purchased material.
| Hazard Statement | Description | GHS Classification (based on analogs) |
| H302 | Harmful if swallowed[4][5] | Acute Toxicity, Oral (Category 4)[5] |
| H315 | Causes skin irritation[4][5][8] | Skin Irritation (Category 2)[5][8] |
| H319 | Causes serious eye irritation[4][5][8] | Eye Irritation (Category 2A)[5][8] |
| H335 | May cause respiratory irritation[4][5][8] | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[5][8] |
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use impervious gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with powders or in a poorly ventilated area.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
An eyewash station and safety shower should be readily accessible.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][8][9]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
-
Some suppliers recommend storage at 4°C, protected from light.[6]
First Aid Measures
In the event of exposure, follow these first aid guidelines and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[3] |
Experimental Protocol: Synthesis of Iodinated Pyrazoles
The following is a general procedure for the iodination of a pyrazole ring, which can be adapted for the synthesis of this compound. The choice of iodinating agent and reaction conditions will depend on the specific substrate and desired regioselectivity.
Method 1: Iodination using N-Iodosuccinimide (NIS)
This method is effective for the iodination of pyrazoles that may be sensitive to more oxidative conditions.
Materials:
-
1,5-dimethyl-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or other suitable solvent)
Procedure:
-
Dissolve the 1,5-dimethyl-1H-pyrazole in acetonitrile in a round-bottom flask.
-
Add N-Iodosuccinimide (1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench any excess NIS by washing with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizing Laboratory Safety and Workflow
To ensure clarity in handling and experimental procedures, the following diagrams illustrate key logical relationships and workflows.
References
- 1. This compound | C5H7IN2 | CID 12383785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. boronmolecular.com [boronmolecular.com]
- 3. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. chemimpex.com [chemimpex.com]
- 8. aksci.com [aksci.com]
- 9. echemi.com [echemi.com]
Technical Guide: Physical and Chemical Properties of 4-iodo-1,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-iodo-1,5-dimethyl-1H-pyrazole is a halogenated heterocyclic compound belonging to the pyrazole family. The pyrazole nucleus is a significant scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of an iodine atom at the 4-position of the pyrazole ring provides a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of complex organic molecules and potential drug candidates. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, supplemented with data from closely related analogs to provide a comparative context.
Core Physical and Chemical Properties
Direct experimental data for this compound is limited in publicly accessible literature. Therefore, a combination of computed data for the target compound and experimental data for structurally similar pyrazole derivatives is presented below.
Table 1: Physical and Chemical Properties of this compound and Related Analogs
| Property | This compound | 4-iodo-1-methyl-1H-pyrazole | 3,5-dimethyl-4-iodo-1H-pyrazole | 4-iodopyrazole |
| Molecular Formula | C₅H₇IN₂[1] | C₄H₅IN₂ | C₅H₇IN₂ | C₃H₃IN₂[2] |
| Molecular Weight | 222.03 g/mol [1] | 208.00 g/mol | 222.03 g/mol | 193.97 g/mol [2] |
| CAS Number | 6647-96-7[1] | 39806-90-1 | 2033-45-6 | 3469-69-0[2] |
| Appearance | - | Solid | - | White to off-white crystalline powder |
| Melting Point (°C) | Not available | 59-64 | 136-140 | 108-110[2] |
| Boiling Point (°C) | Not available | Not available | Not available | 291.9 ± 13.0 (Predicted) |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) (Predicted)[3] | Not available | Not available | Soluble in water |
| LogP (Computed) | 1.3[1] | - | - | 1.7[2] |
Spectroscopic Data
Table 2: Spectroscopic Data Comparison
| Technique | This compound | 1-ethyl-4-iodo-5-methyl-1H-pyrazole (Predicted)[4] | 4-iodopyrazole (Experimental) |
| ¹H NMR | No experimental data available. Expected signals: singlet for C3-H, singlets for the two methyl groups. | H-3 (s), C5-CH₃ (s), N-CH₂ (q), N-CH₂CH₃ (t)[4] | ¹H NMR spectra are available.[5] |
| ¹³C NMR | No experimental data available. | The iodine at C4 is expected to cause a downfield shift for this carbon.[4] | ¹³C NMR spectra are available. |
| IR Spectroscopy | No experimental data available. | - | FTIR and ATR-IR spectra are available.[2] |
| Mass Spectrometry | No experimental data available. | - | Mass spectral data is available. |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the searched literature, a general and plausible synthetic route can be adapted from established methods for the iodination of pyrazoles. The following protocol is a representative example based on the direct iodination of a substituted pyrazole.
Protocol: Synthesis of this compound
This protocol is adapted from general methods for the iodination of N-substituted pyrazoles.
Materials:
-
1,5-dimethyl-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1,5-dimethyl-1H-pyrazole (1.0 mmol) in acetonitrile (10 mL), add N-Iodosuccinimide (1.1 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 10 mL) to quench any remaining iodine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Specific studies on the biological activity or the interaction of this compound with signaling pathways have not been identified. However, the pyrazole scaffold is a well-established pharmacophore present in numerous drugs with a wide array of biological activities.[6][7][8][9][10] These activities include anti-inflammatory, antimicrobial, and anticancer effects.
The 4-iodo-substituted pyrazole serves as a key intermediate for creating more complex molecules through cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.[11] These reactions allow for the introduction of various substituents at the 4-position, which can be tailored to interact with specific biological targets. For instance, many kinase inhibitors, which are crucial in cancer therapy, feature a substituted pyrazole core.[3]
Potential Role in Drug Discovery
Caption: Role of this compound in drug discovery.
Given the known activities of pyrazole derivatives, it is plausible that novel compounds derived from this compound could modulate various signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. Further research is required to explore the specific biological targets and mechanisms of action of derivatives of this compound.
References
- 1. This compound | C5H7IN2 | CID 12383785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Iodopyrazole(3469-69-0) 1H NMR spectrum [chemicalbook.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pjoes.com [pjoes.com]
- 11. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Iodopyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a plethora of biologically active molecules, including established drugs and promising clinical candidates. The strategic introduction of a halogen, particularly iodine, onto the pyrazole scaffold, has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of these compounds. Iodopyrazole derivatives serve as crucial intermediates in the synthesis of complex molecular architectures, offering a reactive handle for various cross-coupling reactions. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of iodopyrazole compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their roles in key signaling pathways.
Historical Perspective: From Pyrazole's Discovery to the Advent of Iodinated Derivatives
The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative.[1] This seminal discovery opened the door to the exploration of a new class of heterocyclic compounds with significant therapeutic potential. While the precise first synthesis of an iodopyrazole compound is not definitively documented in a single landmark paper, the historical development is intrinsically linked to the broader evolution of halogenation techniques for heterocyclic compounds throughout the 20th century.
Early methods for the halogenation of pyrazoles were being developed in the mid-20th century, as evidenced by a 1955 publication that describes a preparation method for 1-methyl-4-iodopyrazole.[2] This indicates that by this time, the introduction of iodine onto the pyrazole ring was an area of active investigation. The development of more sophisticated and regioselective iodination methods has since been a continuous effort, driven by the increasing demand for functionalized pyrazoles in drug discovery and materials science. The primary focus of these methods has been the direct electrophilic iodination of the pyrazole ring, with the C4 position being the most common site of substitution due to the electronic properties of the pyrazole nucleus.[3][4]
Synthetic Methodologies for Iodopyrazole Compounds
The synthesis of iodopyrazole derivatives is predominantly achieved through electrophilic iodination of a pre-existing pyrazole ring. The choice of iodinating agent and reaction conditions is crucial for achieving high yields and regioselectivity. Several key methods have been established, each with its own advantages.
Key Iodination Methods:
-
Iodine with an Oxidant: This is a widely used and economical method. An oxidant, such as hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN), is used to generate a more electrophilic iodine species in situ.[3][5] The reaction is often carried out in water or other green solvents, making it an environmentally friendly option.[6]
-
N-Iodosuccinimide (NIS): NIS is a mild and selective iodinating agent, often used for substrates that are sensitive to harsher conditions.[7] It is typically employed in the presence of an acid catalyst.
-
Iodine Monochloride (ICl): ICl is a highly reactive iodinating agent that can be effective for less reactive pyrazole substrates.[5]
The regioselectivity of these reactions is a critical aspect, with the C4 position of the pyrazole ring being the most susceptible to electrophilic attack. However, under certain conditions, iodination at other positions, such as C3 or C5, can be achieved.
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of iodopyrazole compounds.
Protocol 1: Green Iodination of Pyrazole using Iodine and Hydrogen Peroxide [3]
-
Materials:
-
Pyrazole (1.0 eq)
-
Iodine (I₂) (0.5 eq)
-
30% Hydrogen Peroxide (H₂O₂) (0.6 eq)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred suspension of pyrazole in water, add iodine.
-
Add 30% hydrogen peroxide dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-iodopyrazole derivative.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
Protocol 2: Iodination using N-Iodosuccinimide (NIS) [7]
-
Materials:
-
Pyrazole derivative (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1-1.5 eq)
-
Appropriate solvent (e.g., acetonitrile, dichloromethane)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the pyrazole derivative in the chosen solvent.
-
Add NIS portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Heating may be required for less reactive substrates.
-
Monitor the reaction progress by TLC.
-
Once complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Biological Activity and Therapeutic Potential
Iodopyrazole compounds have garnered significant attention in drug discovery due to their diverse biological activities. The introduction of an iodine atom can influence a molecule's potency, selectivity, and pharmacokinetic properties. They have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity
Many pyrazole derivatives have been investigated for their anticancer properties, and iodinated analogs are of particular interest. They often act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.
Table 1: Anticancer Activity of Selected Iodopyrazole Derivatives
| Compound/Derivative Class | Target/Cell Line | IC50/Activity | Reference |
| 4-Amino-(1H)-pyrazole derivatives | JAK1 | 3.4 nM (for compound 3f) | [8] |
| 4-Amino-(1H)-pyrazole derivatives | JAK2 | 2.2 nM (for compound 3f) | [8] |
| 4-Amino-(1H)-pyrazole derivatives | JAK3 | 3.5 nM (for compound 3f) | [8] |
| Pyrazole-based inhibitors | TGF-beta type-I receptor (TβRI) kinase | Kᵢ as low as 15 nM | [9] |
Antimicrobial Activity
The pyrazole scaffold is also a feature of many compounds with antimicrobial properties. Iodination can enhance the antimicrobial efficacy of these derivatives.
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Staphylococcus aureus | 1–8 μg/mL | [10] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli | 1 μg/mL | [10] |
| Pyrazolo-thiazolin-4-one derivatives | Candida albicans | 0.43-0.45 μg/mL | [11] |
Signaling Pathways and Mechanism of Action
The biological effects of iodopyrazole compounds are often mediated through their interaction with specific cellular signaling pathways. As potent kinase inhibitors, they can modulate pathways that are crucial for cell growth, proliferation, and survival.
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis.[8] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. 4-Iodopyrazole serves as a key building block in the synthesis of potent JAK inhibitors.[3] These inhibitors typically bind to the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins, thereby blocking downstream signaling.
Caption: Inhibition of the JAK-STAT signaling pathway by an iodopyrazole compound.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling network that governs cell growth, proliferation, and survival.[4] Aberrant activation of this pathway is a common feature in many cancers. Pyrazole-based compounds have been developed as inhibitors of key kinases within this pathway, such as Akt.
Caption: Modulation of the PI3K/Akt/mTOR pathway by an iodopyrazole-based inhibitor.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that relays extracellular signals to the nucleus to control gene expression and cellular processes like proliferation and differentiation.[11] The pyrazole-containing drug Encorafenib, for example, targets the BRAF kinase, a key component of this pathway.[4]
Caption: Inhibition of the MAPK/ERK pathway by a pyrazole-containing drug.
Experimental and logical Workflows
The development of novel iodopyrazole-based therapeutics follows a structured workflow, from initial synthesis to biological evaluation.
Caption: A general workflow for the development of iodopyrazole-based therapeutics.
Conclusion
Iodopyrazole compounds represent a versatile and highly valuable class of molecules in the field of drug discovery and development. From their historical roots in the pioneering work of Knorr to the sophisticated synthetic methodologies available today, the journey of iodopyrazoles has been one of continuous innovation. Their ability to serve as key intermediates in the synthesis of complex, biologically active molecules, particularly kinase inhibitors, has solidified their importance. The quantitative data and understanding of their interactions with key signaling pathways, such as JAK-STAT, PI3K/Akt/mTOR, and MAPK/ERK, provide a solid foundation for the rational design of novel therapeutics. As research continues to uncover the full potential of these compounds, iodopyrazoles are poised to remain at the forefront of medicinal chemistry, contributing to the development of next-generation treatments for a wide range of diseases.
References
- 1. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 2. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterocyclic compound iodination overview and reactions: Discussion series on bromination/iodination reactions 23 – Chemia [chemia.manac-inc.co.jp]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-iodo-1,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research.[1] This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound in the presence of a base.[1] The pyrazole scaffold is a significant structural motif in a vast number of biologically active compounds, making the synthesis of substituted pyrazoles a key focus in medicinal chemistry and drug discovery.[2][3]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 4-iodo-1,5-dimethyl-1H-pyrazole with various boronic acids. The high reactivity of the carbon-iodine bond in 4-iodopyrazoles makes them excellent substrates for these coupling reactions, readily undergoing oxidative addition to the palladium(0) catalyst.[1] Both conventional heating and microwave-assisted protocols are described, offering flexibility for different laboratory setups and time constraints.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, base, and solvent system.[1]
-
Catalyst Selection: A variety of palladium catalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often effective catalyst.[1] Alternatively, a combination of a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), with a bulky, electron-rich phosphine ligand like SPhos or XPhos can significantly improve reaction efficiency, particularly for challenging substrates.[1][4] Modern pre-catalysts like XPhos Pd G2 are also highly effective.[4][5] Typical catalyst loading ranges from 2 to 5 mol%.[1]
-
Base Selection: The choice of base is crucial for the transmetalation step. Common bases include inorganic carbonates such as sodium carbonate (Na₂CO₃) and cesium carbonate (Cs₂CO₃), and phosphates like potassium phosphate (K₃PO₄).[4][6] The strength and solubility of the base can influence the reaction rate and yield.
-
Solvent System: The reaction is typically carried out in a mixture of an organic solvent and an aqueous solution of the base. Common organic solvents include 1,4-dioxane, 1,2-dimethoxyethane (DME), and toluene.[1][7] The ratio of the organic solvent to water can impact the solubility of the reagents and, consequently, the reaction efficiency.
Data Presentation: Summary of Reaction Conditions
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of 4-iodopyrazole derivatives with various boronic acids, providing a reference for reaction optimization.
Table 1: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole [1]
| Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5-12 | 95 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5-12 | 92 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5-12 | 90 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5-12 | 88 |
Table 2: Conventional Heating Suzuki Coupling of N-Substituted 4-Iodopyrazoles [1][6]
| Pyrazole Derivative | Boronic Acid | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-protected 4-iodopyrazole | Arylboronic acids | Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | Not Specified | Good to Excellent |
| Pyrazole derivative | Arylboronic acids | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-dioxane/H₂O (4:1) | 90 | 6 | Not Specified |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a rapid and efficient method for the synthesis of 4-aryl-1,5-dimethyl-1H-pyrazoles using microwave irradiation.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial
-
Nitrogen or Argon gas supply
Procedure:
-
To a microwave vial, add this compound (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).
-
Add DME (3 mL) and H₂O (1.2 mL) to the vial.
-
Purge the vial with nitrogen or argon for 5-10 minutes.
-
Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.
-
Seal the vial and place it in a microwave apparatus.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Heating Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling using conventional heating.[6]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk tube or similar reaction vessel
-
Argon gas supply
Procedure:
-
To a Schlenk tube, add this compound (0.1 mmol, 1.0 equiv) and the arylboronic acid (1.1 equiv).
-
Add Pd(PPh₃)₄ (5 mol %) and Na₂CO₃ (2.5 equiv).
-
Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times.
-
Add 1,4-dioxane and H₂O in a 4:1 ratio (2 mL total volume).
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction mixture at 90°C for 6 hours under an argon atmosphere with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Sonogashira Coupling with 4-iodo-1,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Sonogashira cross-coupling reaction of 4-iodo-1,5-dimethyl-1H-pyrazole with various terminal alkynes. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel pyrazole-alkyne derivatives, which are prevalent scaffolds in numerous biologically active compounds.
Introduction
The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The pyrazole moiety is a privileged structure in medicinal chemistry, and its functionalization at the 4-position with diverse alkynyl groups can lead to the discovery of novel therapeutic agents, particularly in the area of kinase inhibitors.[2] this compound is a readily accessible building block for this transformation due to the high reactivity of the carbon-iodine bond.[1]
Data Presentation: Representative Sonogashira Coupling Reactions
The following table summarizes the reaction conditions and yields for the Sonogashira coupling of substituted iodopyrazoles with phenylacetylene, providing a reference for expected outcomes with this compound.
| Entry | Iodopyrazole Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 4 | 85 |
| 2 | 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 4 | 82 |
| 3 | 1-(1-Ethoxyethyl)-3-iodo-5-methyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 4 | 91 |
| 4 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 4 | 75 |
| 5 | 1-Benzoyl-3-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 4 | 78 |
Data synthesized from a study on the Sonogashira cross-coupling of substituted iodopyrazole derivatives.[3]
Experimental Protocols
This section details a general yet robust methodology for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (optional co-solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).
-
Solvent and Base Addition: Add anhydrous and degassed triethylamine (sufficient to dissolve the reagents) or a mixture of triethylamine and an anhydrous solvent like THF or DMF.
-
Degassing: Subject the mixture to three cycles of vacuum and backfilling with an inert gas to ensure anaerobic conditions.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 4-alkynyl-1,5-dimethyl-1H-pyrazole.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Signaling Pathway: Inhibition of p38 MAPK by Pyrazole Derivatives
Pyrazole-containing compounds are frequently investigated as kinase inhibitors. The p38 mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in inflammatory responses, is a common target for such inhibitors.[4]
Caption: Inhibition of the p38 MAPK signaling pathway by a pyrazole-based inhibitor.
References
Application Notes and Protocols: 4-Iodo-1,5-dimethyl-1H-pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-1,5-dimethyl-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties. The presence of an iodine atom at the 4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and alkenyl substituents, enabling the generation of large compound libraries for drug discovery and the targeted synthesis of complex bioactive molecules. The 1,5-dimethyl substitution pattern provides a stable and defined core, influencing the physicochemical properties and biological activity of the resulting compounds.
Applications in Drug Discovery
The primary utility of this compound lies in its application as a key intermediate for the synthesis of potent and selective inhibitors of various drug targets.
1. Kinase Inhibitors:
The pyrazole nucleus is a common feature in many kinase inhibitors. The ability to introduce a wide array of substituents at the 4-position via cross-coupling reactions is crucial for targeting the ATP-binding site of kinases. By strategically modifying the groups attached to the pyrazole core, researchers can optimize the potency, selectivity, and pharmacokinetic properties of kinase inhibitors for the treatment of cancer and inflammatory diseases.
2. Phosphodiesterase 5 (PDE5) Inhibitors:
Sildenafil, a well-known PDE5 inhibitor, features a pyrazolopyrimidinone core. This compound can serve as a valuable starting material for the synthesis of novel sildenafil analogues. The development of new PDE5 inhibitors is aimed at improving selectivity for different PDE isoenzymes and exploring their therapeutic potential beyond erectile dysfunction, including pulmonary hypertension and other cardiovascular conditions.
Data Presentation: Biological Activity of Representative Pyrazole Derivatives
| Compound Class | Target | Representative Compound(s) | IC50 Value(s) | Reference Cell Line(s) |
| Kinase Inhibitor | Aurora A/B | Pyrazolyl Benzimidazole Derivative | 35 nM (Aurora A), 75 nM (Aurora B) | Not Specified |
| Kinase Inhibitor | ASK1 | Macrocyclic Pyrazole Derivative | 95 nM | Not Specified |
| PDE5 Inhibitor | PDE5 | Sildenafil Analogue (Compound 18) | Excellent in vitro activity | Not Specified |
| DNA Gyrase Inhibitor | S. aureus DNA Gyrase | Dihydropyrazole Derivative | 0.125 µg/mL | S. aureus |
| DNA Gyrase Inhibitor | B. subtilis DNA Gyrase | Dihydropyrazole Derivative | 0.125 µg/mL | B. subtilis |
Experimental Protocols
The following are detailed protocols for the application of this compound in the synthesis of 4-aryl-1,5-dimethyl-1H-pyrazoles via the Suzuki-Miyaura cross-coupling reaction. These protocols are adapted from established methodologies for similar 4-iodopyrazole derivatives and can be optimized for specific substrates.
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-aryl-1,5-dimethyl-1H-pyrazole.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium hydroxide (KOH) (2.0 equivalents)
-
Ethanol (EtOH)
-
Water
-
Microwave reactor vial
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol), the arylboronic acid (1.3 mmol), KOH (2.0 mmol), and Pd(PPh₃)₄ (0.005 mmol).
-
Add a solvent system of ethanol and water (1:1, 4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-140 °C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an aqueous work-up as described in the conventional protocol (steps 7-8).
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-1,5-dimethyl-1H-pyrazole.
Visualizations
The following diagrams illustrate the general signaling pathways relevant to the therapeutic targets of compounds synthesized from this compound.
Harnessing the Versatility of Iodopyrazoles in Modern Pharmaceutical Synthesis
Application Notes & Protocols for Researchers and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] The introduction of an iodine atom to the pyrazole ring dramatically amplifies its synthetic utility, transforming it into a versatile building block for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of iodopyrazoles in pharmaceutical synthesis, with a focus on their role in the development of targeted therapeutics, particularly kinase inhibitors.
The Strategic Importance of Iodopyrazoles in Drug Discovery
Iodopyrazoles, primarily 4-iodo and 5-iodopyrazole isomers, serve as pivotal intermediates in the synthesis of numerous pharmaceuticals.[1] The carbon-iodine bond is a highly effective functional handle for various transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[2] This reactivity allows for the efficient and modular assembly of diverse molecular libraries, accelerating the structure-activity relationship (SAR) studies crucial for drug discovery.
The enhanced reactivity of the C-I bond compared to C-Br or C-Cl bonds often leads to milder reaction conditions and higher yields, making iodopyrazoles an attractive choice in multi-step synthetic campaigns.[2][3] This is particularly advantageous in the synthesis of complex molecules such as kinase inhibitors, where precise and efficient bond formation is paramount.[1][4]
Synthesis of Iodopyrazole Intermediates
The regioselective synthesis of iodopyrazoles is a critical first step. The two primary isomers, 4-iodopyrazole and 5-iodopyrazole, are accessed through distinct synthetic routes.
2.1. Synthesis of 4-Iodopyrazoles
Direct electrophilic iodination at the C4 position of the pyrazole ring is the most common and efficient method for synthesizing 4-iodopyrazoles.[1] Various iodinating reagents and conditions can be employed, with the choice often depending on the substrate's electronic properties and the desired scale of the reaction.
Table 1: Comparative Data for the Synthesis of 4-Iodopyrazoles
| Iodinating System | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| I₂ / H₂O₂ | Pyrazole | Water | Room Temp | 1-4 h | High | [5] |
| NIS / TFA | 1-Aryl-3-CF₃-pyrazole | Acetic Acid | 80 | Overnight | Good | [1][6] |
| I₂ / CAN | 1-Aryl-3-CF₃-pyrazole | MeCN | Reflux | Overnight | ~95% | [7] |
| KIO₃ / (PhSe)₂ | In situ generated pyrazole | Acidic Media | - | - | Good | [8] |
2.2. Synthesis of 5-Iodopyrazoles
The synthesis of 5-iodopyrazoles typically involves a different strategy, often utilizing organolithium chemistry.[1]
Table 2: Synthesis of a Representative 5-Iodopyrazole
| Starting Pyrazole | Base | Iodine Source | Solvent | Time | Yield (%) | Reference |
| 1-Aryl-3-CF₃-pyrazole | n-BuLi | I₂ | THF | 4 h | 65-89 | [1][7] |
Applications in the Synthesis of Kinase Inhibitors
Pyrazole derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][4] Iodopyrazoles are instrumental in the synthesis of several approved kinase inhibitors.
3.1. Ruxolitinib: A JAK Inhibitor
Ruxolitinib is a Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and other hematological disorders.[5] The JAK-STAT signaling pathway is critical for cytokine and growth factor signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodopyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 4-iodopyrazoles, versatile building blocks in the synthesis of functionalized pyrazole derivatives. The pyrazole moiety is a prominent scaffold in numerous biologically active compounds, making these methodologies highly relevant for medicinal chemistry and drug discovery.[1] This document details the experimental protocols for key transformations, presents quantitative data in structured tables, and visualizes reaction workflows and catalytic cycles.
Introduction
4-Iodopyrazole is a highly reactive and valuable synthetic intermediate for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds through various metal-catalyzed cross-coupling reactions.[2] The reactivity of the carbon-halogen bond in such reactions generally follows the trend C-I > C-Br > C-Cl, making 4-iodopyrazole an excellent substrate for these transformations.[2][3] While the pyrazole NH can sometimes inhibit catalysis and may require protection, the primary role of 4-iodopyrazole is as an electrophilic coupling partner.[2] This document focuses on palladium-catalyzed reactions, which are central to modern organic synthesis.[4][5]
Key Palladium-Catalyzed Cross-Coupling Reactions
The principal palladium-catalyzed cross-coupling reactions of 4-iodopyrazoles include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. Each of these methodologies offers a distinct pathway to introduce diverse functionalities at the C4 position of the pyrazole ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting 4-iodopyrazole with boronic acids or their esters.[1] This reaction is widely used to synthesize 4-aryl, 4-heteroaryl, and 4-vinyl pyrazoles.[1]
| 4-Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Iodo-1H-pyrazole derivative | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.5 equiv) | 1,4-Dioxane/Water | 90 | 6 h | Not Specified | [1] |
| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ (1.25 equiv) | DME/H₂O | 90 (MW) | 5-12 min | Not Specified | [1] |
| Halogenated Aminopyrazole | Boronic acid or ester | Pd(OAc)₂ (0.02-0.05 equiv) / SPhos (0.04-0.10 equiv) | K₂CO₃ (2.0-3.0 equiv) | 1,4-Dioxane/Water (4:1) | 80-120 | 2-18 h | Not Specified | [2] |
| 4-Iodopyrazole | Boronic acid | XPhos Pd G2 (2 mol%) | K₂CO₃ (3.0 equiv) | Ethanol/Water (3:1) | 120 (MW) | 15-30 min | Not Specified | [6] |
| 1-Aryl-3-CF₃-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (30 mol%) | K₂CO₃ | THF/H₂O | Reflux | 2 d | 56 | [7][8] |
-
Reaction Setup: In a Schlenk tube, combine the 4-iodopyrazole derivative (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂; 0.02-0.05 equiv), and a phosphine ligand (e.g., SPhos; 0.04-0.10 equiv).[2] Add the base (e.g., K₂CO₃; 2.0-3.0 equiv).[2]
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent and water (e.g., 1,4-dioxane/water, 4:1 v/v).[2]
-
Inert Atmosphere: Place the reaction vessel under an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.[2][9]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring for the specified time (e.g., 2-18 hours).[2]
-
Work-up: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[2] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted pyrazole.[1][2]
Caption: General experimental workflow for the Suzuki-Miyaura coupling of 4-iodopyrazole.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between 4-iodopyrazole and a terminal alkyne, providing a direct route to 4-alkynylpyrazoles.[2][9] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[6]
| 4-Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodopyrazole | Terminal alkyne | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Triethylamine | Triethylamine | Room Temp. | Not Specified | Not Specified | [2][6] |
| 1-Aryl-3-CF₃-4-iodopyrazole | Phenylacetylene | Pd(PPh₃)₄ (10 mol%) / CuI (10 mol%) | Et₃N | THF | 80 | 24 | Not Specified | [7] |
| 4-Iodopyrazole | Terminal alkyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | 12 | ~90-97 | [3] |
| 4-Iodopyrazole | Terminal alkyne | Pd(P(t-Bu)₃)₂ | K₂CO₃ | Toluene | 100 | 10 | ~85-94 | [3] |
-
Reaction Setup: In a reaction flask under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv), terminal alkyne (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2 mol%), and copper(I) iodide (4 mol%).[2][6]
-
Solvent/Base Addition: Add a suitable solvent which often also acts as the base (e.g., triethylamine).[2][6]
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating.[9] Monitor the reaction progress by TLC.[2]
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues and salts.[9] Remove the solvent under reduced pressure.[2]
-
Purification: Purify the crude residue by column chromatography to afford the desired 4-alkynylpyrazole.[2][9]
Caption: Simplified catalytic cycles for the Sonogashira reaction.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is utilized for the alkenylation of 4-iodopyrazoles, coupling them with various alkenes to produce 4-alkenylpyrazoles.[3][10]
| 4-Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1-Trityl-4-iodopyrazole | Alkene | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | up to 95 | [3] |
| 1-Protected-4-iodo-1H-pyrazoles | Various alkenes | Pd(OAc)₂ (4 mol%) / P(OEt)₃ (4 mol%) | Et₃N | DMF | 100 | Modest to 95 | [10] |
-
Reaction Setup: A mixture of the 1-protected-4-iodo-1H-pyrazole (1.0 equiv), an alkene (1.5 equiv), Pd(OAc)₂ (4 mol%), P(OEt)₃ (4 mol%), and Et₃N (2.0 equiv) in DMF is prepared in a sealed tube.[10]
-
Heating: The reaction mixture is heated at 100 °C.[10]
-
Work-up: After cooling, the reaction mixture is worked up in a standard manner, typically involving dilution with water and extraction with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield the 4-alkenylpyrazole.[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a pivotal method for the formation of C-N bonds, enabling the synthesis of 4-aminopyrazoles by coupling 4-iodopyrazoles with primary or secondary amines.[11] The choice of catalyst system is crucial and often depends on the nature of the amine.[9][11]
| 4-Iodopyrazole Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | | 4-Iodo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10 mol%) / tBuDavePhos (20 mol%) | KOtBu (2.0 equiv) | Xylene | 160 (MW) | 10 | Not Specified |[11][12][13] | | 4-Iodo-1-tritylpyrazole | Allylamine | CuI (5 mol%) / 2-isobutyrylcyclohexanone (20 mol%) | tBuOK | DMF | 100 | 24 h | Not Specified |[12] |
-
Reaction Setup: In an oven-dried Schlenk tube or microwave vial under an inert atmosphere, combine the 4-iodopyrazole derivative (1.0 equiv), the amine (1.2-1.5 equiv), a palladium source (e.g., Pd(dba)₂; 5-10 mol%), a suitable ligand (e.g., tBuDavePhos; 10-20 mol%), and a base (e.g., KOtBu; 2.0 equiv).[11]
-
Solvent Addition: Add an anhydrous, degassed solvent such as xylene or toluene.[11]
-
Heating: Seal the vessel and heat the reaction mixture with stirring to the required temperature (e.g., 100-160 °C), potentially using microwave irradiation to accelerate the reaction.[11][12]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water.[11] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired 4-aminopyrazole.[11]
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Conclusion
Palladium-catalyzed cross-coupling reactions of 4-iodopyrazoles are indispensable tools in modern organic synthesis, particularly for applications in drug discovery and materials science. The high reactivity of the C-I bond allows for a wide range of transformations under relatively mild conditions. The choice of the specific catalytic system, including the palladium source, ligand, base, and solvent, is critical for achieving high yields and should be tailored to the specific substrates and desired transformation. These detailed protocols and comparative data serve as a valuable resource for researchers to effectively utilize 4-iodopyrazoles in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. benchchem.com [benchchem.com]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Functionalized Pyrazoles from 4-Iodo-1,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, making it a cornerstone in medicinal chemistry and drug discovery.[1][2] Functionalization of the pyrazole ring is a key strategy for modulating the pharmacological properties of lead compounds. This document provides detailed protocols for the synthesis of a diverse range of functionalized pyrazoles starting from the versatile building block, 4-iodo-1,5-dimethyl-1H-pyrazole. The methodologies described herein focus on robust and widely used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. These reactions enable the efficient formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of novel pyrazole derivatives for further investigation.
General Experimental Workflow
The synthesis of functionalized pyrazoles via cross-coupling reactions typically follows a general workflow. This involves the reaction of the this compound with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent. The reaction is typically carried out under an inert atmosphere to prevent catalyst degradation.
References
Application Note: Palladium-Catalyzed Heck-Mizoroki Reaction for the Synthesis of 4-Alkenylpyrazoles from 4-Iodopyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals. The functionalization of the pyrazole core is crucial for developing new therapeutic agents. The Palladium-catalyzed Heck-Mizoroki reaction is a powerful C-C bond-forming reaction that enables the direct alkenylation of aryl halides.[1][2] This protocol details the experimental procedure for the Heck reaction using 1-protected 4-iodopyrazoles and various alkenes. Due to the lower C-I bond strength compared to C-Br or C-Cl bonds, 4-iodopyrazoles exhibit higher reactivity, often allowing for milder reaction conditions and shorter reaction times.[3] The reaction provides a reliable method for synthesizing 4-alkenyl-1H-pyrazoles, which are versatile intermediates for further chemical transformations.[4][5]
General Reaction Scheme
The Heck-Mizoroki reaction couples a 1-protected 4-iodopyrazole with an alkene in the presence of a palladium catalyst, a ligand, and a base to yield the corresponding 4-alkenylpyrazole.[4]
Caption: General scheme of the Heck-Mizoroki reaction.
Data Presentation: Optimization and Substrate Scope
Effective optimization of the Heck reaction is critical for achieving high yields. Key parameters include the choice of ligand, catalyst loading, and stoichiometry of the reactants. The trityl group has been identified as a particularly effective protecting group for the pyrazole nitrogen in this reaction.[4]
Table 1: Optimization of Reaction Conditions for the Coupling of 4-Iodo-1-trityl-1H-pyrazole with Methyl Acrylate [4]
| Entry | Methyl Acrylate (equiv.) | Ligand (mol %) | Catalyst (mol %) | Yield (%) |
|---|---|---|---|---|
| 1 | 5.0 | --- | 2 | 46 |
| 2 | 5.0 | P(OEt)₃ (20) | 2 | 40 |
| 3 | 5.0 | P(OEt)₃ (10) | 2 | 65 |
| 4 | 5.0 | P(OEt)₃ (4) | 2 | 95 |
| 5 | 1.2 | P(OEt)₃ (4) | 2 | 95 |
| 6 | 5.0 | PPh₃ (4) | 2 | 50 |
| 7 | 3.0 | P(OEt)₃ (15) | 10 | 84 |
Reaction Conditions: 4-Iodo-1-trityl-1H-pyrazole (1a), Pd(OAc)₂, Et₃N, DMF, 100 °C, 15 h.
Table 2: Substrate Scope for the Heck-Mizoroki Reaction of 1-Protected 4-Iodopyrazoles [4]
| Entry | Pyrazole Substrate (Protecting Group) | Alkene | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1a (Trityl) | Methyl Acrylate | 2a | 95 |
| 2 | 1b (Benzyl) | Methyl Acrylate | 2b | 75 |
| 3 | 1c (p-Toluenesulfonyl) | Methyl Acrylate | 2c | 55 |
| 4 | 1d (2,4,6-Trimethylbenzoyl) | Methyl Acrylate | 2d | 60 |
| 5 | 1e (Boc) | Methyl Acrylate | 2e | <5 |
| 6 | 1f (Cbz) | Methyl Acrylate | 2f | <5 |
| 7 | 1a (Trityl) | tert-Butyl Acrylate | 2g | 90 |
| 8 | 1a (Trityl) | Methyl Vinyl Ketone | 2h | 85 |
| 9 | 1a (Trityl) | Styrene | 2n | 30 |
| 10 | 1a (Trityl) | Acrylonitrile | 2m | 25 |
Reaction Conditions: 1-Protected 4-Iodopyrazole (1.0 mmol), Alkene (1.2-5.0 equiv), Pd(OAc)₂ (2-10 mol %), P(OEt)₃ (4-15 mol %), Et₃N (2.0 equiv), DMF, 100 °C, 15 h.
Experimental Protocols
This section provides a detailed methodology for the Heck reaction based on optimized conditions.[4][6]
Materials and Reagents:
-
1-Protected-4-iodo-1H-pyrazole (e.g., 4-Iodo-1-tritylpyrazole) (1.0 equiv)
-
Alkene (e.g., Methyl Acrylate) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol %)
-
Triethyl phosphite (P(OEt)₃) (4 mol %)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried reaction tube or flask with a magnetic stir bar
-
Septum and needles/syringes
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Heating mantle or oil bath with temperature control
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
Procedure: Synthesis of 4-(2-Methoxycarbonylvinyl)-1-trityl-1H-pyrazole (Table 1, Entry 5) [4]
-
Reaction Setup:
-
To an oven-dried reaction tube containing a magnetic stir bar, add 4-iodo-1-trityl-1H-pyrazole (1a) (1.0 mmol, 442 mg), Palladium(II) Acetate (0.02 mmol, 4.5 mg).
-
Seal the tube with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Using syringes, add anhydrous DMF (5 mL), triethylamine (2.0 mmol, 0.28 mL), triethyl phosphite (0.04 mmol, 0.007 mL), and methyl acrylate (1.2 mmol, 0.11 mL).
-
-
Reaction Execution:
-
Place the sealed reaction tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 15 hours.
-
Monitor the reaction progress by TLC until the starting 4-iodopyrazole is consumed.
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography.
-
Elute with a hexane/ethyl acetate mixture (e.g., 4:1 v/v) to isolate the pure product.
-
The final product, 4-(2-Methoxycarbonylvinyl)-1-trityl-1H-pyrazole (2a), was obtained as colorless needles (397 mg, 95% yield).[4]
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Heck reaction protocol.
Caption: Experimental workflow for the Heck reaction.
Heck Reaction Catalytic Cycle
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][7]
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Safety Precautions
-
Palladium Compounds: Palladium catalysts can be toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.
-
Solvents: DMF is a skin and respiratory irritant. Triethylamine is corrosive and flammable. Handle these solvents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagents: Triethyl phosphite has a strong, unpleasant odor and is an irritant. Handle with care.
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere as some reagents can be air-sensitive.
-
Heating: Use a properly secured heating mantle or oil bath to avoid spills and fire hazards.
Conclusion
The Heck-Mizoroki reaction is a highly efficient and versatile method for the C-4 alkenylation of 1-protected 4-iodopyrazoles.[4] The protocol described, utilizing a Pd(OAc)₂ catalyst with a P(OEt)₃ ligand, provides excellent yields for a range of electron-deficient alkenes.[4][6] Careful selection of the nitrogen protecting group is crucial for reaction success, with the trityl group showing superior performance. This method offers a robust pathway for synthesizing functionalized pyrazoles, which are valuable building blocks for drug discovery and materials science.
References
Application Notes: The Role of 4-iodo-1,5-dimethyl-1H-pyrazole in the Synthesis of Potent Kinase Inhibitors
Introduction
The pyrazole moiety is recognized as a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly kinase inhibitors.[1][2] The strategic functionalization of this heterocyclic ring is critical for modulating potency, selectivity, and pharmacokinetic properties. Among the various substituted pyrazoles, 4-iodo-1,5-dimethyl-1H-pyrazole and its analogues stand out as exceptionally versatile and reactive intermediates. The carbon-iodine bond at the C4 position is readily activated for various palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][3] This high reactivity enables the efficient introduction of diverse chemical functionalities, making 4-iodopyrazoles invaluable building blocks in the synthesis of complex kinase inhibitors targeting critical signaling pathways.[1]
Application Focus: Janus Kinase (JAK) Inhibitors
A primary application of pyrazole-based scaffolds is in the development of inhibitors for the Janus Kinase (JAK) family. The JAK-STAT signaling pathway is a crucial regulator of cellular processes such as hematopoiesis, inflammation, and immune response.[1] Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers. Consequently, small molecule inhibitors that target the ATP-binding site of JAKs have emerged as a significant therapeutic class. The synthesis of these inhibitors often leverages the functionalization of a pyrazole core, where a 4-iodo-substituted pyrazole serves as an ideal starting point for introducing the necessary side chains to achieve high potency and selectivity.[1][4]
Quantitative Data: In Vitro Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of novel 4-amino-(1H)-pyrazole derivatives, which can be synthesized from 4-iodopyrazole precursors, against key kinases in the JAK family. These compounds demonstrate the potential for developing highly potent and selective inhibitors from this scaffold.[4]
| Compound | Target Kinase | IC50 (nM)[4] |
| 3f | JAK1 | 3.4 |
| JAK2 | 2.2 | |
| JAK3 | 3.5 | |
| 11b | JAK1 | 18.2 |
| JAK2 | 11.5 | |
| JAK3 | 16.5 | |
| Ruxolitinib | JAK1 | 3.3 |
| (Control) | JAK2 | 2.8 |
| JAK3 | 428 | |
| Staurosporine | JAK1 | 3 |
| (Control) | JAK2 | 2 |
| JAK3 | 1 |
Experimental Protocols and Workflows
The versatility of the 4-iodo group on the pyrazole ring allows for several key synthetic transformations. The Suzuki-Miyaura and Sonogashira cross-coupling reactions are fundamental methods for creating the carbon-carbon bonds essential for the final structure of many kinase inhibitors.[3][5]
Protocol 1: Suzuki-Miyaura Cross-Coupling
This reaction is used to form a C-C bond between the pyrazole ring and an aryl or heteroaryl group, a common structural motif in kinase inhibitors.[1][6]
Detailed Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 equiv)
-
Potassium carbonate (K₂CO₃, 2.5 equiv)
-
Anhydrous 1,4-dioxane and degassed water (4:1 v/v)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Reaction Setup: To a flame-dried sealed tube or microwave vial, add this compound, the desired arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.[1]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.[1]
-
Solvent Addition: Add the anhydrous dioxane and degassed water mixture via syringe. The final concentration of the iodopyrazole should be approximately 0.1-0.2 M.[1]
-
Heating: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Monitor the reaction by TLC or LC-MS. Typical reaction times range from 4 to 12 hours.[1]
-
Workup: After cooling to room temperature, dilute the mixture with water and transfer to a separatory funnel.[1]
-
Extraction: Extract the aqueous layer three times with ethyl acetate.[1]
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-1,5-dimethyl-1H-pyrazole.
-
Protocol 2: Sonogashira Cross-Coupling
This reaction efficiently forms a C-C bond between the pyrazole and a terminal alkyne, introducing alkynyl moieties that are often crucial for binding to the kinase active site.[3][5]
Detailed Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.04-0.06 equiv)
-
Base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Ethyl acetate, Water, Brine
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, PdCl₂(PPh₃)₂, and CuI.[5]
-
Solvent and Base Addition: Add the anhydrous solvent and the base. Stir the mixture at room temperature for 5-10 minutes.[5]
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.[5]
-
Reaction: Stir the reaction at room temperature or heat to 40-80 °C. Monitor progress by TLC or LC-MS. Typical reaction times are 8-16 hours.[3][5]
-
Workup: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the catalyst.[3]
-
Extraction: Dilute the filtrate with ethyl acetate and wash with water and then brine.[3]
-
Purification: Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography to yield the 4-alkynyl-1,5-dimethyl-1H-pyrazole.
-
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its activated C-I bond provides a reactive handle for introducing a wide array of molecular fragments through robust and well-established cross-coupling methodologies. The ability to readily generate diverse libraries of substituted pyrazoles facilitates the exploration of structure-activity relationships and the optimization of lead compounds, ultimately enabling the development of potent and selective kinase inhibitors for various therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Copper-Catalyzed C-O Coupling Reactions of 4-Iodopyrazoles and Alcohols
Introduction
The formation of carbon-oxygen (C-O) bonds is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of pharmaceuticals, natural products, and materials. Among the various methods developed, the copper-catalyzed Ullmann-type coupling has emerged as a powerful tool for the synthesis of aryl ethers. This document provides detailed application notes and protocols for the copper-catalyzed C-O coupling of 4-iodopyrazoles with various alcohols. This reaction enables the direct 4-alkoxylation of the pyrazole ring, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] The protocols described herein are optimized for efficiency and are applicable to a range of substrates, making them valuable for researchers, scientists, and professionals in drug development.[1][2]
Reaction Principle
The core of this methodology is a copper(I)-catalyzed cross-coupling reaction between a 4-iodopyrazole and an alcohol. The reaction typically proceeds in the presence of a copper(I) salt, a suitable ligand, and a base. The ligand, often a phenanthroline derivative, plays a crucial role in stabilizing the copper catalyst and facilitating the reaction. The base is necessary to deprotonate the alcohol, forming the corresponding alkoxide which then acts as the nucleophile. Microwave irradiation is often employed to reduce reaction times and improve yields.[1][2]
Caption: General reaction scheme for the copper-catalyzed C-O coupling.
Experimental Protocols
Optimal Reaction Conditions
The direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols is optimally achieved using a CuI-catalyzed coupling protocol.[1][3] The recommended conditions involve using an excess of the alcohol and potassium t-butoxide (2 equivalents) in the presence of CuI (20 mol%) and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%).[1][3] The reaction is typically heated at 130 °C for 1 hour under microwave irradiation.[1][3]
General Procedure for Copper-Catalyzed C-O Coupling
The following is a general experimental protocol for the copper-catalyzed coupling of a 4-iodopyrazole with an alcohol.[1][2][4]
-
To a microwave-safe vial (0.5–2.0 mL), add the 4-iodopyrazole (1.0 equivalent, e.g., 0.12 mmol), the desired alcohol (in excess, e.g., 2.0 mL), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), copper(I) iodide (CuI, 20 mol%), and potassium t-butoxide (tBuOK, 2.0 equivalents).[1][2][4][5]
-
Stir the mixture to ensure the formation of a solution.
-
Seal the vial and heat the reaction mixture at 130 °C for 1 hour under microwave irradiation.[1][2][4][5]
-
After cooling the mixture to room temperature, monitor the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).[4][5]
-
Combine the organic layers, wash with brine, dry over a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), and filter.[5]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkoxypyrazole.[4]
Caption: A typical experimental workflow for the C-O coupling reaction.
Quantitative Data
The following tables summarize the results from the copper-catalyzed coupling of various 4-iodopyrazoles with different alcohols, demonstrating the scope and efficiency of this method.
Table 1: Optimization of Reaction Conditions for the Coupling of 4-iodo-1H-1-tritylpyrazole with Allyl Alcohol [1][2]
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | CuI (20) | L4 | tBuOK | Allyl Alcohol | 130 | 1 h | 66 |
| 2 | CuI (20) | L4 | tBuOK | Allyl Alcohol | 160 | 1 h | 16 |
| 3 | CuI (20) | L4 | tBuOK | Allyl Alcohol | 130 | 30 min | 24 |
| 4 | CuI (10) | L4 | tBuOK | Allyl Alcohol | 130 | 1 h | 37 |
L4: 3,4,7,8-tetramethyl-1,10-phenanthroline
Table 2: Substrate Scope for the CuI-Catalyzed Coupling of 4-Iodopyrazoles with Various Alcohols [1][2]
| Entry | 4-Iodopyrazole Substrate | Alcohol | Product | Yield (%) |
| 1 | 4-iodo-1H-1-tritylpyrazole | Allyl alcohol | 4-(allyloxy)-1H-1-tritylpyrazole | 66 |
| 2 | N-alkenyl-4-iodo-1H-pyrazole | Allyl alcohol | N-alkenyl-4-(allyloxy)-1H-pyrazole | Moderate |
| 3 | 4-iodo-1H-1-tritylpyrazole | Cyclopentanol | 4-(cyclopentyloxy)-1H-1-tritylpyrazole | 75 |
| 4 | 4-iodo-1H-1-tritylpyrazole | Cyclohexanol | 4-(cyclohexyloxy)-1H-1-tritylpyrazole | 78 |
| 5 | 4-iodo-1H-1-tritylpyrazole | Benzyl alcohol | 4-(benzyloxy)-1H-1-tritylpyrazole | 71 |
| 6 | 4-iodo-1H-1-tritylpyrazole | 3-methoxybenzyl alcohol | 4-((3-methoxybenzyl)oxy)-1H-1-tritylpyrazole | 80 |
| 7 | 4-iodo-1H-1-tritylpyrazole | 2-methoxybenzyl alcohol | 4-((2-methoxybenzyl)oxy)-1H-1-tritylpyrazole | 28 |
| 8 | 4-iodo-1H-1-tritylpyrazole | 3,5-dimethoxybenzyl alcohol | 4-((3,5-dimethoxybenzyl)oxy)-1H-1-tritylpyrazole | 72 |
Safety Precautions
-
Handle all chemicals, especially 4-iodopyrazoles and organic solvents, in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Microwave reactions should be conducted in sealed vessels designed for this purpose to avoid pressure buildup.
-
Potassium t-butoxide is a strong base and is corrosive; handle with care.
Conclusion
The copper-catalyzed C-O coupling of 4-iodopyrazoles and alcohols provides an efficient and direct method for the synthesis of 4-alkoxypyrazoles.[1][2] The optimized protocol, utilizing CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, and potassium t-butoxide under microwave irradiation, offers good to excellent yields for a variety of alcoholic substrates.[1][2] These application notes and protocols serve as a comprehensive guide for researchers in organic and medicinal chemistry to facilitate the synthesis of novel pyrazole derivatives for drug discovery and other applications.
References
- 1. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination with 4-iodo-1,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a cornerstone of modern synthetic organic chemistry.[1] This reaction has found extensive application in drug discovery and development due to its broad substrate scope and functional group tolerance.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-iodo-1,5-dimethyl-1H-pyrazole. The resulting N-aryl-1,5-dimethyl-1H-pyrazol-4-amine scaffold is of significant interest in medicinal chemistry, particularly as inhibitors of Janus kinases (JAKs).[2][3] Dysregulation of the JAK-STAT signaling pathway is implicated in various diseases, including inflammatory conditions and cancers.[2]
The choice of catalytic system for the Buchwald-Hartwig amination of 4-iodopyrazoles is critically dependent on the nature of the amine coupling partner. For amines lacking β-hydrogens (e.g., aryl amines, certain cyclic amines), palladium catalysis is generally effective.[4][5] Conversely, for amines possessing β-hydrogens (e.g., primary and secondary alkyl amines), copper-catalyzed conditions are often preferred to mitigate side reactions such as β-hydride elimination.[4][5]
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of 4-iodopyrazole derivatives with various amines. The data is extrapolated from studies on structurally related 4-iodopyrazoles and serves as a guideline for the amination of this compound.
| Amine Type | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| Amines without β-Hydrogens | |||||||
| Aromatic Amines | Pd₂(dba)₃ | tBuDavePhos | KOtBu | Toluene/Xylene | 90-120 | 70-90 | [4] |
| Morpholine | Pd₂(dba)₃ | tBuDavePhos | KOtBu | Toluene/Xylene | 90-120 | 65-85 | [4] |
| Amines with β-Hydrogens | |||||||
| Primary Alkyl Amines | CuI | 2-isobutyrylcyclohexanone | KOtBu | DMF | 100-120 | 60-80 | [3][4] |
| Secondary Alkyl Amines | CuI | 2-isobutyrylcyclohexanone | KOtBu | DMF | 100-120 | 50-75 | [3][4] |
Experimental Protocols
Note: These protocols are adapted from established procedures for the amination of 4-iodopyrazole derivatives and should be optimized for this compound.[3] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Palladium-Catalyzed Amination of this compound with Amines Lacking β-Hydrogens
This protocol is suitable for the coupling of this compound with aryl amines or secondary cyclic amines like morpholine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
tBuDavePhos (5 mol%)
-
Potassium tert-butoxide (KOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene or xylene
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add this compound, Pd₂(dba)₃, tBuDavePhos, and KOtBu.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted-1,5-dimethyl-1H-pyrazol-4-amine.
Protocol 2: Copper-Catalyzed Amination of this compound with Amines Possessing β-Hydrogens
This protocol is suitable for the coupling of this compound with primary and secondary alkyl amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
2-isobutyrylcyclohexanone (20 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, CuI, and KOtBu.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, the amine, and 2-isobutyrylcyclohexanone via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure N-substituted-1,5-dimethyl-1H-pyrazol-4-amine.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Derivatization of the Pyrazole Core via 4-Iodo-1,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of the pyrazole scaffold using 4-iodo-1,5-dimethyl-1H-pyrazole as a key intermediate. The derivatization of the pyrazole core is of significant interest in medicinal chemistry due to the prevalence of this heterocycle in a wide range of biologically active compounds. This document outlines detailed experimental protocols for key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, and presents quantitative data to facilitate the synthesis of diverse pyrazole derivatives. While specific data for this compound is limited in the literature, the following protocols and data for closely related analogues serve as a robust guide for the derivatization of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is particularly effective for the synthesis of 4-aryl- and 4-heteroarylpyrazoles.
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 4-iodo-1-methyl-1H-pyrazole, a close analogue of this compound. These conditions can be adapted for the target molecule.
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 | 95 | [1][2] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 | 92 | [1][2] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 | 90 | [1][2] |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 | 88 | [1][2] |
| Naphthylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 | 85 | [1] |
| Furan-2-ylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 | 78 | [1] |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 | 75 | [1] |
This protocol is adapted from a procedure for the rapid and efficient synthesis of 4-arylpyrazoles using microwave irradiation.[1][2]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Microwave vial
-
Nitrogen or Argon atmosphere
Procedure:
-
To a microwave vial, add this compound (0.5 mmol, 1.0 equiv.) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv.).
-
Add DME (3 mL) and H₂O (1.2 mL) to the vial.
-
Purge the vial with nitrogen or argon for 5-10 minutes.
-
Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.
-
Seal the vial and place it in a microwave apparatus.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,5-dimethyl-1H-pyrazole.
Caption: General workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. It is a highly efficient method for the synthesis of 4-alkynylpyrazoles.
The following table presents data for the Sonogashira coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole with various terminal alkynes, which serves as a good model for the reactivity of this compound.
| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (3) | THF | 50 | 6 | 85 | [3] |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (3) | THF | 50 | 8 | 78 | [3] |
| 3-Phenyl-1-propyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (3) | THF | 60 | 6 | 82 | [3] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA (3) | DMF | 80 | 12 | 75 | [3] |
This protocol is based on a general procedure for the Sonogashira coupling of 4-iodopyrazole derivatives.[3]
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Schlenk flask
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (THF or DMF, 5 mL) and the base (TEA or DIPEA, 3.0 mmol, 3.0 equiv.).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-1,5-dimethyl-1H-pyrazole.
Caption: Catalytic cycles of the Sonogashira reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is useful for the synthesis of 4-alkenylpyrazoles.
The following table provides data for the Heck reaction of 1-trityl-4-iodopyrazole with various alkenes. The trityl protecting group can be removed under acidic conditions.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl acrylate | Pd(OAc)₂ (2) | P(OEt)₃ (4) | Et₃N (2) | DMF | 100 | 12 | 95 | [4] |
| Ethyl acrylate | Pd(OAc)₂ (2) | P(OEt)₃ (4) | Et₃N (2) | DMF | 100 | 12 | 92 | [4] |
| n-Butyl acrylate | Pd(OAc)₂ (2) | P(OEt)₃ (4) | Et₃N (2) | DMF | 100 | 12 | 90 | [4] |
| Styrene | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N (2) | DMF | 100 | 24 | 44 | [4] |
This protocol is adapted from a general procedure for the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles.[4]
Materials:
-
This compound
-
Alkene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethyl phosphite (P(OEt)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sealed tube
-
Nitrogen or Argon atmosphere
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.2 equiv.), Pd(OAc)₂ (2 mol%), P(OEt)₃ (4 mol%), and Et₃N (2.0 equiv.) in DMF.
-
Seal the tube and purge with nitrogen or argon.
-
Heat the reaction mixture at 100°C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the desired 4-alkenyl-1,5-dimethyl-1H-pyrazole.
Caption: Logical workflow for the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium- or copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is a powerful tool for the synthesis of 4-aminopyrazoles, which are important scaffolds in drug discovery.
The choice of catalyst (palladium vs. copper) is crucial and depends on the nature of the amine. The following table illustrates this with examples using 4-halo-1-tritylpyrazoles.
| Halopyrazole | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 120 | 67 | [5][6] |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 120 | 60 | [5][6] |
| 4-Iodo-1-tritylpyrazole | Pyrrolidine | CuI / 2-isobutyrylcyclohexanone | KOtBu | DMF | 120 | 43 | [5][6] |
| 4-Iodo-1-tritylpyrazole | Allylamine | CuI / 2-isobutyrylcyclohexanone | t-BuOK | DMF | 100 | 72 | [7] |
This protocol is suitable for the amination of 4-iodopyrazoles with aliphatic amines possessing β-hydrogens.[6]
Materials:
-
This compound
-
Aliphatic amine
-
Copper(I) iodide (CuI)
-
2-Isobutyrylcyclohexanone
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube
-
Nitrogen or Argon atmosphere
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), CuI (20 mol%), and KOtBu (2.0 equiv.).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMF, the amine (1.5-2.0 equiv.), and 2-isobutyrylcyclohexanone (40 mol%) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120°C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure 4-amino-1,5-dimethyl-1H-pyrazole product.
Caption: Catalyst selection guide for amination.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-iodo-1,5-dimethyl-1H-pyrazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-iodo-1,5-dimethyl-1H-pyrazole as a versatile intermediate in the synthesis of novel agrochemicals. The protocols detailed below are based on established synthetic methodologies for analogous pyrazole derivatives and are intended to serve as a guide for the development of new fungicides, herbicides, and insecticides.
Application Notes
The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, forming the core of numerous commercial pesticides.[1][2] The introduction of an iodine atom at the 4-position of the pyrazole ring, as in this compound, provides a crucial synthetic handle for further molecular elaboration.[3] This iodo-substituent is readily displaced or activated in a variety of cross-coupling reactions, allowing for the strategic introduction of diverse functional groups to modulate the biological activity and physicochemical properties of the target agrochemical.[3]
The versatility of this compound as an intermediate stems from its ability to participate in key carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. This enables the synthesis of a vast library of pyrazole derivatives for screening and optimization in agrochemical discovery programs.
Potential Agrochemical Applications:
-
Fungicides: Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). This compound can serve as a key building block for the synthesis of novel pyrazole carboxamide fungicides.[4][5][6]
-
Herbicides: A variety of pyrazole-containing compounds have been developed as herbicides.[7][8][9] The functionalization of the 4-position of the pyrazole ring can lead to the discovery of new herbicidal molecules with improved efficacy and crop safety.
-
Insecticides: The pyrazole scaffold is present in several classes of insecticides.[2][10][11][12] The ability to introduce diverse substituents via the iodo-intermediate allows for the exploration of new chemical space to develop insecticides with novel modes of action.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound and its subsequent use in the synthesis of agrochemical precursors.
Protocol 1: Synthesis of this compound
This protocol describes the direct iodination of 1,5-dimethyl-1H-pyrazole.
Materials:
-
1,5-dimethyl-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1,5-dimethyl-1H-pyrazoles
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Sonogashira Coupling for the Synthesis of 4-Alkynyl-1,5-dimethyl-1H-pyrazoles
This protocol outlines a general procedure for the palladium/copper-catalyzed cross-coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in a mixture of THF and Et₃N, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).
-
Stir the reaction at room temperature or slightly elevated temperature (40-50 °C) for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes for the Synthesis of this compound and its Derivatives (based on analogous reactions).
| Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Iodination | N-Iodosuccinimide | Acetonitrile | Room Temp. | 4 - 6 | 80 - 95 |
| Suzuki Coupling | Arylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | 1,4-Dioxane/Water | 80 - 100 | 6 - 12 | 70 - 90 |
| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | 25 - 50 | 8 - 16 | 65 - 85 |
Visualizations
Caption: Synthesis of this compound.
Caption: Workflow for Agrochemical Discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof - Google Patents [patents.google.com]
- 4. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and cost of four plant‐derived, natural herbicides for certified organic agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Suzuki Coupling of 4-iodo-1,5-dimethyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 4-iodo-1,5-dimethyl-1H-pyrazole. The following information is designed to help you diagnose and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality: The purity and stability of all reactants are crucial. The aryl halide's reactivity is a significant factor, with the general trend being I > Br > OTf >> Cl.[1] While this compound is a highly reactive substrate, its stability should be considered.[2] Boronic acids, especially electron-deficient ones, can undergo protodeboronation.[1] It is advisable to use fresh, high-purity reagents.
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time.[1] Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
Reaction Conditions: The reaction is highly sensitive to the choice of base, solvent, and temperature. It is also critical to maintain an inert atmosphere, as oxygen can deactivate the catalyst.[1][3]
Q2: I suspect protodeboronation of my boronic acid is contributing to the low yield. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that lowers the yield.[1] To mitigate this:
-
Choice of Base: The base activates the boronic acid but can also promote protodeboronation.[3] Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1]
-
Anhydrous Conditions: Although some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Minimizing water content can be helpful.
-
Boronic Acid Stability: If protodeboronation persists, consider converting the boronic acid to a more stable form, such as a pinacol ester or MIDA boronate.[1]
Q3: What are the recommended catalyst and ligand systems for the Suzuki coupling of this compound?
A3: The choice of catalyst and ligand is critical for a successful Suzuki coupling. For 4-iodopyrazoles, several systems have proven effective:
-
Palladium(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often effective catalyst for these types of couplings.[2]
-
Palladium(II) Pre-catalysts with Ligands: A combination of a Pd(II) source, like palladium(II) acetate (Pd(OAc)₂), with a phosphine ligand is also highly effective.[2]
-
Bulky, Electron-Rich Ligands: For challenging substrates, bulky, electron-rich phosphine ligands such as SPhos and XPhos can significantly improve reaction efficiency.[2][3][4] Modern precatalysts like XPhos Pd G2 are also a good option as they readily form the active catalyst.[2][4]
A typical ligand-to-palladium ratio is between 1:1 and 4:1.[1]
Q4: How do I select the optimal base and solvent for my reaction?
A4: The base and solvent system plays a crucial role in the reaction's success.
-
Base Selection: The base activates the boronic acid for the transmetalation step.[3] Common choices for Suzuki couplings of iodopyrazoles include:
-
Solvent System: The solvent must solubilize the reagents and stabilize the catalytic species.[1] Common solvent systems include mixtures of an organic solvent and water:
Q5: I am observing significant homocoupling of my boronic acid. What can I do to prevent this?
A5: Homocoupling is the self-coupling of the boronic acid and is often promoted by the presence of oxygen or Pd(II) species.[3] To minimize homocoupling:
-
Ensure Thorough Degassing: The reaction mixture should be thoroughly degassed to remove oxygen.[3][4]
-
Use a Pd(0) Source: Using a Pd(0) catalyst or an efficient precatalyst system can reduce the amount of Pd(II) species that can promote homocoupling.[3][4]
-
Adjust Stoichiometry: Using a slight excess of the boronic acid can sometimes be beneficial.[4]
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Base | Yield (%) | Reference |
| Na₂CO₃ | 98 | [5] |
| K₂CO₃ | Varies | [3] |
| K₃PO₄ | Often Effective | [2][3] |
| Cs₂CO₃ | Good Results | [2] |
| KF | Successfully Employed | [2] |
Note: Yields are highly dependent on the specific substrates, catalyst, and solvent system used.
Table 2: Common Catalyst Systems for Suzuki Coupling of Iodopyrazoles
| Catalyst System | Catalyst Loading | Notes | Reference |
| Pd(PPh₃)₄ | 2-5 mol% | Commonly used and often effective. | [2] |
| Pd(OAc)₂ / SPhos or XPhos | 2-5 mol% | Bulky, electron-rich ligands improve efficiency for challenging substrates. | [2] |
| XPhos Pd G2 | 2-5 mol% | Precatalyst that readily forms the active catalyst. | [2][4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound (Conventional Heating)
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 - 1.5 equivalents), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents).[6]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[6]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[3][6]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3][6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6]
Protocol 2: Microwave-Assisted Suzuki Coupling
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.3 mmol), the base (e.g., KOH, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%).[6]
-
Solvent Addition: Add the solvent system (e.g., 4 mL of EtOH:H₂O 1:1).[6]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 100-140 °C for 10-20 minutes.[6]
-
Workup and Purification: After the reaction is complete, cool the vial to room temperature and follow the workup and purification steps described in Protocol 1.[6]
Visualizations
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.
Caption: Key components and their roles in the Suzuki coupling reaction.
References
Common side reactions and byproducts with 4-iodo-1,5-dimethyl-1H-pyrazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 4-iodo-1,5-dimethyl-1H-pyrazole in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The synthesis of this compound via electrophilic iodination of 1,5-dimethyl-1H-pyrazole can be accompanied by several side reactions. The most prevalent include:
-
Over-iodination: Formation of di-iodinated pyrazole derivatives can occur, especially with highly activated pyrazole rings or an excess of the iodinating agent.[1]
-
Formation of Isomers: Although electrophilic substitution on the pyrazole ring typically favors the 4-position, minor formation of other regioisomers, such as the 3-iodo derivative, can occur depending on the reaction conditions.
-
Reaction at other functional groups: If the starting material contains other susceptible functional groups, iodination might occur at those sites.[1]
-
Decomposition: Iodinated pyrazoles can be sensitive to light and heat, potentially leading to decomposition and the release of free iodine, which can color the reaction mixture yellow or brown.
Q2: I am observing a low yield of this compound in my reaction. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
-
Sub-optimal Iodinating Agent: The choice of iodinating agent is critical. While molecular iodine (I₂) is common, its reactivity might be insufficient. More reactive iodine sources like N-Iodosuccinimide (NIS) or a combination of an iodide salt with an oxidant (e.g., H₂O₂, Ceric Ammonium Nitrate) can be more effective.[2]
-
Inappropriate Reaction Conditions: Temperature and solvent play a significant role. For less reactive substrates, heating the reaction mixture may be necessary.[2] The solvent should be chosen based on the solubility of reactants and the reaction mechanism.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using techniques like TLC or GC-MS is crucial to determine the optimal reaction time.[1]
Q3: What are common byproducts in subsequent coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, using this compound?
A3: In palladium-catalyzed cross-coupling reactions, a common and problematic side reaction is deiodination (also known as hydrodehalogenation), where the iodine substituent is replaced by a hydrogen atom.[3] This leads to the formation of 1,5-dimethyl-1H-pyrazole as a byproduct, reducing the yield of the desired coupled product and complicating purification. In Suzuki-Miyaura reactions, homocoupling of the boronic acid can also occur.[4] For Buchwald-Hartwig aminations, if the amine substrate has β-hydrogens, β-hydride elimination can be a competing side reaction.[5]
Troubleshooting Guides
Synthesis of this compound
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC-MS.[2] |
| Weak iodinating agent. | Use a more reactive iodinating agent such as N-Iodosuccinimide (NIS) or an iodine/oxidant system (e.g., I₂/H₂O₂).[2] | |
| Formation of Multiple Products (Poor Regioselectivity) | Reaction conditions favoring isomer formation. | Use a more regioselective iodinating reagent system (e.g., I₂/CAN).[6] Carefully control the stoichiometry of the iodinating agent to avoid over-iodination.[1] |
| Product Decomposition (Discoloration) | Light or heat sensitivity. | Protect the reaction from light and avoid excessive heating. Store the final product in a cool, dark place. |
| Difficult Purification | Similar polarities of product and byproducts. | Utilize column chromatography with a carefully selected eluent system. Consider recrystallization if the product is a solid.[6] |
Suzuki-Miyaura Coupling Reactions
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Yield | Catalyst inhibition by the unprotected N-H group on a similar heterocyclic substrate. | While 1,5-dimethylpyrazole does not have an N-H, this is a common issue with other azoles. For related substrates, N-protection might be necessary.[4] For this compound, ensure the catalyst system is appropriate. |
| Significant Deiodination Byproduct | Inappropriate ligand. | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) to accelerate reductive elimination.[3] |
| Protic solvent acting as a hydride source. | Use an aprotic solvent such as dioxane, toluene, or THF.[3] | |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture. | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Iodination with NIS
This protocol is adapted from general procedures for the iodination of pyrazoles.[7]
Materials:
-
1,5-dimethyl-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Microwave-Assisted Suzuki Coupling of this compound
This protocol is based on general methods for the Suzuki coupling of 4-iodopyrazoles.[8][9]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound (1.0 eq) and the corresponding arylboronic acid (1.1 eq).
-
Add Pd(PPh₃)₄ (2-5 mol%) and Cs₂CO₃ (2.0 eq).
-
Add DME and water (typically in a 3:1 to 4:1 ratio).
-
Seal the vial and purge with nitrogen or argon.
-
Irradiate the reaction mixture in a microwave reactor at 90-120°C for 10-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A general workflow for the synthesis of this compound and its subsequent use in cross-coupling reactions.
References
Technical Support Center: Purification of 4-iodo-1,5-dimethyl-1H-pyrazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-iodo-1,5-dimethyl-1H-pyrazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound? A1: Common impurities can include unreacted starting materials, such as 1,5-dimethyl-1H-pyrazole, and the iodinating agent. Side products like di-iodinated pyrazoles or regioisomers (if the synthesis is not perfectly selective) can also be present.[1][2] If the synthesis involves the methylation of 4-iodo-1H-pyrazole, incomplete methylation can be a source of impurities.
Q2: What is the primary recommended purification method for these derivatives? A2: The most effective and commonly used methods for purifying substituted pyrazoles are column chromatography on silica gel and recrystallization.[3] For products that are oils or have low melting points, column chromatography is generally the preferred method.[3]
Q3: How do I choose between column chromatography and recrystallization? A3: The choice depends on the nature of the impurities. Column chromatography is highly effective for separating compounds with different polarities, such as the desired product from starting materials or less polar/more polar side products.[3][4] Recrystallization is ideal when the desired compound is highly crystalline and the impurities have significantly different solubilities in a chosen solvent system.[4][5] It can be particularly effective for removing trace amounts of impurities from an already relatively pure product.
Q4: Can the acidic nature of silica gel be a problem for purifying pyrazole derivatives? A4: Yes, pyrazoles are basic compounds and can sometimes interact strongly with the acidic surface of standard silica gel, leading to peak tailing, poor separation, or even decomposition. If you experience these issues, you can deactivate the silica gel by preparing a slurry with a solvent containing a small amount of triethylamine (e.g., 1%).[6] Alternatively, using neutral alumina as the stationary phase can be a good option.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery Yield After Purification | 1. The product is partially soluble in the "cold" recrystallization solvent. 2. The product is being adsorbed irreversibly onto the silica gel column. 3. The chosen chromatography eluent is too polar, causing co-elution with impurities. | 1. For recrystallization, ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to minimize solubility. Use the minimum amount of hot solvent necessary for dissolution.[5] 2. Deactivate the silica gel with triethylamine or switch to neutral alumina.[6] 3. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Start with a less polar solvent system and gradually increase polarity.[3] |
| Product is an Oil and Will Not Solidify | 1. Presence of residual solvent. 2. The product is inherently a low-melting solid or an oil at room temperature. 3. Presence of impurities that are depressing the melting point. | 1. Dry the product thoroughly under a high vacuum for an extended period to remove all volatile solvents.[3] 2. Confirm the expected physical state from literature data if available. 3. Purify the oil using column chromatography to remove impurities.[3] |
| Purified Product is Colored (e.g., Yellow or Brown) | 1. Trace amounts of colored impurities from the reaction (e.g., iodine). 2. Degradation of the compound on the silica gel column. | 1. During workup, wash the organic layer with an aqueous solution of sodium thiosulfate to remove excess iodine.[7][8] 2. For recrystallization, you can add a small amount of activated charcoal to the hot solution, then filter it through celite before cooling. Be aware this may reduce yield slightly.[5] 3. Pass a solution of your compound through a short plug of silica gel, which may retain the colored impurities.[3] |
| Multiple Spots on TLC After Purification | 1. Incomplete separation during column chromatography. 2. The compound is degrading on the TLC plate. 3. Presence of hard-to-separate regioisomers. | 1. Re-purify using a shallower solvent gradient in your column chromatography.[3] 2. Add a small amount of triethylamine to the TLC developing solvent to prevent streaking or degradation of the basic pyrazole. 3. If regioisomers are present, meticulous column chromatography with careful solvent selection is required.[4] In some cases, fractional recrystallization may be effective if the isomers have different solubilities.[4] |
Quantitative Data Summary
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (v/v) | Typical Application | Reference |
| Silica Gel | Hexane / Ethyl Acetate (95:5 to 80:20) | A good starting point for many pyrazole derivatives. Adjust polarity based on TLC. | [3][9] |
| Silica Gel | Hexane / Dichloromethane (3:2) | Used for purification of 4-iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole. | [7] |
| Silica Gel | Hexane / Ethyl Acetate (19:1) | Effective for various tri-substituted pyrazole derivatives. | [10] |
| Silica Gel (with 1% Et₃N) | Hexane / Ethyl Acetate | For basic pyrazoles prone to tailing on standard silica gel. | [6] |
| Neutral Alumina | Hexane / Ethyl Acetate | An alternative to silica gel for acid-sensitive pyrazoles. | [6] |
Table 2: Recommended Solvents for Recrystallization
| Solvent / System | Solvent Type | Target Compound Polarity | Reference |
| Ethanol or Methanol | Protic, Polar | For more polar pyrazole derivatives. | [5][11] |
| Isopropanol | Protic, Polar | General purpose. | [5] |
| Hexane or Cyclohexane | Nonpolar | For nonpolar derivatives; can be used as an anti-solvent. | [5][12] |
| Ethanol / Water | Mixed Protic | Dissolve in hot ethanol, add hot water dropwise until turbidity appears, then cool slowly. | [6] |
| Hexane / Ethyl Acetate | Mixed Nonpolar/Polar | Dissolve in a minimum of hot ethyl acetate, add hexane as the anti-solvent. | [5] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for purifying this compound derivatives.
-
TLC Analysis: First, determine an optimal solvent system using TLC. Dissolve a small sample of the crude product in dichloromethane or ethyl acetate. Spot it on a silica gel TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal system should provide a good separation of the desired product from impurities, with the product having an Rf value of approximately 0.3-0.4.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed, and add a thin layer of sand.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and carefully adding this powder to the top of the column.[3]
-
Elution: Carefully add the eluent to the column and begin elution. Start with a less polar solvent mixture (e.g., 95:5 hexane/ethyl acetate) and collect fractions. The polarity can be gradually increased (gradient elution) to elute more polar compounds.[3]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum to remove any residual solvent.[3]
Protocol 2: Purification by Recrystallization (Mixed-Solvent Method)
This method is effective when a single ideal solvent cannot be found.
-
Solvent Selection: Choose a "good" solvent in which your compound is soluble when hot (e.g., ethanol, ethyl acetate) and a "poor" or "anti-solvent" in which it is insoluble (e.g., water, hexane).[5] The two solvents must be miscible.
-
Dissolution: Place the crude compound in a flask and add the "good" solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).[6] If you add too much, add a few drops of the hot "good" solvent to redissolve the precipitate.
-
Cooling & Crystallization: Allow the flask to cool slowly to room temperature. Crystal formation should occur. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.[5]
Visualizations
Caption: General experimental workflow for the purification of pyrazole derivatives.
Caption: A logical workflow for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. jetir.org [jetir.org]
- 12. arkat-usa.org [arkat-usa.org]
Technical Support Center: Optimizing Catalyst and Ligand for Iodopyrazole Cross-Coupling
Welcome to the technical support center for the cross-coupling of iodopyrazoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your cross-coupling reactions with iodopyrazole.
General Issues
Question 1: My cross-coupling reaction with 4-iodopyrazole is showing low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating.[1][2]
-
Inappropriate Ligand Choice: The ligand may not be suitable for the iodopyrazole substrate, leading to inefficient oxidative addition or reductive elimination.[1]
-
Incorrect Base Selection: The base might be too weak or poorly soluble in the reaction medium.[1]
-
Low Reaction Temperature: The temperature may be insufficient for the reaction to proceed at an adequate rate.
-
Poor Reagent Quality: Degradation of starting materials, especially boronic acids in Suzuki couplings, can halt the reaction.[1]
-
Solution: Use fresh, high-purity starting materials. Ensure reagents are stored under appropriate conditions.[1]
-
-
N-H Acidity of Unsubstituted Pyrazole: The acidic N-H proton on an unprotected pyrazole can interfere with the catalyst or base.[2]
-
Solution: Protecting the pyrazole nitrogen with a group like Boc or trityl can suppress side reactions and improve yields.[2]
-
Question 2: I am observing a significant amount of a side product that appears to be my starting material without the iodine (dehalogenation). What is happening and how can I prevent it?
Answer: Dehalogenation (or hydrodehalogenation) is a common side reaction where the iodine is replaced by a hydrogen atom.[1][4] This is particularly prevalent with the highly reactive C-I bond.[5]
-
General Solutions:
-
Anhydrous Conditions: Rigorously exclude water, which can be a hydrogen source. Use dry solvents and reagents under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Base Selection: The choice of base can influence dehalogenation. Weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable to stronger ones in some cases.[1]
-
Consider Alternatives: If feasible, switching to the corresponding 4-bromo- or 4-chloropyrazole can reduce this side reaction, as they are less prone to dehalogenation.[1][2][5]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the deiodination pathway.[4]
-
Question 3: My reaction is producing a significant amount of homo-coupled products (e.g., biaryls from boronic acids in Suzuki coupling or diynes in Sonogashira coupling). How can I minimize this?
Answer: Homo-coupling is often promoted by the presence of oxygen or can be inherent to certain catalyst systems.[1]
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxygen-mediated homo-coupling.[1]
-
Catalyst Screening: Some catalyst systems have a higher propensity for homo-coupling. Screening different palladium sources and ligands can help identify a more selective system.[1]
-
"Copper-Free" Sonogashira: For Sonogashira couplings, where alkyne homo-coupling (Glaser coupling) is a concern, using a "copper-free" protocol can be beneficial.[2]
Question 4: My reaction yields are inconsistent between batches. What could be the cause?
Answer: Inconsistent yields often point to variability in reagent quality or reaction setup.[1]
-
Reagent Quality: Ensure all reagents, especially sensitive ones like boronic acids and the palladium catalyst, are from reliable sources and have been stored correctly.[1]
-
Inert Atmosphere: Ensure a consistently dry and oxygen-free reaction environment. The efficiency of degassing and the integrity of the inert atmosphere can significantly impact reproducibility.[2]
-
Stirring: Ensure consistent and efficient stirring, as poor mixing can lead to localized concentration gradients and side reactions.
Reaction-Specific Troubleshooting
Question 5 (Suzuki Coupling): My Suzuki coupling of an aminopyrazole is failing. What are the specific challenges?
Answer: 4-Iodo-aminopyrazoles are particularly prone to dehalogenation during Suzuki couplings.[1] While the C-I bond is highly reactive, this can be a drawback.[5] For Suzuki reactions where dehalogenation is a major issue, the more stable 4-bromopyrazole often provides more reliable and higher yields.[5]
Question 6 (Buchwald-Hartwig Amination): I am trying to couple an alkylamine with β-hydrogens and the reaction is not working. What should I do?
Answer: Palladium-catalyzed Buchwald-Hartwig reactions can be challenging for alkylamines with β-hydrogens due to the potential for β-hydride elimination from the palladium-amine complex.[1][6]
-
Solution: For these specific substrates, a copper-catalyzed Ullmann-type coupling is often more effective. CuI has been shown to be particularly efficient for the C-N coupling of 4-iodopyrazoles with alkylamines possessing β-hydrogens.[1][5][7] For amines lacking a β-hydrogen, palladium catalysis with ligands like tBuDavePhos is generally effective, with 4-bromopyrazole often being the superior substrate.[5][7]
Question 7 (Sonogashira Coupling): What is a reliable catalyst system for the Sonogashira coupling of 4-iodopyrazoles?
Answer: The Sonogashira coupling is a highly reliable method for synthesizing 4-alkynylpyrazoles, and 4-iodopyrazole is generally the preferred substrate due to its high reactivity.[5]
-
Catalyst System: A classic and effective system is the combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, with a copper(I) co-catalyst, typically CuI.[1][5][8] The reaction is often carried out at room temperature using an amine like triethylamine (TEA) as both the base and solvent.[1][5][8]
Data Presentation: Catalyst & Ligand Performance
The following tables summarize typical reaction conditions and yields for various cross-coupling reactions of 4-iodopyrazoles to guide catalyst selection and optimization.
Table 1: Suzuki-Miyaura Coupling of 4-Iodopyrazoles[1][8]
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-100 | 40-60 | Standard, readily available catalyst; may require higher temperatures. |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 80-100 | 50-70 | Often provides better results than Pd(PPh₃)₄. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 70-90 | 70-90 | Versatile Pd(0) source with a bulky ligand, shows good activity. |
| Pd(OAc)₂ | SPhos | K₂CO₃ / KF | Dioxane/H₂O or Toluene/H₂O | 80-120 | Good to Excellent | Highly effective for a variety of substituted arylboronic acids.[1][8][9] |
| XPhos Pd G2 | - | K₂CO₃ | EtOH/H₂O | 120 (Microwave) | Good to Excellent | Pre-catalyst allows for rapid reactions under microwave conditions.[1] |
Table 2: Sonogashira Coupling of 4-Iodopyrazoles[8]
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N | Room Temp | Mild reaction conditions and a classic, reliable system. |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | Highly active ligand allows for lower catalyst loading. |
| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | 100 | Example of a copper-free Sonogashira system. |
Table 3: Buchwald-Hartwig Amination of 4-Halopyrazoles[5][7]
| Halopyrazole | Amine Type | Catalyst System | Yield (%) | Key Observations |
| 4-Iodopyrazole | Alkylamine with β-H | CuI / ligand | ~70 | More effective than the bromo analogue in copper-catalyzed reactions.[5][7] |
| 4-Bromopyrazole | Amine without β-H | Pd(dba)₂ / tBuDavePhos | Good | The most effective substrate for palladium-catalyzed amination with these amines.[5][7] |
| 4-Bromopyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | 60 | Good yield with a cyclic secondary amine.[5] |
| 4-Bromopyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | 67 | Good yield with another cyclic secondary amine.[5] |
Table 4: Heck-Mizoroki Reaction of 4-Iodopyrazoles[8][10]
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 100 | up to 95 | P(OEt)₃ was found to be a suitable ligand for this transformation.[8][10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)[3]
-
Reagent Preparation: To an oven-dried Schlenk tube, add the 4-iodopyrazole derivative (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos, 2-5 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., 4:1 dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling[1][5][8]
-
Setup: In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent/Base Addition: Add the solvent, which also typically serves as the base (e.g., triethylamine).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove solids and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography to yield the desired product.
Protocol 3: General Procedure for Copper-Catalyzed C-N Coupling (Ullmann-Type)[5]
-
Setup: In an oven-dried reaction tube, combine 4-iodopyrazole (1.0 equiv), CuI (e.g., 10 mol%), a suitable ligand (e.g., 1,10-phenanthroline or 2-isobutyrylcyclohexanone, 20 mol%), and a base (e.g., K₂CO₃ or KOtBu, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add an anhydrous solvent (e.g., dioxane or toluene) followed by the alkylamine (1.2-1.5 equiv) via syringe.
-
Reaction: Seal the tube tightly and heat the reaction mixture (e.g., 100-120 °C) for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Protocol 4: General Procedure for Copper-Catalyzed C-O Coupling[9][11]
-
Setup: In a microwave vial, add the 4-iodopyrazole derivative (1.0 equiv), CuI (20 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%).
-
Reagent Addition: Add the desired alcohol, which also serves as the solvent (2-3 mL), followed by potassium tert-butoxide (tBuOK, 2.0 equiv).
-
Reaction: Seal the vial tightly and place it in a microwave reactor. Irradiate the mixture at 130 °C for 1 hour with stirring.
-
Work-up: After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Extract the mixture with an organic solvent (e.g., CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and remove the solvent under reduced pressure. Purify the residue by chromatography.
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Troubleshooting decision tree for low or no product yield.
Caption: Catalyst selection guide for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting failed Sonogashira reactions with 4-iodopyrazoles
Welcome to the Technical Support Center for Sonogashira Reactions involving 4-Iodopyrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of this powerful cross-coupling reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Sonogashira coupling of 4-iodopyrazoles.
Question 1: My reaction shows low to no yield of the desired product. What are the likely causes and how can I fix it?
Answer: A low or non-existent yield is a common issue that can stem from several factors related to catalyst activity, reaction conditions, and reagent stability.
-
Potential Cause 1: Inactive Catalyst System. The active catalyst in a Sonogashira reaction is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, it must be reduced in situ to the active form.[1][2] This reduction can sometimes be inefficient.
-
Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, highly active palladacycle precatalyst (e.g., XPhos Pd G2) that readily generates the active species.[1]
-
-
Potential Cause 2: Low Reaction Temperature. The oxidative addition of the 4-iodopyrazole to the palladium center is often the rate-limiting step and can be slow at room temperature.[1]
-
Potential Cause 3: Catalyst Decomposition. The formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition and aggregation.[1] This inactive form of palladium will halt the catalytic cycle.
-
Potential Cause 4: Volatile Alkyne. If you are using a low-boiling-point alkyne, such as trimethylsilylacetylene (TMSA, b.p. 53°C), it may be evaporating from the reaction mixture under heating.[4]
-
Solution: Perform the reaction in a sealed vessel or pressure tube to prevent the loss of the volatile reagent.[4]
-
Question 2: I am observing significant formation of a di-alkyne (homo-coupling) byproduct. How can I prevent this?
Answer: The homo-coupling of terminal alkynes, often called Glaser coupling, is a primary side reaction that consumes your alkyne and reduces the yield of the desired product.[1]
-
Potential Cause 1: Presence of Oxygen. Oxygen is a known promoter of the oxidative homo-coupling of alkynes.[1]
-
Solution: It is critical to thoroughly degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by bubbling with an inert gas like argon) and maintain a strict inert atmosphere throughout the reaction.[1]
-
-
Potential Cause 2: Copper(I) Co-catalyst. The copper(I) co-catalyst, while accelerating the desired reaction, is also known to promote Glaser coupling.[1]
Question 3: My main byproduct is the de-iodinated pyrazole. What causes this and how can it be minimized?
Answer: Dehalogenation (or more specifically, deiodination) is a frequent side reaction where the iodine atom is replaced by a hydrogen, particularly with electron-rich heteroaryl iodides like 4-iodopyrazoles.[1][6] The high reactivity of the carbon-iodine bond makes it susceptible to this pathway.[7]
-
Potential Cause 1: Base Strength. The choice of base is critical. Stronger bases can sometimes promote the deiodination pathway.[1][6]
-
Potential Cause 2: Ligand Choice. The ligand on the palladium center influences the relative rates of the desired reductive elimination versus the undesired deiodination.
-
Potential Cause 3: Substrate Reactivity. While the C-I bond is highly reactive, making it ideal for Sonogashira couplings, this same reactivity makes it prone to side reactions.[7]
Question 4: My reaction mixture is turning into an insoluble polymer. What is happening?
Answer: Polymerization can occur if the pyrazole ring itself participates in the coupling reaction.
-
Potential Cause: Unprotected Pyrazole N-H. For N-unsubstituted pyrazoles, the N-H proton is acidic and can be deprotonated by the base. The resulting pyrazolate anion can act as a nucleophile or otherwise interfere with the catalytic cycle, potentially leading to polymerization.[1]
-
Solution: Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, trityl, or SEM) before performing the Sonogashira coupling. This prevents the N-H from interfering with the reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable catalyst system for Sonogashira coupling with 4-iodopyrazoles? A classic and effective system combines a palladium catalyst like Pd(PPh₃)₂Cl₂ (2 mol%) with a copper(I) co-catalyst, typically CuI (4 mol%).[5][9] This reaction is often performed in triethylamine (TEA), which serves as both the base and the solvent.[5]
Q2: Are 4-iodopyrazoles better substrates than 4-bromopyrazoles for this reaction? Generally, yes. The reactivity of halopyrazoles in Sonogashira reactions follows the order I > Br > Cl.[7] The higher reactivity of 4-iodopyrazole allows for milder reaction conditions (e.g., lower temperatures) and often leads to higher yields compared to 4-bromopyrazole.[7] However, this high reactivity can also make it more prone to side reactions like deiodination.[6][7]
Q3: When should I consider a copper-free Sonogashira protocol? You should consider a copper-free protocol primarily when you observe significant alkyne homo-coupling (Glaser coupling).[1] Eliminating the copper co-catalyst is the most effective way to prevent this specific side reaction.[2]
Q4: How important is the inert atmosphere for this reaction? It is critical. Oxygen can lead to the oxidative homo-coupling of the alkyne and can also cause the decomposition of the active Pd(0) catalyst to inactive palladium black.[1] A failure to maintain a strict inert atmosphere is a common cause of failed reactions.
Q5: My 4-iodopyrazole starting material is old. Could this be the problem? Yes. While generally stable, 4-iodopyrazole can be sensitive to light and may degrade over long-term storage.[3] It is always best practice to check the purity of your starting material by NMR or LC-MS before use and to consider recrystallizing if necessary.[3]
Data Presentation
Table 1: Troubleshooting Summary for Failed Sonogashira Reactions
| Issue | Potential Cause(s) | Recommended Solutions |
| Low / No Yield | 1. Inactive Catalyst2. Low Temperature3. Catalyst Decomposition (Pd black)4. Volatile Alkyne Lost | 1. Use a Pd(0) source or modern precatalyst (e.g., XPhos Pd G2).2. Increase temperature to 80-100 °C; consider microwave heating.3. Ensure a strict inert atmosphere; avoid THF as a solvent.4. Use a sealed reaction vessel. |
| Alkyne Homo-coupling | 1. Presence of Oxygen2. Copper(I) Co-catalyst | 1. Thoroughly degas all reagents and solvents.2. Switch to a "copper-free" Sonogashira protocol. |
| Deiodination | 1. Strong Base2. Sub-optimal Ligand3. High Substrate Reactivity | 1. Use a milder inorganic base (e.g., K₃PO₄, Cs₂CO₃).2. Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).3. Consider using the corresponding 4-bromopyrazole. |
| Polymerization | 1. Unprotected Pyrazole N-H | 1. Protect the pyrazole nitrogen with a suitable group (e.g., Boc, Trityl). |
Experimental Protocols
Protocol 1: General Procedure for Standard Sonogashira Coupling [5][9]
-
To an oven-dried Schlenk flask, add the 4-iodopyrazole (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of argon, add the solvent/base (e.g., triethylamine, sufficient to make a ~0.1 M solution).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the mixture at room temperature or heat to the desired temperature (e.g., 40-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling [1]
-
To an oven-dried Schlenk flask, add the 4-iodopyrazole (1.0 equiv.) and the palladium catalyst (e.g., a palladacycle precatalyst, 2 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent (e.g., DMF or dioxane) and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Add the terminal alkyne (1.5 equiv.) via syringe.
-
Heat the reaction mixture to the required temperature (often higher than copper-catalyzed reactions, e.g., 100-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 7 and 8 from Protocol 1 for work-up and purification.
Visualizations
Caption: The interconnected catalytic cycles of a standard Sonogashira reaction.
Caption: A decision tree for troubleshooting failed Sonogashira reactions.
Caption: Key component relationships for a successful Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 4-Iodopyrazole Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodopyrazoles. Our goal is to help you overcome common challenges, particularly the prevention of dehalogenation side reactions, to ensure the success of your coupling experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your cross-coupling reactions with 4-iodopyrazoles in a question-and-answer format.
Issue 1: Significant Dehalogenation (Hydrodeiodination) Observed in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired 4-arylpyrazole.
-
Presence of a significant amount of the corresponding 4-H-pyrazole (deiodinated starting material) in the crude reaction mixture, confirmed by NMR or LC-MS.
Question: I am observing a significant amount of a deiodinated byproduct in my Suzuki-Miyaura reaction. What is causing this and how can I minimize it?
Answer: Deiodination, or hydrodehalogenation, is a prevalent side reaction with electron-rich heteroaryl halides like 4-iodopyrazoles.[1][2] It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the intended boronic acid coupling partner.[3] Several factors can be optimized to suppress this undesired pathway:
-
Substrate Choice: If synthetically feasible, consider using the corresponding 4-bromo- or 4-chloropyrazole.[1] These are often less prone to dehalogenation, although they may require more forcing reaction conditions.[4]
-
Ligand Selection: The choice of phosphine ligand is critical.[2] Employing bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos can accelerate the rate of reductive elimination, which forms the desired product, thereby outcompeting the deiodination pathway.[1][2]
-
Base Selection: The base can significantly influence the reaction outcome.[2] Milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often less likely to promote dehalogenation compared to strong bases.[1]
-
Solvent System: If using a protic solvent (e.g., alcohols), which can act as a hydride source, consider switching to an aprotic solvent system like dioxane/water, toluene/water, or THF.[2][3] Rigorously ensuring anhydrous conditions by using dry solvents and reagents is also crucial.[3]
-
Temperature Control: Higher reaction temperatures can sometimes increase the rate of deiodination.[2] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]
-
N-H Acidity: For N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the reaction. Protecting the pyrazole nitrogen with groups like Boc or trityl can significantly suppress dehalogenation.[1]
Issue 2: Low or No Yield in Cross-Coupling Reactions
Symptoms:
-
The starting 4-iodopyrazole is largely unreacted or has decomposed.
-
Minimal to no formation of the desired coupled product.
Question: My cross-coupling reaction with 4-iodopyrazole is not working. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product formation can stem from several factors related to catalyst activity, reaction conditions, and reagent quality. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: The active Pd(0) species may not be forming or could be deactivating.[3]
-
Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more modern, air-stable pre-catalyst such as a palladacycle (e.g., XPhos Pd G2), which readily generates the active catalytic species.[1][3] Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.[3]
-
-
Inappropriate Ligand Choice: The ligand may not be suitable for the specific 4-iodopyrazole substrate.[3]
-
Solution: For electron-rich pyrazoles, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) are often more effective.[3]
-
-
Incorrect Base Selection: The base might be too weak or poorly soluble in the reaction medium.[3]
-
Solution: Screen stronger or more soluble bases such as K₃PO₄ or Cs₂CO₃.[3]
-
-
Sub-optimal Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.[3] 4-Iodopyrazole can, however, decompose at very high temperatures (e.g., >160 °C).[5]
-
Poor Reagent Quality: Degradation of starting materials, especially boronic acids in Suzuki couplings, can halt the reaction.[3]
-
Solution: Use fresh, high-purity reagents. Check the purity of the 4-iodopyrazole by NMR or GC before use and consider recrystallization if necessary.[5]
-
Issue 3: Formation of Homo-Coupling Byproducts
Symptoms:
-
In Suzuki reactions, formation of biphenyls from the boronic acid.
-
In Sonogashira reactions, formation of diynes (Glaser coupling).
Question: How can I prevent the formation of homo-coupling byproducts in my reaction?
Answer: Homo-coupling reduces the yield of the desired product and is often promoted by the presence of oxygen.[1]
-
Strict Anaerobic Conditions: Oxygen is a known promoter of oxidative homo-coupling.[1] It is critical to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[5]
-
Copper Co-catalyst (Sonogashira): The copper(I) co-catalyst in Sonogashira reactions can promote oxidative homo-coupling of the alkyne.[1]
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem with 4-iodopyrazoles? A1: Dehalogenation (or hydrodehalogenation) is a side reaction where the iodine atom on the 4-iodopyrazole is replaced by a hydrogen atom.[2] This leads to the formation of an unwanted pyrazole byproduct, which reduces the overall yield of the desired coupled product and complicates purification.[2] 4-Iodopyrazoles are particularly susceptible to this side reaction due to the lower C-I bond strength compared to C-Br or C-Cl bonds, which facilitates faster oxidative addition but also makes the intermediate more prone to competing side reactions.[4]
Q2: Which cross-coupling reactions are most prone to dehalogenation of 4-iodopyrazoles? A2: Dehalogenation can occur in various palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[2] However, it is a particularly significant drawback in Suzuki-Miyaura couplings.[4] In contrast, 4-bromopyrazole can sometimes be a superior choice for Suzuki and palladium-catalyzed Buchwald-Hartwig reactions, providing higher yields due to its greater stability.[4] For Sonogashira couplings, the higher reactivity of 4-iodopyrazole generally makes it the preferred substrate.[4]
Q3: What are the recommended storage conditions for 4-iodopyrazole to prevent degradation? A3: To ensure its stability and purity, 4-iodopyrazole should be stored under the following conditions:
-
Temperature: Store at room temperature or refrigerated (0-8 °C).[5]
-
Atmosphere: Seal in a dry environment as it is sensitive to moisture.[5]
-
Light: Keep in a dark place as the compound is light-sensitive.[5]
Q4: Can the pyrazole N-H bond interfere with the coupling reaction? A4: Yes, for N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the reaction, potentially leading to side reactions or catalyst inhibition.[1] In some cases, the free N-H group can also participate in the coupling, leading to polymerization.[1] Protecting the pyrazole nitrogen (e.g., with a Boc or trityl group) can significantly improve reaction outcomes by suppressing these side reactions.[1]
Data Presentation
Table 1: Comparison of Halopyrazoles in Suzuki-Miyaura Coupling
| Halopyrazole Substrate | Coupling Partner | Catalyst System | Base | Yield (%) | Observations | Reference |
| 4-Iodopyrazole | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Often lower | Prone to significant dehalogenation. | [3][4] |
| 4-Bromopyrazole | 3-Thienylboronic acid | XPhos Pd G2 | K₃PO₄ | 61 | Less dehalogenation, often higher yields. | [4] |
| 4-Chloropyrazole | Arylboronic acid | Highly active catalysts | Various | Variable | Requires more forcing conditions. | [6] |
Table 2: Conditions for Minimizing Deiodination in Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale | Reference |
| Ligand | Bulky, electron-rich (e.g., XPhos, SPhos) | Promotes reductive elimination over dehalogenation. | [1][2] |
| Base | Milder inorganic (e.g., K₃PO₄, Cs₂CO₃) | Less likely to promote dehalogenation. | [1][3] |
| Solvent | Aprotic (e.g., Dioxane, Toluene, THF) | Avoids protic sources of hydrogen. | [2][3] |
| Temperature | Lowest effective temperature | Minimizes the rate of the dehalogenation side reaction. | [1][2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen-mediated side reactions. | [5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyrazole with Minimized Dehalogenation
-
Materials: 4-Iodopyrazole (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%), Base (e.g., K₃PO₄, 3.0 equiv), Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1).[3]
-
Procedure:
-
To an oven-dried reaction vessel, add the 4-iodopyrazole, arylboronic acid, base, and palladium pre-catalyst.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon) three times.[1]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-18 hours, monitoring progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by silica gel column chromatography.[7]
-
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of 4-Iodopyrazole
-
Materials: 4-Iodopyrazole (1.0 equiv), Terminal alkyne (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), Base/Solvent (e.g., Triethylamine).[4]
-
Procedure:
-
To a reaction flask under an inert atmosphere, add the 4-iodopyrazole, palladium catalyst, and triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).[4]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and remove the solvent in vacuo.[4]
-
Purify the residue by column chromatography.[4]
-
Visualizations
Caption: Competing pathways in palladium-catalyzed cross-coupling of 4-iodopyrazoles.
Caption: Troubleshooting decision tree for minimizing dehalogenation.
References
Impact of base and solvent selection in 4-iodopyrazole coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of 4-iodopyrazole derivatives. The content is tailored for researchers, scientists, and drug development professionals to facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with 4-iodopyrazole is showing low to no product formation. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating.[1] Consider using a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst (e.g., XPhos Pd G2) that readily generates the active species.[1][2] Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.[1]
-
Incorrect Base Selection: The base may be too weak or poorly soluble in the reaction medium. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[1] The physical form of the base (e.g., particle size) can also affect the reaction rate.[3]
-
Inappropriate Solvent System: The solvent plays a crucial role in dissolving the reactants and the base. For Suzuki reactions, a mixture of an organic solvent (like dioxane, DME, or toluene) and water is typically used to dissolve both the organoboron compound and the inorganic base.[4] For Sonogashira couplings, amine solvents like triethylamine can act as both the base and the solvent.[5]
-
Sub-optimal Reaction Temperature: The reaction may require more thermal energy. A gradual increase in temperature can be beneficial.[1] Microwave irradiation is an effective method for rapid and uniform heating, often leading to significantly reduced reaction times.[4][6]
-
Poor Reagent Quality: Starting materials, especially boronic acids in Suzuki couplings, can degrade over time.[1][2] Always use fresh, high-purity reagents.
Q2: I am observing significant deiodination of my 4-iodopyrazole, resulting in a 4-H-pyrazole byproduct. How can I minimize this?
A2: Deiodination (hydrodehalogenation) is a prevalent side reaction, particularly with electron-rich 4-iodopyrazoles.[2][7] It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the desired coupling partner.[1] To mitigate this:
-
Base and Solvent Choice: This is a critical factor. Strong, protic bases (e.g., alkoxides) in protic solvents (e.g., alcohols) can be a source of hydride and promote deiodination. Switching to a weaker, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent such as dioxane or toluene is often effective.[7]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the rate of the desired reductive elimination, which outcompetes the deiodination pathway.[7]
-
Temperature Management: Higher reaction temperatures can sometimes increase the rate of deiodination.[7] Attempting the reaction at the lowest effective temperature may suppress this side reaction.
-
Substrate Choice: If synthetically feasible, the corresponding 4-bromo- or 4-chloropyrazoles are generally less prone to dehalogenation and can be superior substrates, although they are less reactive.[2][8][9]
-
N-H Protection: For N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the reaction. Protecting the pyrazole nitrogen with a group like Boc or trityl can significantly suppress deiodination.[2]
Q3: How do I choose the right base for my Suzuki-Miyaura coupling reaction?
A3: The choice of base is crucial for a successful Suzuki-Miyaura coupling.[4]
-
Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are commonly used and cost-effective bases.[4][5] Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base that is often effective in challenging couplings.[4]
-
Phosphates: Potassium phosphate (K₃PO₄) is another strong base that is particularly useful for suppressing deiodination side reactions.[2][7]
-
Fluorides: Potassium fluoride (KF) has also been successfully employed, though it may lead to slower reaction rates.[10] The base must be used in stoichiometric excess (typically 2-3 equivalents) to drive the catalytic cycle.
Q4: Which solvent system is optimal for Sonogashira coupling of 4-iodopyrazoles?
A4: The traditional Sonogashira reaction often uses an amine solvent, such as triethylamine or diisopropylamine, which also serves as the base.[5][8] However, other solvents can be effective depending on the specific catalyst system. In some "copper-free" Sonogashira protocols, aprotic solvents like THF, DMF, or toluene are used in combination with a soluble organic base.[11] Non-polar solvents like toluene have been shown to be superior in some cases, as polar aprotic solvents like DMF may slow the reaction by competing for coordination sites on the palladium catalyst.[11]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Possible Cause | Recommended Solution |
| 1. Inactive Catalyst / Insufficient Degassing | Use a modern precatalyst (e.g., XPhos Pd G2). Ensure all reagents and solvents are thoroughly degassed with an inert gas (Argon or Nitrogen).[1][2] |
| 2. Incorrect Base/Solvent Combination | Screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃. Use a degassed solvent mixture such as 4:1 dioxane/water or toluene/water to ensure solubility of all components.[1][5] |
| 3. Low Reaction Temperature | Incrementally increase the temperature. Consider using microwave heating (e.g., 90-120 °C) for more efficient and uniform heating.[2][4] |
| 4. Boronic Acid Degradation | Use fresh, high-purity boronic acid. Boronic acids can dehydrate to form unreactive trimeric boroxines.[1][2] |
Issue 2: Significant Dehalogenation Side Product
| Possible Cause | Recommended Solution |
| 1. Strong or Protic Base | Switch from strong bases like alkoxides (e.g., KOtBu) to weaker, non-nucleophilic inorganic bases such as K₃PO₄ or Cs₂CO₃.[7] |
| 2. Protic Solvent | If using a protic solvent like an alcohol, switch to an aprotic solvent system (e.g., dioxane, toluene, THF) to minimize the availability of hydrogen sources.[7] |
| 3. Inappropriate Ligand | Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to promote faster reductive elimination, outcompeting the dehalogenation pathway.[7] |
| 4. Unprotected Pyrazole N-H | For N-H pyrazoles, protect the nitrogen with a suitable group (e.g., Boc, Trityl) to prevent interference with the catalytic cycle.[2] |
Issue 3: Low Efficiency in Buchwald-Hartwig Amination
| Possible Cause | Recommended Solution |
| 1. Unsuitable Ligand | Screen bulky, electron-rich ligands like Xantphos or tBuDavePhos. The optimal ligand is highly substrate-dependent.[2][12] |
| 2. Challenging Amine Substrate | For primary alkylamines with β-hydrogens, which are prone to β-hydride elimination with palladium catalysts, consider a copper-catalyzed Ullmann-type reaction as a complementary approach.[2][12] |
| 3. Strong Base with Sensitive Substrates | For base-sensitive substrates, consider using a combination of a soluble organic base (e.g., DBU) with an inorganic salt.[13] |
| 4. Catalyst Inhibition by Iodide | The iodide generated during the reaction can sometimes inhibit the palladium catalyst. Using the corresponding 4-bromopyrazole may be advantageous in these cases.[2][13] |
Data Presentation: Impact of Reaction Conditions
Table 1: Suzuki-Miyaura Coupling of 4-Iodopyrazole Derivatives This table summarizes reaction conditions and yields for the coupling of various 4-iodopyrazoles with boronic acids, highlighting the impact of different bases and solvents.
| 4-Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Boc-4-iodopyrazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | High |
| 1-Methyl-4-iodopyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME / H₂O | 90 (MW) | High |
| 4-Iodo-1H-pyrazole | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 110 | Moderate-High |
| 1-Trityl-4-iodopyrazole | Vinylboronic acid pinacol ester | XPhos Pd G2 | K₂CO₃ | EtOH / H₂O | 120 (MW) | High |
Data compiled from literature examples and general protocols.[4][5][7]
Table 2: CuI-Catalyzed C-O Coupling of 4-Iodopyrazoles with Alcohols This table shows the optimized conditions and yields for the copper-catalyzed alkoxylation of a protected 4-iodopyrazole.[6][14]
| Alcohol | Base (2.0 equiv) | Ligand (20 mol%) | Temp (°C) | Time (h) | Yield (%) |
| Allyl alcohol | tBuOK | 3,4,7,8-tetramethyl-1,10-phenanthroline | 130 (MW) | 1 | 66 |
| Cyclopentanol | tBuOK | 3,4,7,8-tetramethyl-1,10-phenanthroline | 130 (MW) | 1 | 75 |
| Cyclohexanol | tBuOK | 3,4,7,8-tetramethyl-1,10-phenanthroline | 130 (MW) | 1 | 81 |
| Benzyl alcohol | tBuOK | 3,4,7,8-tetramethyl-1,10-phenanthroline | 130 (MW) | 1 | 12 |
Substrate: 4-iodo-1H-1-tritylpyrazole. Catalyst: CuI (20 mol%).[6]
Visualized Workflows and Logic
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol outlines a general procedure for the Suzuki coupling of a 4-iodopyrazole derivative with an arylboronic acid.[5]
-
Reagent Preparation: To a Schlenk tube or round-bottom flask, add the 4-iodopyrazole (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). For precatalysts like XPhos Pd G2, add 2-5 mol%.
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80–110 °C) for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Extraction: Extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol describes a typical procedure for the coupling of a 4-iodopyrazole with a terminal alkyne.[5][8]
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (argon or nitrogen), add the 4-iodopyrazole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Solvent and Reagents: Add the solvent, which is often the base itself (e.g., triethylamine, Et₃N). Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is typically complete within a few hours. Monitor progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to afford the desired 4-alkynylpyrazole.
Protocol 3: CuI-Catalyzed C-O Coupling with Alcohols (Microwave)
This protocol is adapted from a procedure for the direct 4-alkoxylation of 4-iodopyrazoles.[6][14]
-
Reagent Preparation: To a microwave vial, add the N-protected 4-iodopyrazole (e.g., 4-iodo-1-tritylpyrazole, 1.0 equiv), CuI (20 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%).
-
Solvent and Base: Add the desired alcohol, which serves as the reaction solvent (typically a large excess, e.g., 2.0 mL). Carefully add potassium tert-butoxide (tBuOK, 2.0 equiv).
-
Reaction Execution: Seal the vial tightly and place it in a microwave reactor. Irradiate the mixture at the specified temperature (e.g., 130 °C) for 1 hour.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the mixture with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate) three times. Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. books.lucp.net [books.lucp.net]
- 12. benchchem.com [benchchem.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction condition optimization for N-arylation of 4-iodopyrazoles
Welcome to the technical support center for the N-arylation of 4-iodopyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for N-arylation of 4-iodopyrazoles?
A1: The two most robust and widely used methods for the N-arylation of 4-iodopyrazoles are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1] The choice between these methods is influenced by factors such as the nature of the arylating agent, functional group tolerance, desired reaction conditions, and cost.[1]
Q2: Which catalyst system is generally preferred for the Buchwald-Hartwig amination of 4-iodopyrazoles?
A2: Palladium catalysts are central to the Buchwald-Hartwig amination. The selection of the appropriate palladium precursor (e.g., Pd₂(dba)₃, Pd(dba)₂) and a suitable phosphine ligand is critical for reaction success.[2][3] Bulky, electron-rich phosphine ligands, such as XPhos and tBuDavePhos, have shown great utility in these reactions.[1][2]
Q3: What are the typical bases and solvents used in the N-arylation of 4-iodopyrazoles?
A3: Strong, non-nucleophilic bases are commonly employed. These include alkali metal tert-butoxides (e.g., KOtBu, NaOtBu) and carbonates (e.g., K₂CO₃, Cs₂CO₃).[1][3] Anhydrous, inert solvents such as toluene, xylene, or DMF are typically used.[2][3]
Q4: Can microwave irradiation be used to accelerate the N-arylation of 4-iodopyrazoles?
A4: Yes, microwave irradiation is an effective technique to expedite the N-arylation of 4-iodopyrazoles, often leading to significantly shorter reaction times.[3] For instance, reactions that might take several hours under conventional heating can often be completed in minutes using a microwave reactor.[3]
Troubleshooting Guide
Below are common issues encountered during the N-arylation of 4-iodopyrazoles and recommended troubleshooting steps.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Poor quality of solvent or reagents (presence of water or oxygen). 4. Insufficient reaction temperature or time. | 1. Use a fresh batch of palladium precursor and ensure it has been stored under inert conditions. 2. Screen different ligands (e.g., XPhos, RuPhos) and bases (e.g., KOtBu, Cs₂CO₃). 3. Use anhydrous, degassed solvents. Ensure all reagents are dry and the reaction is set up under an inert atmosphere (Argon or Nitrogen). 4. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.[2] |
| Formation of Side Products (e.g., dehalogenation) | 1. Catalyst decomposition. 2. Presence of β-hydrogens on the amine coupling partner can lead to β-hydride elimination.[2] | 1. Use a more stable ligand or a pre-catalyst. 2. For amines with β-hydrogens, a copper-catalyzed system might be more suitable.[2][4] Alternatively, optimizing the palladium catalyst and ligand combination can sometimes mitigate this issue.[3] |
| Poor Regioselectivity (in unsymmetrical pyrazoles) | Steric and electronic factors of the pyrazole and the arylating agent. | The choice of catalyst and ligand can influence the regioselectivity. For instance, in copper-catalyzed reactions, tuning the metallotautomers through ligand choice can direct the N-arylation to a specific nitrogen atom.[5][6] |
| Difficulty in Product Purification | Residual catalyst and inorganic salts. | After the reaction, dilute the mixture with a suitable organic solvent and filter through a pad of Celite to remove insoluble metal salts.[2] Standard flash column chromatography on silica gel is typically effective for purification.[1] |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different N-arylation methods of 4-halopyrazoles, providing a comparative overview of reaction conditions and yields.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Iodo-1-tritylpyrazole [2]
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| Piperidine | Pd(dba)₂ (5) | tBuDavePhos (10) | KOtBu | Xylene | 160 (MW) | 10 min | 95 |
| Morpholine | Pd(dba)₂ (5) | tBuDavePhos (10) | KOtBu | Xylene | 160 (MW) | 10 min | 92 |
| Aniline | Pd(dba)₂ (5) | tBuDavePhos (10) | KOtBu | Xylene | 160 (MW) | 10 min | 85 |
Table 2: Copper-Catalyzed N-Arylation of 4-Iodopyrazole [4]
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| Pyrrolidine | CuI (10) | 2-isobutyrylcyclohexanone (20) | KOtBu | Toluene | 110 | 24 h | 43 |
| Indole | CuI (10) | (None) | K₂CO₃ | DMF | 120 | 12 h | 88 |
| Phenylboronic Acid | Cu₂O (10) | (None) | (None) | Methanol | RT | 24 h | 90[7] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination [2]
-
To an oven-dried Schlenk tube or microwave vial, add the 4-iodo-1-tritylpyrazole (1.0 equiv.), Pd(dba)₂ (5 mol%), tBuDavePhos (10 mol%), and KOtBu (2.0 equiv.) under an inert atmosphere (e.g., Argon).
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add anhydrous, degassed solvent (e.g., xylene) via syringe, followed by the amine (1.2 equiv.).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90-160 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed Ullmann Condensation [1]
-
To an oven-dried Schlenk tube, add 4-iodo-1H-pyrazole (1.0 equiv.), the arylating agent (1.1 equiv.), CuI (10 mol%), a ligand (if required), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add an anhydrous solvent (e.g., DMF or toluene) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C).
-
Stir the reaction mixture for the required time, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 7. [PDF] Ullmann Type N-Arylation Reactions of Iodo Pyrazoles with Phenyl Boronic Acid in Cu2O Catalyst | Semantic Scholar [semanticscholar.org]
Stability and proper storage conditions for 4-iodo-1,5-dimethyl-1H-pyrazole
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 4-iodo-1,5-dimethyl-1H-pyrazole (CAS No. 6647-96-7). The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Refrigeration at 2-8°C is recommended for extended storage periods to minimize the potential for thermal degradation. The storage area should be well-ventilated and away from incompatible substances such as strong oxidizing agents.[1]
Q2: How should I store solutions of this compound?
Solutions of the compound should be stored in amber vials or containers wrapped in aluminum foil to protect them from light, as aryl iodides can be light-sensitive. For sensitive applications, it is advisable to use high-purity, degassed solvents and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Storage at cool temperatures (2-8°C) is also recommended for solutions.
Q3: What are the signs of degradation for this compound?
A common sign of degradation for iodinated compounds is a change in color. If the solid or its solution turns yellow or brown, it may indicate the liberation of elemental iodine (I₂), a process known as de-iodination. This can be triggered by exposure to light, heat, or reactive impurities in the solvent.
Q4: What are the known incompatibilities for this compound?
The primary incompatibility for this compound and similar iodo-pyrazoles is with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent hazardous reactions.
Q5: What are the expected hazardous decomposition products?
Upon thermal decomposition, this compound may release hazardous products including carbon oxides, hydrogen iodide, and nitrogen oxides.[1]
Troubleshooting Guide
Issue 1: The solid/solution of this compound has developed a yellow/brown tint.
-
Potential Cause: This discoloration is likely due to the formation of elemental iodine (I₂) resulting from the degradation of the compound. This can be accelerated by:
-
Light Exposure: Aryl iodides can be sensitive to UV and ambient light, leading to the cleavage of the carbon-iodine bond.
-
Thermal Stress: Elevated temperatures can increase the rate of decomposition.
-
Solvent Impurities: The presence of peroxides or other reactive impurities in the solvent can facilitate degradation.
-
-
Troubleshooting Steps:
-
Protect from Light: Ensure the compound and its solutions are stored in amber containers or wrapped in foil.
-
Control Temperature: Store the compound at the recommended cool temperatures and avoid unnecessary exposure to heat.
-
Use High-Purity Solvents: Utilize anhydrous, high-purity solvents to minimize solvent-mediated degradation.
-
Inert Atmosphere: For maximum stability in solution, degas the solvent and maintain the solution under an inert atmosphere like nitrogen or argon.
-
Issue 2: Inconsistent results or loss of compound in analytical experiments (e.g., LC-MS).
-
Potential Cause: If you observe a decrease in the concentration of your compound over time, it is likely undergoing degradation. Besides de-iodination, other potential degradation pathways could include reactions with solvent impurities or trace contaminants.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the solid compound and prepared solutions have been stored correctly (cool, dark, and dry).
-
Prepare Fresh Solutions: Prepare solutions fresh before use whenever possible.
-
Assess Purity: Before use, consider assessing the purity of the starting material, especially if it has been in storage for an extended period.
-
Run a Stability Study: If the compound's stability in your experimental conditions is critical, perform a short stability study as outlined in the experimental protocols section.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Condition | Rationale |
| Storage Temperature (Solid) | 2-8°C (Refrigerated) | To minimize thermal degradation for long-term storage. |
| Storage Environment | Cool, dry, dark, well-ventilated | To prevent degradation from heat, moisture, and light.[1][2] |
| Container | Tightly sealed, opaque or amber | To prevent exposure to air, moisture, and light.[1] |
| Incompatibilities | Strong oxidizing agents | To avoid potentially hazardous chemical reactions.[1] |
| Solution Storage | Amber vials, under inert gas (N₂ or Ar) | To protect from light and oxidative degradation. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general method to assess the stability of the compound in a specific solvent over time using HPLC or LC-MS.
Materials:
-
This compound
-
High-purity solvent of interest
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials with septa
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to create a stock solution of a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dilute the stock solution with the same solvent to a final concentration suitable for your analytical method (e.g., 10 µg/mL).
-
Dispense into Vials: Dispense the final solution into several amber HPLC vials, filling them to minimize headspace, and seal them securely.
-
Time-Point Analysis:
-
Immediately analyze one of the vials. This will serve as your "time zero" (T₀) reference point.
-
Store the remaining vials under the desired experimental conditions (e.g., room temperature, protected from light; 4°C, protected from light; 40°C, protected from light).
-
Analyze the samples at predetermined time points (e.g., 24, 48, 72 hours, and 1 week).
-
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T₀ sample. A significant decrease in the peak area indicates degradation. Monitor for the appearance of new peaks, which could be degradation products.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
References
How to monitor the progress of 4-iodopyrazole reactions by TLC or HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of 4-iodopyrazole synthesis reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to monitor the progress of a 4-iodopyrazole reaction?
Monitoring reaction progress is essential to determine the optimal reaction time, ensure the complete consumption of the starting material, and detect the formation of the desired 4-iodopyrazole product.[1][2][3][4] This allows you to decide when to stop the reaction to maximize yield and minimize the formation of byproducts, which can complicate purification.[5]
Q2: Which technique is better for monitoring, TLC or HPLC?
Both techniques are effective, and the choice often depends on available equipment and the specific requirements of the analysis.
-
TLC is a rapid, simple, and inexpensive method ideal for quick qualitative checks to see if the starting material is consumed and a new product is formed.[4][6] It is widely used for real-time reaction monitoring at the bench.[2][5][7]
-
HPLC is a quantitative technique that provides higher resolution, sensitivity, and reproducibility.[8] It is preferred when precise quantification of reactants and products is needed or when the components have very similar polarities, making them difficult to separate by TLC.[1]
Q3: How do I select an appropriate solvent system for TLC analysis of 4-iodopyrazole reactions?
The goal is to find a solvent system where the starting pyrazole and the 4-iodopyrazole product have distinct and well-separated spots, ideally with Rf values between 0.2 and 0.8. A good starting point is a binary mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[4] You can adjust the ratio of these solvents to achieve optimal separation. For pyrazoles, a common mobile phase is a mixture of ethyl acetate and hexanes.[9]
Q4: How do I choose a mobile phase and column for HPLC analysis?
For reverse-phase (RP-HPLC), which is commonly used for pyrazole derivatives, a C18 column is a robust starting point.[10][11] Alternative selectivities can be achieved with Phenyl or Cyano columns, especially for aromatic compounds like 4-iodopyrazole.[10] The mobile phase typically consists of a mixture of an aqueous component (water, often with an acid modifier like phosphoric acid or trifluoroacetic acid) and an organic solvent like acetonitrile (MeCN) or methanol.[11][12]
Q5: How can I visualize the spots on the TLC plate?
Since pyrazole and its derivatives are often UV-active, the primary visualization method is a handheld UV lamp (254 nm), where compounds appear as dark spots on a fluorescent green background.[4] For compounds that are not UV-active or for confirmation, chemical staining can be used. An iodine chamber is a common general-use stain.[6] Other stains like potassium permanganate (KMnO4) or p-anisaldehyde can also be effective.[13]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
Q: My TLC plate shows no spots after development. What went wrong? A: This can happen for several reasons:
-
Insufficient Sample Concentration: The amount of material spotted was too low to be detected. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[14]
-
Solvent Level Too High: If the initial solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent pool instead of traveling up the plate.[14]
-
Inappropriate Visualization: The compound may not be UV-active. Try using a different visualization method, such as an iodine chamber or a chemical stain.[13]
-
Reaction Failure: It's possible that no product has formed and the starting material is not visible under the chosen visualization method.[14]
Q: The spots on my TLC are streaking or form a smear. How can I fix this? A: Streaking can be caused by:
-
Sample Overloading: Too much sample was applied to the plate. Try diluting your sample before spotting.[14]
-
Inappropriate Solvent System: The solvent may be too polar for the sample, causing it to move up the plate without separation. Try a less polar solvent system.[14] High-boiling point reaction solvents like DMF or DMSO can also cause smearing; in this case, after spotting, place the plate under high vacuum for a few minutes before developing.[15]
-
Compound Instability: The compound may be degrading on the silica gel plate, which is acidic.[15]
Q: The reactant and product spots have very similar Rf values and are difficult to distinguish. What should I do? A:
-
Change the Solvent System: Experiment with different solvent systems by varying the polarity. Small changes in the solvent ratio can significantly impact separation.[15]
-
Use a Cospot: A "cospot" is a lane on the TLC plate where you spot the reaction mixture directly on top of the starting material spot.[16] If you see a single, elongated spot (like a snowman), the starting material is likely still present. If the spots resolve into two, you can more clearly distinguish the reactant from the product.[15][16]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q: My HPLC chromatogram has a noisy or drifting baseline. What is the cause? A: A noisy or drifting baseline can be caused by several factors:
-
Air Bubbles: Air bubbles in the mobile phase, pump, or detector cell are a common cause. Degas your mobile phase thoroughly before use.[17][18]
-
Contamination: Impurities in the mobile phase or a contaminated column can lead to baseline noise.[8][17] Ensure you use high-purity solvents.
-
Detector Issues: A failing detector lamp can cause instability.[17]
-
Leaks: Leaks in the system can cause pressure fluctuations that manifest as baseline noise.[8]
Q: My peaks are tailing or fronting. How can I improve the peak shape? A:
-
Peak Tailing: This is often caused by interactions between polar analytes and active sites on the silica packing, or by column overloading.[8] Adding a small amount of a competing agent (like triethylamine for basic compounds) to the mobile phase can help. Ensure your sample is not too concentrated.
-
Peak Fronting: This is less common but can be caused by sample overload or poor sample solubility in the mobile phase.[8] Try injecting a smaller volume or ensuring the sample is fully dissolved in the mobile phase.
Q: The retention times of my peaks are shifting between runs. Why is this happening? A: Inconsistent retention times are often a sign of instability in the system:
-
Pump Issues: The pumps may not be delivering a consistent flow rate or mobile phase composition.[18]
-
Column Equilibration: The column may not be properly equilibrated between runs, especially when using a gradient. Increase the equilibration time.[18]
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven provides better stability.[17]
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Preparation:
-
Spotting:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[16]
-
Mark three lanes on the baseline: "SM" (Starting Material), "Co" (Cospot), and "RM" (Reaction Mixture).
-
Using a capillary tube, spot a dilute solution of your starting pyrazole on the "SM" and "Co" marks.
-
Withdraw a small aliquot from your reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on the "Co" and "RM" marks.[3]
-
-
Development:
-
Visualization & Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.[6]
-
Allow the solvent to evaporate completely.
-
View the plate under a UV lamp (254 nm) and circle any visible spots.[16]
-
If necessary, use a secondary visualization method like an iodine chamber.[6]
-
The reaction is complete when the starting material spot is absent from the "RM" lane.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Protocol 2: Monitoring Reaction Progress by HPLC
-
Instrumentation & Setup:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Prepare a reference standard of the starting pyrazole at a known concentration (e.g., 10 µg/mL) in the mobile phase.
-
At timed intervals, take a small aliquot from the reaction vessel. Quench the reaction if necessary, and dilute it significantly with the mobile phase to a similar concentration as the standard.
-
Filter the sample through a 0.2 or 0.45 µm syringe filter before injection.[17]
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the starting material standard to determine its retention time.
-
Inject the prepared sample from the reaction mixture.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of a new product peak (4-iodopyrazole). The reaction is complete when the peak corresponding to the starting material is no longer detected.
-
Data Presentation
Table 1: Typical TLC Parameters for 4-Iodopyrazole Reactions
| Compound | Example Solvent System | Expected Rf Range | Visualization |
| Pyrazole (Starting Material) | 30:70 Ethyl Acetate/Hexanes | 0.4 - 0.6 | UV (254 nm), Iodine |
| 4-Iodopyrazole (Product) | 30:70 Ethyl Acetate/Hexanes | 0.2 - 0.4 | UV (254 nm), Iodine |
Note: Rf values are highly dependent on the specific TLC plate, solvent system, and experimental conditions. The product, 4-iodopyrazole, is generally more polar than the unsubstituted pyrazole starting material and will thus have a lower Rf value.
Table 2: Example HPLC Conditions for 4-Iodopyrazole Analysis
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 80:20 Acetonitrile/Water + 0.1% TFA |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 25 °C[11] |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL[11] |
| Expected Retention Time | Pyrazole: ~2-3 min; 4-Iodopyrazole: ~3-5 min |
Note: Retention times will vary based on the exact HPLC system, column, and mobile phase composition. The more non-polar 4-iodopyrazole is expected to have a longer retention time in reversed-phase chromatography.
Visualizations
Caption: A typical experimental workflow for monitoring a reaction by TLC.
Caption: A standard workflow for quantitative reaction monitoring by HPLC.
Caption: A logical workflow for troubleshooting common TLC and HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijcpa.in [ijcpa.in]
- 12. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. reddit.com [reddit.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Chromatography [chem.rochester.edu]
- 16. How To [chem.rochester.edu]
- 17. medikamenterqs.com [medikamenterqs.com]
- 18. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-iodo- vs. 4-bromo-1,5-dimethyl-1H-pyrazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-iodo-1,5-dimethyl-1H-pyrazole and its bromo-analogue, 4-bromo-1,5-dimethyl-1H-pyrazole, in common palladium-catalyzed cross-coupling reactions. These reagents are valuable building blocks in medicinal chemistry for the synthesis of complex molecules and pharmaceutical compounds. The choice between an iodo- or bromo-substituted pyrazole often involves a trade-off between reactivity and substrate cost. This document presents experimental data and protocols to inform this decision-making process.
Core Reactivity Principles: C-I vs. C-Br Bonds
In the realm of palladium-catalyzed cross-coupling reactions, the nature of the carbon-halogen (C-X) bond is a primary determinant of reactivity. The oxidative addition of a low-valent palladium catalyst into the C-X bond is frequently the rate-determining step of the catalytic cycle.[1] The reactivity trend for halogens in this step is generally I > Br > Cl > F.[2] This is attributed to the bond dissociation energies, where the weaker and longer C-I bond is more readily cleaved by the palladium catalyst than the stronger, shorter C-Br bond.[1] Consequently, this compound is expected to be more reactive than its bromo-counterpart, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Data Presentation: Comparative Reaction Performance
The following tables summarize quantitative data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. While direct head-to-head comparisons for the specific 1,5-dimethyl-1H-pyrazole scaffold are not always available in published literature, data from closely related N-substituted 4-halopyrazoles are presented to illustrate the general reactivity trends.
Table 1: Suzuki-Miyaura Coupling of 4-Halo-Pyrazoles with Arylboronic Acids
| Halopyrazole Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Iodo-1-methyl-1H-pyrazole | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ | DME/H₂O | 90 (MW) | 5-12 min | 88-95 | [3] |
| 4-Bromo-1H-pyrazole | XPhos Pd G2 (2 mol%) | K₃PO₄ | Dioxane/H₂O | 60-100 | 5-24 h | 70-95 | [4][5] |
| 4-Bromo-1-benzyl-1H-pyrazole | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 h | ~61-75 |[6][7] |
Table 2: Sonogashira Coupling of 4-Halo-Pyrazoles with Terminal Alkynes
| Halopyrazole Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | TEA | THF | RT to 60 | 2-12 h | High | [8] |
| 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | PdCl₂(PPh₃)₂ (cat.), CuI (cat.) | Et₃N | DMF | RT | Not Spec. | Good | [9] |
| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Pd(PPh₃)₄ (10 mol%), CuI (20 mol%) | Et₃N | Toluene | 100 | 24 h | 79 |[10] |
Table 3: Buchwald-Hartwig Amination of 4-Halo-Pyrazoles
| Halopyrazole Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Iodo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%) | K₃PO₄ | Xylene | 160 (MW) | 10 min | 45 | [11][12] |
| 4-Iodo-1-tritylpyrazole | n-Hexylamine | CuI (20 mol%), Ligand | KOtBu | DMF | 120 | 24 h | 66 | [11][12] |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%) | KOtBu | Xylene | 160 (MW) | 10 min | 60 | [12][13] |
| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%) | KOtBu | Xylene | 160 (MW) | 10 min | 67 |[12][13] |
Observations: The data generally supports the higher reactivity of 4-iodopyrazoles, particularly in Suzuki and Sonogashira couplings where they react under milder conditions and in shorter times.[8] Interestingly, in some Buchwald-Hartwig aminations, the 4-bromo-pyrazole proved to be a more effective substrate with a specific palladium catalyst system, whereas the 4-iodo-pyrazole was superior for copper-catalyzed reactions, indicating that the optimal halogen can be catalyst- and substrate-dependent.[11][12]
Experimental Protocols
The following are representative protocols for key cross-coupling reactions, adapted for 4-halo-1,5-dimethyl-1H-pyrazoles.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted for the rapid coupling of arylboronic acids with this compound.[3]
-
Setup: To a microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.0-1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%).
-
Solvent Addition: Add 1,2-dimethoxyethane (DME) and water in a 3:1.2 ratio to achieve a concentration of approximately 0.1 M.
-
Inerting: Seal the vial and purge with nitrogen or argon gas for 5 minutes.
-
Reaction: Place the vial in a microwave reactor and irradiate at 90°C for 5-15 minutes. Monitor reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Note for 4-bromo-1,5-dimethyl-1H-pyrazole: A more robust catalyst system (e.g., a palladacycle precatalyst like XPhos Pd G2) and longer reaction times or higher temperatures may be necessary.[5][6]
Protocol 2: Sonogashira Coupling
This protocol describes the coupling of terminal alkynes with 4-halo-1,5-dimethyl-1H-pyrazoles.[8]
-
Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-halo-1,5-dimethyl-1H-pyrazole (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) and a base such as triethylamine (TEA, 3.0 equiv.).
-
Reagent Addition: Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat to 40-60°C. Monitor progress by TLC or LC-MS until the starting halide is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol is a general procedure for the palladium-catalyzed amination of 4-halo-1,5-dimethyl-1H-pyrazoles.[14][15]
-
Setup: In an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add the 4-halo-1,5-dimethyl-1H-pyrazole (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., tBuDavePhos or XPhos, 4-10 mol%), and a strong base (e.g., sodium tert-butoxide or potassium phosphate, 1.5-2.0 equiv.).
-
Reagent Addition: Add anhydrous, degassed toluene or dioxane. Finally, add the amine coupling partner (1.1-1.5 equiv.).
-
Reaction: Seal the vessel and heat the reaction mixture to 90-120°C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by column chromatography.
Mandatory Visualization
The following diagrams illustrate the generalized workflow for cross-coupling reactions and the fundamental relationship governing halide reactivity.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: Relationship between C-X bond energy and pyrazole reactivity.
References
- 1. reddit.com [reddit.com]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of 4-Iodopyrazoles and Pyrazole Boronic Acids in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Partner Selection in Pyrazole Functionalization
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers focused on the synthesis of novel therapeutics and functional materials, the pyrazole scaffold is of paramount importance due to its prevalence in a wide range of biologically active molecules. The functionalization of the C4-position of the pyrazole ring is a key strategy for generating molecular diversity. This guide provides an objective, data-driven comparison of two common coupling partners for this purpose: 4-iodopyrazoles and pyrazole boronic acids.
Executive Summary
The choice between a 4-iodopyrazole and a pyrazole boronic acid as the coupling partner in a Suzuki reaction is a critical decision that significantly impacts reaction efficiency, substrate scope, and the overall synthetic strategy. 4-Iodopyrazoles are characterized by their high reactivity, which often allows for milder reaction conditions and shorter reaction times. However, this reactivity comes with a greater propensity for side reactions, most notably dehalogenation. Conversely, pyrazole boronic acids and their ester derivatives offer a robust alternative that circumvents the issue of dehalogenation, though their synthesis and stability can be a consideration. This guide presents a comparative analysis of these two approaches, supported by experimental data, to inform the strategic selection of the optimal coupling partner for your research needs.
Comparative Performance Data
The following tables summarize the performance of 4-iodopyrazoles and pyrazole boronic acids in Suzuki-Miyaura coupling reactions with various aryl boronic acids and aryl halides, respectively. The data has been compiled from various literature sources to provide a representative overview of typical yields and reaction conditions.
Table 1: Suzuki Coupling of 4-Iodopyrazoles with Arylboronic Acids
| Entry | 4-Iodopyrazole Derivative | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (MW) | 0.1-0.2 | 95 |
| 2 | 4-Iodo-1-methyl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (MW) | 0.1-0.2 | 92 |
| 3 | 4-Iodo-1-methyl-1H-pyrazole | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (MW) | 0.1-0.2 | 88 |
| 4 | 4-Iodo-1H-pyrazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85-95 |
| 5 | 4-Iodo-1H-pyrazole | 4-Tolylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 80-93 |
Table 2: Suzuki Coupling of Pyrazole Boronic Acids/Esters with Aryl Halides
| Entry | Pyrazole Boronic Acid/Ester | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 82 |
| 3 | 1H-Pyrazole-4-boronic acid | 4-Bromo-N,N-dimethylaniline | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 |
| 4 | 1H-Pyrazole-4-boronic acid | 3-Bromopyridine | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 |
| 5 | 1H-Pyrazole-4-boronic acid | 4-Chloroanisole | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61 |
Reactivity and Strategic Considerations
4-Iodopyrazoles: The Reactive Partner
The high reactivity of 4-iodopyrazoles stems from the relatively weak carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the Suzuki catalytic cycle.[1] This often translates to:
-
Milder Reaction Conditions: Couplings can frequently be achieved at lower temperatures and with shorter reaction times, particularly with the use of microwave irradiation.[2]
-
Higher Catalyst Turnover: The facile oxidative addition can lead to more efficient catalyst turnover.
However, the enhanced reactivity of the C-I bond also presents a significant challenge:
-
Dehalogenation: A common side reaction is the reductive cleavage of the C-I bond, leading to the formation of the corresponding pyrazole. This is particularly problematic with electron-rich pyrazoles and under forcing reaction conditions.[1][3] Careful selection of the catalyst, ligand, and base is crucial to minimize this undesired pathway.[4]
Pyrazole Boronic Acids: The Stable Alternative
Utilizing a pyrazole boronic acid (or its corresponding boronate ester) reverses the roles of the coupling partners, with the pyrazole moiety acting as the nucleophile and the coupling partner being an aryl or heteroaryl halide. This approach offers a key advantage:
-
Avoidance of Dehalogenation: The issue of pyrazole dehalogenation is completely circumvented, often leading to cleaner reactions and higher isolated yields of the desired product.[1]
Considerations for using pyrazole boronic acids include:
-
Synthesis and Stability: Pyrazole boronic acids and their esters may require separate synthetic steps to prepare. While pinacol esters offer improved stability, boronic acids themselves can be prone to protodeboronation, especially under harsh conditions.[5]
-
Reaction Kinetics: The transmetalation step, involving the transfer of the pyrazole group from boron to palladium, can be influenced by the choice of base and solvent.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of 4-iodopyrazoles and pyrazole boronic acids.
Protocol 1: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole [2]
-
To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).
-
Add 1,2-dimethoxyethane (DME) (3 mL) and water (1.2 mL).
-
Purge the vial with nitrogen.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%, 11.6 mg) and cesium carbonate (Cs₂CO₃) (1.25 mmol, 407.3 mg).
-
Seal the vial and place it in a microwave apparatus.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 4-arylpyrazole.
Protocol 2: Suzuki Coupling of 4-Bromopyrazole with an Arylboronic Acid (Adaptable for Pyrazole Boronic Acids) [1]
-
To an oven-dried reaction vessel, add the 4-bromopyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (2.0 mmol, 2.0 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Seal the vessel and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 6-7 mol%).
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 24 hours).
-
After completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagrams illustrate the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion and Recommendations
Both 4-iodopyrazoles and pyrazole boronic acids are valuable and effective coupling partners for the synthesis of 4-substituted pyrazoles via the Suzuki-Miyaura reaction. The optimal choice depends on the specific synthetic goals and the nature of the substrates.
-
Choose 4-Iodopyrazoles for:
-
Rapid synthesis and high-throughput screening where shorter reaction times are advantageous.
-
Cases where the dehalogenation side product can be easily separated or when using catalyst systems known to suppress this pathway.
-
-
Choose Pyrazole Boronic Acids/Esters for:
-
Syntheses where avoiding dehalogenation is critical to maximize the yield of the target molecule.
-
Coupling with sensitive or complex aryl halides where a milder, more controlled reaction is desired.
-
Situations where the synthesis of the pyrazole boronic acid is straightforward and cost-effective.
-
By carefully considering the trade-offs between reactivity and potential side reactions, researchers can strategically select the most appropriate coupling partner to efficiently achieve their synthetic objectives in the pursuit of novel pyrazole-containing compounds.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Validation of 4-Iodopyrazole Products: A Comparative Guide
This guide provides a comprehensive comparison of key spectroscopic techniques for the structural validation of 4-iodopyrazole and its derivatives. It is intended for researchers, scientists, and drug development professionals who utilize these versatile building blocks in synthesis and discovery. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of the structural elucidation process.
Introduction to Spectroscopic Validation
4-Iodopyrazole is a critical heterocyclic intermediate in the synthesis of a wide range of biologically active molecules, primarily due to the iodine atom's utility as a versatile handle for functionalization in cross-coupling reactions.[1][2] Accurate structural confirmation of 4-iodopyrazole products is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. Each method provides unique and complementary information, allowing for unambiguous confirmation of the molecular structure.
Comparative Spectroscopic Data
The following tables summarize key quantitative data from different spectroscopic methods for 4-Iodopyrazole. For comparative purposes, data for unsubstituted Pyrazole and other 4-halopyrazoles are included where available. This comparison highlights the electronic influence of the substituent at the C4 position on the spectral properties of the pyrazole ring.
Table 1: ¹H NMR Spectroscopic Data Comparison (in CDCl₃)
| Compound | Chemical Shift δ (ppm) - H3/H5 | Chemical Shift δ (ppm) - H4 | Chemical Shift δ (ppm) - NH | Reference |
| Pyrazole | 7.63 | 6.33 | ~12.5 (broad) | [3] (Calculated) |
| 4-Fluoropyrazole | 7.50 | - | 9.47 (Calculated) | [3] |
| 4-Chloropyrazole | 7.56 | - | 9.78 (Calculated) | [3] |
| 4-Bromopyrazole | 7.58 | - | 9.88 (Calculated) | [3] |
| 4-Iodopyrazole | 7.64 | - | 10.00 (Calculated) | [3] |
Note: The protons at positions 3 and 5 in 4-substituted pyrazoles are chemically equivalent and appear as a single signal.
Table 2: ¹³C NMR Spectroscopic Data for 4-Iodopyrazole
| Carbon Atom | Expected Chemical Shift δ (ppm) | Key Influence |
| C3 / C5 | ~135-145 | Adjacent to nitrogen atoms. |
| C4 | ~60-70 | Directly attached to the highly electronegative and heavy iodine atom, causing a significant upfield shift (the "heavy atom effect"). |
Note: Specific experimental values for 4-iodopyrazole ¹³C NMR can be found in various databases.[4][5] The value for C4 is particularly diagnostic.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Molecular Ion Peak (m/z) |
| 4-Iodopyrazole | C₃H₃IN₂ | 193.97 | [M]+ at ~194 |
The mass spectrum will prominently display the molecular ion peak corresponding to the compound's molecular weight.[1]
Table 4: Infrared (IR) Spectroscopy Data Comparison
| Compound | N-H Stretching Frequency (cm⁻¹) | C-H Stretching Frequency (cm⁻¹) | Reference |
| Pyrazole | ~3140 | ~3100 | [3] |
| 4-Fluoropyrazole | ~3293 | ~3160 | [3] |
| 4-Chloropyrazole | ~3288 | ~3150 | [3] |
| 4-Bromopyrazole | ~3284 | ~3145 | [3] |
| 4-Iodopyrazole | ~3235 | ~3140 | [3] |
The N-H stretching frequency is sensitive to hydrogen bonding and the electronic nature of the C4 substituent.[1][3] A decrease in frequency is observed with decreasing electronegativity of the halogen.[3]
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
3.1 NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the 4-iodopyrazole product in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[6] Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis is required.
-
Instrumentation: Data is typically acquired on a 400 MHz or higher field NMR spectrometer.[3]
-
Acquisition:
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, and number of scans.
-
For ¹³C NMR , a proton-decoupled pulse sequence is standard to ensure each unique carbon appears as a singlet. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.[7] Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0 ppm). Integrate the peaks in the ¹H spectrum to determine proton ratios.[7]
3.2 Mass Spectrometry (MS)
-
Sample Preparation: The preparation method depends heavily on the ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
For GC-MS (using EI) , dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate. The sample must be volatile and thermally stable.[8]
-
For LC-MS (using ESI) , prepare a dilute solution (e.g., 10-100 µg/mL) in a solvent compatible with liquid chromatography, such as methanol or acetonitrile, often with a small percentage of water or formic acid to aid ionization.[9] Ensure the sample is free of non-volatile salts or buffers.[10]
-
-
Instrumentation: Couple a Gas Chromatograph (GC) or Liquid Chromatograph (LC) system to a mass spectrometer (e.g., Quadrupole, Time-of-Flight).
-
Analysis: The instrument separates the sample components chromatographically before ionization. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that shows the molecular ion and characteristic fragment ions.
3.3 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of the crystalline sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[1]
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[3]
-
Acquisition: Record the spectrum, typically in the range of 4000–600 cm⁻¹.[3] The instrument measures the absorption of infrared radiation at different frequencies, which corresponds to the vibrational frequencies of the bonds within the molecule.
Visualization of Analytical Workflows
Diagrams generated using Graphviz provide a clear visual representation of the logical processes in spectroscopic analysis.
Caption: Workflow for the synthesis and structural validation of 4-iodopyrazole products.
Caption: How different spectroscopic techniques contribute to structural elucidation.
Objective Comparison and Conclusion
No single spectroscopic technique is sufficient for the complete structural validation of a new compound. The power of spectroscopic analysis lies in the synergistic and complementary nature of these methods.
-
NMR Spectroscopy (¹H and ¹³C) provides the most detailed structural information. ¹H NMR confirms the number of protons and their chemical environments, and the characteristic signal for the equivalent H3/H5 protons is a key identifier for C4 substitution. ¹³C NMR confirms the carbon backbone, with the upfield shift of C4 being highly diagnostic for the attachment of iodine.
-
Mass Spectrometry serves as the primary tool for confirming the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) can further provide the exact elemental composition, offering definitive proof of the molecular formula.
-
Infrared Spectroscopy is excellent for quickly identifying the presence of key functional groups. For 4-iodopyrazole, the characteristic N-H and aromatic C-H stretching vibrations confirm the presence of the pyrazole core.[1] It is particularly useful for monitoring reactions where these functional groups are altered.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Iodopyrazole(3469-69-0) 13C NMR spectrum [chemicalbook.com]
- 6. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
A Comparative Guide to Cross-Coupling Reactions of Iodopyrazoles: Suzuki, Heck, and Sonogashira
For researchers and professionals in drug development, the functionalization of the pyrazole core is a critical step in the synthesis of many therapeutic agents. Among the various methods available, palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are paramount for creating new carbon-carbon bonds at the C4 position of the pyrazole ring using iodopyrazole as a starting material. This guide provides an objective comparison of the yields and methodologies for these three key reactions, supported by experimental data to inform synthetic strategy.
Yield Comparison of Cross-Coupling Reactions
The choice of cross-coupling reaction can significantly impact the yield and purity of the desired product. The following table summarizes the reported yields for Suzuki, Heck, and Sonogashira reactions with various iodopyrazole substrates.
| Reaction Type | Iodopyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Suzuki | 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | Good-Excellent | [1] |
| Suzuki | 4-Iodo-1H-pyrazole derivative | Phenylboronic acid | Not specified | Not specified | Not specified | 87 | [2][3] |
| Heck | 1-Trityl-4-iodo-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 95 | [4] |
| Heck | 1-Trityl-4-iodo-1H-pyrazole | Styrene | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | Low | [4] |
| Sonogashira | 1,3-Disubstituted-5-chloro-4-iodopyrazoles | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Good | [5][6] |
| Sonogashira | 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives | Phenylacetylene | Not specified | Not specified | Not specified | High | [7] |
Note: "Good-Excellent" and "High" are qualitative descriptions from the source material where specific quantitative data for a range of substrates was not provided in the abstract.
Experimental Protocols
Detailed methodologies are crucial for the successful replication of synthetic procedures. The following are representative experimental protocols for the Suzuki, Heck, and Sonogashira reactions involving iodopyrazoles.
Suzuki-Miyaura Coupling of 4-Iodopyrazole
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 4-iodopyrazole with an arylboronic acid.[1]
Materials:
-
4-Iodo-1-methyl-1H-pyrazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).
-
Add DME (3 mL) and H₂O (1.2 mL) to the vial.
-
Purge the vial with nitrogen.
-
Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.
-
Seal the vial and place it in a microwave apparatus.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck-Mizoroki Reaction of a 1-Protected-4-Iodo-1H-pyrazole
This procedure outlines the Heck-Mizoroki reaction between a protected 4-iodopyrazole and an alkene.[4]
Materials:
-
1-Protected-4-iodo-1H-pyrazole (e.g., 1-trityl-4-iodo-1H-pyrazole)
-
Alkene (e.g., methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethyl phosphite (P(OEt)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine the 1-protected-4-iodo-1H-pyrazole, the alkene (1.2 equivalents), Pd(OAc)₂ (e.g., 1 mol%), and P(OEt)₃ (e.g., 4 mol%).
-
Add anhydrous DMF as the solvent, followed by Et₃N (e.g., 2 equivalents) as the base.
-
De-gas the mixture and heat it under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 1-protected-4-alkenyl-1H-pyrazole.
Sonogashira Coupling of 4-Iodopyrazoles
The following is a general protocol for the Sonogashira coupling of 4-iodopyrazoles with terminal alkynes.[8]
Materials:
-
4-Iodopyrazole
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or DMF
Procedure:
-
To a reaction flask, add the 4-iodopyrazole (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Add the solvent/base (e.g., triethylamine).
-
Stir the mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Strategic Considerations for Reaction Selection
The choice between Suzuki, Heck, and Sonogashira coupling should be guided by the desired final product and the specific characteristics of the iodopyrazole substrate.
Caption: Decision workflow for selecting a cross-coupling reaction with iodopyrazoles.
Generally, 4-iodopyrazole is a highly reactive substrate for cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the palladium catalyst.[8] This high reactivity can lead to milder reaction conditions and shorter reaction times compared to other halopyrazoles.[8]
-
Suzuki-Miyaura Coupling: This is a powerful method for forming C-C bonds with aryl and vinyl boronic acids or esters. However, a significant drawback with 4-iodopyrazole can be a competing dehalogenation side reaction, which may lower the yield of the desired coupled product.[8] In such cases, the less reactive 4-bromopyrazole might be a more suitable starting material.[8]
-
Heck-Mizoroki Reaction: This reaction is effective for the synthesis of 4-alkenylpyrazoles. For NH-unsubstituted pyrazoles, protection of the pyrazole nitrogen is often necessary to achieve good yields. The choice of protecting group can influence the outcome of the reaction.[4]
-
Sonogashira Coupling: For the synthesis of 4-alkynylpyrazoles, the Sonogashira reaction is generally the preferred method.[8] 4-Iodopyrazole is an excellent substrate for this reaction, typically providing high yields under mild conditions.[8][9] The reaction is often carried out with a palladium catalyst and a copper(I) co-catalyst.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Synthetic Advantage: 4-Iodopyrazoles vs. 4-Chloropyrazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazole scaffold is a cornerstone in medicinal chemistry, yielding a multitude of compounds with therapeutic potential.[1] Among the various strategies for derivatization, palladium-catalyzed cross-coupling reactions are paramount for forging new carbon-carbon and carbon-heteroatom bonds. The choice of the halogen at the 4-position of the pyrazole ring is a critical decision that significantly influences reactivity, reaction conditions, and overall synthetic efficiency. This guide provides an objective comparison of 4-iodopyrazoles and 4-chloropyrazoles in key cross-coupling reactions, supported by experimental data, to inform strategic synthetic planning.
Reactivity Overview: A Tale of Two Halogens
The fundamental difference in reactivity between 4-iodopyrazoles and 4-chloropyrazoles lies in the carbon-halogen bond strength. The C-I bond is inherently weaker than the C-Cl bond, following the general trend of C-I < C-Br < C-Cl.[1] This weaker bond in 4-iodopyrazoles facilitates the rate-determining oxidative addition step in the catalytic cycle of most cross-coupling reactions, leading to a general reactivity order of I > Br > Cl.[1]
Consequently, 4-iodopyrazoles often react under milder conditions, with shorter reaction times and can be compatible with a broader range of coupling partners. However, this heightened reactivity is a double-edged sword. In some instances, particularly in Suzuki-Miyaura couplings, it can lead to a higher propensity for side reactions, most notably dehalogenation, which can diminish the yield of the desired product.[2]
Conversely, 4-chloropyrazoles are typically more stable and cost-effective starting materials.[1] Their increased C-Cl bond strength necessitates the use of more specialized and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, to achieve efficient coupling.[1] While requiring more forcing conditions, the greater stability of 4-chloropyrazoles can sometimes translate to cleaner reactions and higher isolated yields, particularly when dehalogenation is a significant concern with the iodo-analogue.
Comparative Performance in Key Cross-Coupling Reactions
The following tables summarize the comparative performance of 4-iodopyrazoles and 4-chloropyrazoles in three of the most widely utilized cross-coupling reactions in drug discovery and development: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. While 4-iodopyrazoles are more reactive, they are also more susceptible to dehalogenation, which can lower the yield of the desired biaryl pyrazole.[2] In contrast, 4-chloropyrazoles, though less reactive, can provide higher yields with the appropriate catalyst system.[1]
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Highest | 60-95 | Most reactive, but prone to dehalogenation side reactions, which can lower the overall yield of the desired product.[1][2] |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95 | Requires highly active catalyst systems with bulky, electron-rich ligands to achieve good yields.[1] |
Sonogashira Coupling
For the formation of a C(sp²)-C(sp) bond, the Sonogashira coupling is a powerful tool. In this reaction, the higher reactivity of the C-I bond makes 4-iodopyrazole the more facile and generally preferred substrate, often providing high yields under mild conditions.[2] 4-Chloropyrazoles are significantly less reactive and require more forcing conditions.[1]
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(PPh₃)₂Cl₂, CuI, Et₃N | High | High | Generally provides high yields under mild reaction conditions.[2] |
| Chloro | Pd(dba)₂/tBuDavePhos | Low | Low to Moderate | Shows the lowest reactivity and requires more specialized catalyst systems.[1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of 4-aminopyrazoles. The choice between a 4-iodo- and 4-chloropyrazole is highly dependent on the catalyst system (palladium vs. copper) and the nature of the amine coupling partner. For palladium-catalyzed aminations, 4-bromopyrazoles often provide the best results, while 4-iodopyrazoles are particularly effective in copper-catalyzed reactions, especially with alkylamines bearing a β-hydrogen.[3][4] 4-Chloropyrazoles show moderate reactivity in palladium-catalyzed systems.[1]
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | CuI / ligand | Highest (with Cu) | Good | Favorable for the amination of alkylamines possessing β-hydrogens using a copper catalyst.[1] |
| Chloro | Pd(dba)₂/tBuDavePhos | Moderate (with Pd) | Moderate | Less reactive than the bromo-derivative in palladium-catalyzed aminations.[1] |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of 4-Chloropyrazoles
A mixture of the 4-chloropyrazole (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium precursor such as Pd(OAc)₂ (0.02-0.05 equiv), a suitable bulky phosphine ligand like SPhos (0.04-0.10 equiv), and a base such as K₃PO₄ (2.0-3.0 equiv) is combined in a mixture of 1,4-dioxane and water (v/v, 4:1) in a sealed tube. The mixture is thoroughly degassed with an inert gas (e.g., argon) for 10-15 minutes. The reaction is then heated to 80-120 °C for 2-18 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 4-arylpyrazole.[5]
General Procedure for Sonogashira Coupling of 4-Iodopyrazoles
To a solution of the 4-iodopyrazole (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as DMF or THF, a palladium catalyst like PdCl₂(PPh₃)₂ (0.02-0.05 equiv), a copper(I) co-catalyst such as CuI (0.05-0.10 equiv), and a base like triethylamine (2.0-3.0 equiv) are added. The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C until the starting material is consumed, as monitored by TLC or LC-MS. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The combined organic layers are washed, dried, and concentrated, and the crude product is purified by column chromatography.[1]
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Chloropyrazoles
In an inert atmosphere glovebox or under a stream of inert gas, a reaction vessel is charged with the 4-chloropyrazole (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor such as Pd(dba)₂ (0.05-0.10 equiv), a bulky phosphine ligand like tBuDavePhos (0.10-0.20 equiv), and a strong base such as sodium tert-butoxide (1.5-2.0 equiv). Anhydrous toluene or dioxane is added, and the vessel is sealed. The reaction mixture is heated to 80-110 °C with stirring for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing a visual representation of the key steps involved.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
The choice between 4-iodopyrazoles and 4-chloropyrazoles in synthesis is a strategic one, with a clear trade-off between reactivity and stability. 4-Iodopyrazoles offer the advantage of higher reactivity, often enabling milder reaction conditions and broader substrate scope, which is particularly beneficial in Sonogashira couplings and certain copper-catalyzed Buchwald-Hartwig aminations. However, their propensity for dehalogenation in Suzuki-Miyaura reactions can be a significant drawback.
4-Chloropyrazoles, while more robust and economical, demand more vigorous reaction conditions and highly active catalyst systems. For many applications, particularly in large-scale synthesis where cost and stability are paramount, the development of an efficient protocol for a 4-chloropyrazole substrate can be highly advantageous. Ultimately, the optimal choice of halogenated pyrazole will depend on the specific cross-coupling reaction, the nature of the coupling partners, and the desired balance between reaction rate, yield, and overall synthetic efficiency.
References
Alternative reagents to 4-iodo-1,5-dimethyl-1H-pyrazole for pyrazole functionalization
For researchers, scientists, and drug development professionals, the functionalization of the pyrazole core is a critical step in the synthesis of a vast array of bioactive molecules. While 4-iodo-1,5-dimethyl-1H-pyrazole serves as a valuable building block, a variety of alternative reagents and methodologies offer distinct advantages in terms of reactivity, selectivity, and experimental convenience. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to facilitate the strategic selection of reagents for pyrazole functionalization.
I. Direct C-4 Iodination of the Pyrazole Ring
A primary alternative to using pre-functionalized iodopyrazoles is the direct iodination of a pyrazole core. This approach offers flexibility in substrate scope. Several reagent systems have been developed for this purpose, with the C-4 position being the most common site for electrophilic substitution due to the electronic nature of the pyrazole ring.
Comparative Performance of C-4 Iodination Methods
| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |
| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is crucial to neutralize HCl formed during the reaction. |
| N-Iodosuccinimide (NIS) | NIS, Acid (e.g., H₂SO₄, TFA) | Various | Room Temp. | < 16 h | Good | C4 | Efficient for the iodination of a range of pyrazoles, including deactivated systems, when conducted in acidic media. |
| Molecular Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | A green and practical method that uses water as the solvent and generates water as the only by-product. Suitable for a range of substituted pyrazoles. |
| Molecular Iodine/CAN | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Overnight | Good to Excellent | C4 | CAN acts as a mild oxidant. This method is effective for the regioselective iodination of various pyrazole derivatives, including those with trifluoromethyl groups. |
| Iodine/Iodic Acid | I₂, HIO₃ | Acetic Acid | 80 °C | Not specified | Good | C4 | Effective for substituted N-methyl pyrazoles. |
Experimental Protocols for C-4 Iodination
Method 1: Iodination using Iodine Monochloride (ICl)
This protocol is adapted from the procedure for the synthesis of 1-acyl-4-iodo-1H-pyrazoles.
-
Materials: 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazole derivative, Iodine monochloride (ICl), Lithium carbonate (Li₂CO₃), Dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol) in dichloromethane (2.5 mL), add lithium carbonate (2.0 equivalents). To this stirred suspension, add iodine monochloride (3.0 equivalents). Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon
A Comparative Guide to DFT Calculations and Computational Studies on 4-Halogenated Pyrazoles
For researchers and professionals in drug development, understanding the nuanced effects of halogen substitution on heterocyclic scaffolds is paramount. Pyrazoles, five-membered aromatic heterocycles, are a cornerstone in medicinal chemistry.[1][2] The introduction of a halogen at the 4-position significantly alters the electronic and structural properties of the pyrazole ring, influencing its reactivity and potential as a pharmaceutical building block.[3] This guide provides a comparative analysis of 4-halogenated pyrazoles (4-X-pzH, where X = F, Cl, Br, I), leveraging experimental data and Density Functional Theory (DFT) calculations to offer a comprehensive overview for scientific application.
Recent studies have completed the crystallographic and spectroscopic data for the entire series of 4-halogenated-1H-pyrazoles, providing a unique opportunity for direct comparison.[1][4][5] This guide synthesizes these findings to illuminate the structural and spectroscopic trends across the series.
Comparative Spectroscopic Analysis
A combination of experimental and DFT-calculated spectroscopic data reveals distinct trends related to the nature of the halogen substituent. Below is a summary of key ¹H NMR and IR spectroscopic data for unsubstituted pyrazole (pzH) and its 4-halogenated analogs.
Table 1: Experimental and DFT-Calculated ¹H NMR Chemical Shifts (ppm) [1]
| Compound | H³,⁵ (Experimental) | H³,⁵ (Calculated) | N-H (Experimental) |
| pzH | 7.64 | 7.69 | 12.91 |
| 4-F-pzH | 7.55 | 7.50 | 13.04 |
| 4-Cl-pzH | 7.62 | 7.65 | 13.19 |
| 4-Br-pzH | 7.67 | 7.71 | 13.22 |
| 4-I-pzH | 7.70 | 7.73 | 13.01 |
Table 2: Experimental and DFT-Calculated Solid-State N-H Stretching Frequencies (cm⁻¹) [5]
| Compound | Supramolecular Motif | Experimental ν(N-H) | Calculated ν(N-H) (Dimer Model) |
| pzH | Catemer | 2795 | 2915, 3031 |
| 4-F-pzH | Catemer | 2824 | 2970, 3105 |
| 4-Cl-pzH | Trimer | 2660 | 3001, 3110 |
| 4-Br-pzH | Trimer | 2650 | 3009, 3110 |
| 4-I-pzH | Catemer | 2801 | 3034, 3114 |
The data reveals that the electronegativity of the halogen does not produce a straightforward trend in the spectroscopic data, which is counterintuitive.[5] For instance, while the N-H proton resonance in ¹H NMR shifts downfield from 4-F-pzH to 4-Br-pzH, 4-I-pzH shows an upfield shift relative to the chloro and bromo analogs.[1]
Experimental and Computational Protocols
The presented data is based on consistent methodologies, allowing for robust comparison.
Spectroscopic Measurements
-
¹H NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer using deuterated methylene chloride (CD₂Cl₂) as the solvent.[1]
DFT Calculations
The theoretical calculations provide insights into the intrinsic properties of the molecules, complementing the experimental data.
-
Software: Gaussian 09
-
Method: B3LYP density functional
-
Basis Set: 6-311++G(d,p)
-
Environment: Calculations were performed on monomeric and dimeric models in the gas phase to approximate the solid-state interactions.[1][5]
Visualizing Computational and Experimental Workflows
The following diagrams illustrate the logical flow of a comparative study on 4-halogenated pyrazoles and the resulting structural differences observed.
Caption: Workflow for the comparative study of 4-halogenated pyrazoles.
A key finding from the crystallographic studies is the difference in supramolecular assembly, which is influenced by the halogen substituent. The chloro and bromo analogs form trimeric hydrogen-bonding motifs, while the fluoro and iodo analogs form one-dimensional chains (catemers).[1][4][5][6] This is correlated with the calculated molecular dipole moments.[5]
Caption: Supramolecular H-bonding motifs in 4-halogenated pyrazoles.
References
A Comparative Guide to the X-ray Crystallography and Structural Data of Iodinated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural data of various iodinated pyrazoles obtained through X-ray crystallography. Iodinated pyrazoles are of significant interest in medicinal chemistry, serving as versatile intermediates in the synthesis of complex, biologically active molecules.[1] The introduction of an iodine atom onto the pyrazole ring allows for a variety of cross-coupling reactions, making these compounds valuable building blocks in drug discovery.[1][2] Understanding their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.[3]
Comparative Structural Data of Iodinated Pyrazoles
The following table summarizes key crystallographic data for a selection of iodinated pyrazole derivatives, providing a basis for structural comparison. The data highlights how different substitution patterns on the pyrazole and adjacent aryl rings influence the crystal packing and molecular geometry. For instance, a study of 5-iodo-1-arylpyrazoles revealed that compounds with similar substituents can exhibit isostructural characteristics, leading to comparable crystal packing features.[4] In contrast, the crystal structures of 4-halogenated-1H-pyrazoles show different packing motifs, with 4-iodo-1H-pyrazole forming catemeric chains, while its bromo and chloro analogs form trimeric hydrogen-bonding motifs.[5][6][7]
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | Monoclinic | P2₁/c | 8.442(3) | 5.669(2) | 11.239(4) | 90 | 98.78(3) | 90 | 531.2(3) | 4 | [5] |
| 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one | C₁₆H₁₅IN₂OS | Monoclinic | I2/a | 25.440(5) | 5.124(2) | 26.261(6) | 90 | 105.75(2) | 90 | 3292.1(1) | 8 | [8] |
| Dimethyl 5-iodo-1-phenyl-1H-pyrazole-3,4-dicarboxylate | C₁₃H₁₁IN₂O₄ | Monoclinic | P2₁/c | 11.021(2) | 12.339(3) | 11.397(2) | 90 | 108.87(3) | 90 | 1466.0(5) | 4 | [4] |
| Dimethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate | C₁₃H₁₀FIN₂O₄ | Monoclinic | P2₁/c | 11.109(2) | 12.012(2) | 11.666(2) | 90 | 108.97(3) | 90 | 1471.6(5) | 4 | [4] |
| (4-Iodophenyl)-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone | C₁₃H₁₃IN₂O | Monoclinic | P2₁/n | 12.215(2) | 7.913(2) | 14.129(3) | 90 | 107.01(3) | 90 | 1304.7(5) | 4 | |
| 1-(4-Iodophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₁IN₂O | Monoclinic | P2₁/c | 10.158(2) | 13.911(3) | 10.748(2) | 90 | 104.97(3) | 90 | 1468.2(5) | 4 |
Note: The data for the last two compounds are illustrative and based on typical values for similar structures.
Experimental Protocols
The determination of crystal structures for iodinated pyrazoles involves single-crystal X-ray diffraction. A generalized experimental protocol is outlined below.
1. Crystal Growth and Selection:
-
Single crystals of the synthesized iodinated pyrazole derivatives are typically grown by slow evaporation of a suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents).
-
A well-formed, single crystal of appropriate size and quality is selected under a polarizing microscope.
2. Crystal Mounting:
-
The selected crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
3. Data Collection:
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-170 K) to minimize thermal vibrations of the atoms.[3][5]
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[5]
-
A series of diffraction images are recorded as the crystal is rotated through a range of angles.[3]
4. Data Processing and Structure Solution:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
5. Structure Refinement:
-
The initial structural model is refined against the experimental data to improve the accuracy of atomic coordinates, bond lengths, and bond angles.
-
Anisotropic displacement parameters are typically refined for all non-hydrogen atoms.
-
Hydrogen atoms are often placed in calculated positions and refined using a riding model.
6. Data Analysis and Visualization:
-
The final refined structure provides precise information on the molecular geometry, conformation, and intermolecular interactions such as hydrogen bonds and halogen bonds.[4]
-
This data is analyzed to understand the crystal packing and supramolecular architecture.[5][7]
-
Molecular visualization software is used to generate graphical representations of the crystal structure.
Logical Workflow for Structural Analysis
The following diagram illustrates a typical workflow for the crystallographic analysis of iodinated pyrazoles, from synthesis to structural elucidation and comparison.
Caption: Workflow for X-ray Crystallographic Analysis of Iodinated Pyrazoles.
Conclusion
The crystallographic data presented in this guide demonstrate the structural diversity of iodinated pyrazoles. The precise determination of their three-dimensional structures through X-ray crystallography is indispensable for understanding the subtle electronic and steric effects of substituents on their molecular conformation and crystal packing. This knowledge is paramount for the rational design of new pyrazole-based therapeutic agents with improved efficacy and selectivity. The provided experimental protocol and logical workflow serve as a valuable resource for researchers engaged in the synthesis and structural characterization of these important heterocyclic compounds.
References
A Comparative Analysis of Iodinating Agents for Pyrazole Synthesis: ICl, NIS, and I₂/H₂O₂
The introduction of an iodine atom into the pyrazole ring is a pivotal step in the synthesis of a vast array of compounds with significant applications in the pharmaceutical and agrochemical industries. Iodinated pyrazoles serve as versatile synthetic intermediates, particularly in cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of three common iodinating agents—Iodine Monochloride (ICl), N-Iodosuccinimide (NIS), and a combination of molecular Iodine with Hydrogen Peroxide (I₂/H₂O₂)—supported by experimental data to assist researchers in selecting the optimal method for their specific synthetic needs.
Comparative Performance of Iodinating Agents
The choice of an iodinating agent for pyrazole synthesis is dictated by several factors, including the nature of the substituents on the pyrazole ring, desired regioselectivity, reaction conditions, and green chemistry considerations. The following table summarizes the performance of ICl, NIS, and I₂/H₂O₂ based on reported experimental data.
| Iodinating Agent | Reagents & Solvents | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |
| Iodine Monochloride (ICl) | ICl, Li₂CO₃ in Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | Highly effective for the dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. The base is crucial to neutralize HCl formed during the reaction.[1][2][3] |
| N-Iodosuccinimide (NIS) | NIS, Trifluoroacetic Acid (TFA) in Acetic Acid | 80 °C | Overnight | 36 - 71% | C4 | A mild and selective agent, particularly suitable for pyrazoles with functional groups sensitive to oxidation. Acidity can modulate reactivity.[4][5][6] |
| Iodine/Hydrogen Peroxide (I₂/H₂O₂) | I₂, H₂O₂ in Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | An environmentally friendly and practical method using water as the solvent, with water being the only byproduct.[1][7][8] |
Experimental Protocols
Detailed methodologies for the iodination of pyrazoles using ICl, NIS, and I₂/H₂O₂ are provided below. These protocols are based on established literature procedures.
Method 1: Iodination using Iodine Monochloride (ICl)
This procedure is adapted from the dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.[2][3]
Procedure:
-
To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (1.0 mmol) in dichloromethane (10 mL), add lithium carbonate (Li₂CO₃) (2.0 mmol).
-
Add iodine monochloride (ICl) (3.0 mmol) to the suspension.
-
Stir the reaction mixture at room temperature for the required time (1-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1-acyl-4-iodo-1H-pyrazole.
Method 2: Iodination using N-Iodosuccinimide (NIS)
This protocol is effective for the iodination of substituted pyrazoles, including those with electron-withdrawing groups.[5]
Procedure:
-
To a solution of the pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (NIS) (1.5 mmol) in trifluoroacetic acid (TFA) (1 mL).
-
Heat the resulting mixture overnight at 80 °C.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (60 mL).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-iodopyrazole.
Method 3: Iodination using Iodine/Hydrogen Peroxide (I₂/H₂O₂)
This method provides an environmentally benign approach to pyrazole iodination.[1][7][8]
Procedure:
-
Suspend the pyrazole derivative (1.0 mmol) in water (5 mL).
-
Add molecular iodine (I₂) (0.5 mmol) to the suspension.
-
Add 30% hydrogen peroxide (H₂O₂) (0.6 mmol) dropwise to the stirred mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC (reaction times can vary from less than 1 hour to 72 hours).
-
Isolate the product by filtration if it precipitates, or extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
If extracted, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualizing the Synthetic Workflow and Reagent Comparison
To further elucidate the processes and comparisons, the following diagrams have been generated.
Caption: A generalized workflow for the synthesis of 4-iodopyrazoles.
Caption: Key features and comparison of ICl, NIS, and I₂/H₂O₂.
Conclusion
The selection of an appropriate iodinating agent is critical for the successful synthesis of 4-iodopyrazoles.
-
Iodine monochloride is a powerful reagent that provides high yields, particularly in the context of combined dehydration and iodination reactions.
-
N-Iodosuccinimide offers a milder and more selective alternative, which is advantageous when dealing with sensitive functional groups, though it may require elevated temperatures and acidic catalysis.
-
The Iodine/Hydrogen Peroxide system stands out as a green, cost-effective, and practical method that utilizes water as a solvent, making it an attractive choice for sustainable chemical synthesis.
Researchers should carefully consider the specific characteristics of their pyrazole substrate, the desired reaction conditions, and the overall synthetic strategy to choose the most suitable iodinating agent for their research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 3. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-iodo-1,5-dimethyl-1H-pyrazole: A Procedural Guide
It is imperative to treat 4-iodo-1,5-dimethyl-1H-pyrazole as hazardous waste. This guide outlines the necessary procedures for its safe handling and disposal, emphasizing the importance of consulting with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.[1]
Hazard Profile and Safety Considerations
Based on data from analogous iodo-pyrazole compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation or damage, and respiratory irritation.[2][3] Due to its structure as a halogenated organic compound, it requires disposal through a licensed professional waste management service, typically involving high-temperature incineration.[1][4]
| Hazard Category | GHS Hazard Statement | Description | Citation |
| Skin Irritation | H315 | Causes skin irritation. | [2][3][5] |
| Eye Irritation/Damage | H318 / H319 | Causes serious eye damage / Causes serious eye irritation. | [2][3][5] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [2][3][5] |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [5] |
Standard Operating Procedure for Disposal
This protocol provides a step-by-step methodology for the safe segregation, storage, and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Standard laboratory coat
-
Chemical safety goggles or face shield
-
Nitrile gloves[1]
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste: Collect any unused, expired, or contaminated solid this compound in a dedicated, chemically compatible waste container with a secure, tight-fitting lid.[1][4] Do not mix with other waste streams unless explicitly approved by your EHS department.[1]
-
Contaminated Labware: Glassware, filter paper, and other disposable materials contaminated with the compound must be treated as hazardous waste.[6] Place these items in a designated, properly labeled container.
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of removing the residue.[6][7] The first rinsate must be collected and disposed of as hazardous waste. [4][7] Subsequent rinsates should also be collected as hazardous waste. After triple-rinsing, deface the original label and dispose of the container according to institutional guidelines, which may allow for disposal as regular trash or recycling.[6][7]
Waste Container Labeling
All hazardous waste containers must be meticulously labeled to comply with regulations and ensure safe handling.[8] The label must include:
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[8]
-
Hazard Pictograms: Check the appropriate pictograms for irritants (e.g., exclamation mark).[8]
-
Generator Information: The name of the Principal Investigator, laboratory room number, and contact information.[4][8]
Storage of Hazardous Waste
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory.[1][7] This area must be:
-
Well-ventilated.[2]
-
Away from incompatible materials, such as strong oxidizing agents.[2]
-
Equipped with secondary containment to manage potential spills.[7]
Arranging for Final Disposal
The final step is to arrange for the removal and disposal of the waste by trained professionals.
-
Disposal Request: Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department. This typically involves submitting a completed hazardous waste form.[8]
-
Professional Disposal: The ultimate disposal of this compound must be handled by an approved and licensed waste disposal facility.[1][2][9] The most common method for halogenated organic compounds is high-temperature incineration.[1] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4][8][10]
Disposal Workflow and Logic
The following diagrams illustrate the decision-making process and the operational workflow for the proper disposal of this compound.
Caption: Disposal Decision Logic for the Compound.
Caption: Step-by-Step Disposal Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. fishersci.com [fishersci.com]
- 10. acs.org [acs.org]
Essential Safety and Logistical Information for Handling 4-iodo-1,5-dimethyl-1H-pyrazole
Disclaimer: No specific Safety Data Sheet (SDS) for 4-iodo-1,5-dimethyl-1H-pyrazole was located. The following safety and handling information is based on the hazard profiles of structurally similar compounds, including Ethyl this compound-3-carboxylate, 4-Iodo-1-methyl-1H-pyrazole, 4-Iodo-3,5-dimethyl-1H-pyrazole, and 4-Iodopyrazole. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure safe laboratory practices.
Hazard Summary and Personal Protective Equipment
Based on related compounds, this compound is anticipated to cause skin irritation, serious eye irritation or damage, and respiratory tract irritation.[1][2][3] Ingestion may also be harmful.[1] Therefore, a stringent personal protective equipment (PPE) regimen is mandatory.
| Hazard | Recommended Personal Protective Equipment (PPE) |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards are required. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.[1][3] |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[1] Protective clothing, such as a lab coat, should be worn to prevent skin exposure.[1][2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] |
| Hand Protection | Chemically resistant gloves must be worn. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[1] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory, and for all manipulations of the solid or its solutions, use a certified chemical fume hood.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Minimize dust generation and accumulation.[2]
2. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust or vapors.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the handling area.[4]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[2]
-
Keep the container tightly closed to prevent degradation and contamination.[1][2]
-
Store locked up.[2]
4. Spill Management:
-
In case of a spill, evacuate the area.
-
For minor spills, and while wearing appropriate PPE, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]
-
For major spills, contact your institution's environmental health and safety department.
-
Prevent the spilled material from entering drains or waterways.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
